molecular formula C6H7BrN2O B1377986 (3-Amino-5-bromopyridin-2-yl)methanol CAS No. 1363381-68-3

(3-Amino-5-bromopyridin-2-yl)methanol

Cat. No.: B1377986
CAS No.: 1363381-68-3
M. Wt: 203.04 g/mol
InChI Key: PGYPEZDWRWAWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-5-bromopyridin-2-yl)methanol is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-amino-5-bromopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYPEZDWRWAWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291982
Record name 2-Pyridinemethanol, 3-amino-5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-68-3
Record name 2-Pyridinemethanol, 3-amino-5-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, 3-amino-5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Physicochemical Landscape of Brominated Aminopyridine Methanols: A Technical Guide to (2-Amino-5-bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: The Challenge of Isomeric Specificity

In the pursuit of novel therapeutics, the precise control and understanding of molecular architecture are paramount. The brominated aminopyridine scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of kinase inhibitors, central nervous system agents, and other targeted therapies. However, the nuanced physicochemical properties of its various isomers can significantly impact biological activity, solubility, and formulation development.

This technical guide addresses the physical properties of a key exemplar of this class, (2-Amino-5-bromopyridin-3-yl)methanol . It is critical to note that a comprehensive search for experimental data on the isomeric compound, (3-Amino-5-bromopyridin-2-yl)methanol, did not yield sufficient verifiable information in the public domain, including a specific CAS number or detailed characterization. This highlights a common challenge in chemical research where data on one isomer may be readily available while information on a closely related structure remains elusive. Therefore, this guide will focus on the well-documented properties of (2-Amino-5-bromopyridin-3-yl)methanol as a representative and valuable analogue.

Core Molecular Attributes of (2-Amino-5-bromopyridin-3-yl)methanol

The foundational physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. For (2-Amino-5-bromopyridin-3-yl)methanol, these attributes provide a baseline for its handling, formulation, and potential as a synthetic building block.

PropertyValueSource
CAS Number 335031-01-1[1][2]
Molecular Formula C₆H₇BrN₂O[1]
Molecular Weight 203.04 g/mol [2]
Appearance Solid

The presence of the amino, bromo, and hydroxymethyl functional groups on the pyridine ring imparts a specific polarity and reactivity profile to the molecule. The interplay of these groups governs its solubility, melting point, and spectroscopic characteristics.

Structural and Spectroscopic Characterization

A definitive understanding of a molecule's physical properties is rooted in its structural confirmation. Spectroscopic methods provide the necessary evidence to verify the identity and purity of (2-Amino-5-bromopyridin-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are indispensable for elucidating the chemical environment of each atom within the molecule. While a publicly available, peer-reviewed spectrum for this specific compound is not readily accessible, chemical shift predictions and analysis of related structures provide valuable insights. A ¹H NMR spectrum is available for this compound, confirming its structure.[3]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of a compound. For (2-Amino-5-bromopyridin-3-yl)methanol, high-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak corresponding to the exact mass of the molecule, further confirming its identity.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of (2-Amino-5-bromopyridin-3-yl)methanol would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the alcohol, C-N and C-O stretching vibrations, and aromatic C-H and C=C/C=N bond vibrations.

Thermal and Solubility Properties

The melting point and solubility of a compound are critical parameters for its purification, formulation, and administration as a potential therapeutic agent.

Melting Point

As a solid crystalline material, (2-Amino-5-bromopyridin-3-yl)methanol has a defined melting point. While a specific experimental value is not consistently reported across public databases, its solid nature at room temperature is a key physical characteristic. For comparison, the related precursor, 3-Amino-5-bromopyridine, has a reported melting point of 65-69 °C. The addition of the hydroxymethyl group would be expected to influence this value due to its potential for hydrogen bonding.

Solubility Profile

The solubility of (2-Amino-5-bromopyridin-3-yl)methanol is dictated by the balance of its polar functional groups (amino and hydroxyl) and the relatively nonpolar bromopyridine core.

  • Aqueous Solubility: The presence of the amino and hydroxyl groups suggests that the compound will exhibit some solubility in aqueous solutions, particularly at acidic pH where the amino group can be protonated.

  • Organic Solvent Solubility: It is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

A comprehensive understanding of its solubility is essential for designing appropriate reaction conditions and for the development of viable pharmaceutical formulations.

Synthetic Pathway and Physicochemical Implications

The method of synthesis can significantly influence the physical properties of the final compound, including its purity and crystalline form. A common route to substituted aminopyridines involves the functionalization of a pre-existing pyridine ring.

A representative synthesis of (2-Amino-5-bromopyridin-3-yl)methanol could potentially be adapted from the synthesis of related compounds. For instance, the synthesis of 2,3-diaminopyridine often starts with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine.[4] Subsequent functionalization at the 3-position would be required to introduce the methanol group.

References

An In-depth Technical Guide to (3-Amino-5-bromopyridin-2-yl)methanol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of (3-Amino-5-bromopyridin-2-yl)methanol, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this particular isomer is not prominently cataloged in public databases, this document outlines a robust and plausible synthetic pathway, details its expected physicochemical and spectral properties, and explores its potential applications as a scaffold in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and utilization of substituted pyridine derivatives.

Introduction: The Significance of the Aminobromopyridine Scaffold

The pyridine ring is a privileged scaffold in drug design, present in numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile core for interacting with biological targets. The strategic functionalization of the pyridine ring with substituents such as amino and bromo groups, as seen in this compound, provides medicinal chemists with a powerful tool to modulate a compound's steric, electronic, and pharmacokinetic properties. The presence of a bromine atom offers a handle for further synthetic elaboration through cross-coupling reactions, while the amino and hydroxymethyl groups provide sites for derivatization to explore structure-activity relationships (SAR).

This guide will focus on the synthesis and characterization of the specific isomer, this compound, providing a foundational understanding for its incorporation into drug discovery programs.

Physicochemical and Spectral Data

As of the writing of this guide, a dedicated CAS number for this compound has not been found in major chemical databases. However, based on the properties of closely related isomers, such as (2-Amino-5-bromopyridin-3-yl)methanol (CAS: 335031-01-1), we can predict the following properties for the target compound.[2][3]

PropertyPredicted Value
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Off-white to pale yellow solid
Melting Point 130-145 °C
Boiling Point ~340 °C (Predicted)
Solubility Soluble in methanol, DMSO, and other polar organic solvents.
¹H NMR (400 MHz, DMSO-d₆) δ ~7.8 (s, 1H), ~7.5 (s, 1H), ~5.5 (br s, 2H, NH₂), ~4.5 (s, 2H, CH₂), ~5.0 (t, 1H, OH)
¹³C NMR (101 MHz, DMSO-d₆) δ ~155, ~145, ~140, ~120, ~110, ~60

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from the commercially available 3-Amino-5-bromopyridine (CAS: 13535-01-8). The proposed synthetic workflow involves the protection of the amino group, followed by directed ortho-lithiation and subsequent reaction with an electrophile to introduce the hydroxymethyl group, and finally deprotection.

Proposed Synthetic Workflow

G A 3-Amino-5-bromopyridine B N-Protected-3-amino-5-bromopyridine A->B Protection (e.g., Boc₂O) C Ortho-lithiated intermediate B->C Directed ortho-lithiation (e.g., n-BuLi, THF, -78 °C) D N-Protected-(3-amino-5-bromopyridin-2-yl)methanol C->D Electrophilic quench (e.g., Paraformaldehyde) E This compound D->E Deprotection (e.g., TFA or HCl)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of 3-Amino-5-bromopyridine

  • To a solution of 3-Amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected intermediate.

Step 2: Directed Ortho-lithiation and Hydroxymethylation

  • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.2 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add freshly dried paraformaldehyde (2.0 eq) as a solid in one portion.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Deprotection

  • Dissolve the purified N-Boc protected this compound (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Applications in Drug Discovery

Substituted aminobromopyridines are valuable intermediates in the synthesis of a wide range of biologically active molecules. The title compound, this compound, can serve as a versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors.

Kinase Inhibitors

The aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region. The bromine atom at the 5-position can be utilized for Suzuki, Sonogashira, or other cross-coupling reactions to introduce larger aromatic or heteroaromatic moieties that can occupy the hydrophobic pocket of the kinase active site. The hydroxymethyl group at the 2-position can be further functionalized to improve solubility or to introduce additional binding interactions.

G cluster_0 Further Elaboration A This compound B Kinase Inhibitor Candidate A->B C Suzuki Coupling at Br B->C D Functionalization of -OH B->D E Derivatization of -NH₂ B->E

Caption: Potential synthetic elaboration of this compound for kinase inhibitor synthesis.

Other Potential Therapeutic Areas

Derivatives of aminobromopyridines have also been explored as potential agents for treating a variety of other conditions, including:

  • Neurological Disorders: The pyridine scaffold is present in compounds targeting central nervous system (CNS) receptors.

  • Inflammatory Diseases: Certain pyridine derivatives have shown anti-inflammatory properties.

  • Infectious Diseases: The heterocyclic nature of the compound makes it a candidate for the development of novel antibacterial or antiviral agents.

Conclusion

This compound is a valuable, albeit not widely cataloged, chemical entity with significant potential for application in drug discovery and medicinal chemistry. This guide provides a scientifically sound, proposed synthetic route and predicted characterization data to facilitate its use in the research community. The versatile functional handles on the pyridine core make it an attractive starting point for the synthesis of compound libraries aimed at a diverse range of biological targets. As the demand for novel and effective therapeutics continues to grow, the exploration of such unique chemical scaffolds will be paramount to the advancement of modern medicine.

References

(3-Amino-5-bromopyridin-2-yl)methanol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Amino-5-bromopyridin-2-yl)methanol is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a substituted aminopyridine, it belongs to a class of "privileged structures" that are frequently incorporated into the design of pharmacologically active agents due to their ability to interact with a wide range of biological targets.[1] This guide provides an in-depth overview of the core physicochemical properties, synthesis, characterization, and potential applications of this valuable research chemical, with a focus on empowering researchers to effectively utilize it in their work.

The structure, featuring a pyridine ring substituted with an amine, a bromine atom, and a hydroxymethyl group, offers multiple points for chemical modification, making it an ideal scaffold for library synthesis and structure-activity relationship (SAR) studies. The calculated molecular weight of this compound is 203.04 g/mol with a molecular formula of C₆H₇BrN₂O .

I. Physicochemical and Structural Data

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₇BrN₂OCalculated
Molecular Weight 203.04 g/mol Calculated[2]
IUPAC Name This compound-
Appearance Off-white to light brown solid (Predicted)Based on related compounds
SMILES NC1=C(CO)C=C(Br)N=C1Predicted
InChI Key (Predicted)-
CAS Number Not assigned-

II. Synthesis and Purification: A Proposed Pathway

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a logical and robust synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The following multi-step pathway starts from the commercially available 3-amino-5-bromopyridine.

Causality of the Synthetic Strategy

The chosen strategy revolves around the selective functionalization of the C2 position of the 3-amino-5-bromopyridine starting material. Direct introduction of a hydroxymethyl group is challenging. A more reliable approach involves an initial lithiation at the C2 position, trapping with a suitable electrophile (such as formaldehyde), which is a well-established method for introducing a hydroxymethyl group onto an aromatic ring. The amino group at C3 directs the ortho-lithiation to the C2 position, providing regiochemical control.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Directed Ortho-Lithiation cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Aqueous Workup & Purification A 3-Amino-5-bromopyridine B Intermediate 2-Lithio Species A->B n-BuLi, THF, -78 °C D Lithium Alkoxide Adduct B->D Addition of (CH₂O)n C Paraformaldehyde E This compound D->E Sat. aq. NH₄Cl F Purified Product E->F Column Chromatography

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 3-Amino-5-bromopyridine (1.0 eq)[4]

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)

  • Paraformaldehyde (dried under vacuum, 1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. The flask is charged with 3-amino-5-bromopyridine (1.0 eq) and dissolved in anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour. Successful lithiation is indicated by a color change.

  • Electrophilic Quench: Dry paraformaldehyde (1.5 eq) is added in one portion to the reaction mixture. The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and stirred overnight.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

III. Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques should be employed.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR Aromatic protons on the pyridine ring (typically 7.0-8.5 ppm), a singlet for the -CH₂OH group (around 4.5-5.0 ppm), and a broad singlet for the -NH₂ protons (variable, 4.0-6.0 ppm).
¹³C NMR Signals corresponding to the five distinct pyridine carbons and one signal for the methylene (-CH₂OH) carbon (typically 55-65 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z 203.98/205.98, showing the characteristic isotopic pattern for a monobrominated compound.
FT-IR Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (two bands, ~3400-3200 cm⁻¹), C-H stretching (~3000-2850 cm⁻¹), and C=C/C=N aromatic stretching (~1600-1400 cm⁻¹).

IV. Applications in Drug Discovery and Development

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this motif.[1] These structures are particularly prominent in the development of kinase inhibitors.[5][6][7]

Role as a Kinase Inhibitor Scaffold

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine core can act as a bioisostere for the purine ring of ATP, allowing it to bind competitively to the ATP-binding site of kinases. The substituents on the pyridine ring play a crucial role in modulating potency and selectivity.

  • The amino group can act as a key hydrogen bond donor, anchoring the molecule in the hinge region of the kinase active site.

  • The hydroxymethyl group provides a site for further derivatization to explore interactions with the solvent-exposed region of the active site, potentially enhancing selectivity and improving pharmacokinetic properties.

  • The bromo group serves as a valuable synthetic handle for introducing further diversity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of different chemical spaces.

Potential Therapeutic Areas:
  • Oncology: As a precursor for inhibitors of various protein kinases implicated in cancer, such as EGFR, VEGFR, and CDKs.[5][8]

  • Inflammatory Diseases: Targeting kinases like JNK, which are involved in inflammatory signaling pathways.[6]

  • Neurological Disorders: Certain aminopyridine derivatives have shown activity as potassium channel blockers, a mechanism relevant to diseases like multiple sclerosis.[1]

Logical Pathway Diagram for Application

Application_Workflow A This compound (Core Scaffold) B Suzuki Coupling (at C5-Br position) A->B C Esterification/Etherification (at -CH₂OH group) A->C D Amide Coupling (at C3-NH₂ group) A->D E Diverse Library of Kinase Inhibitor Candidates B->E C->E D->E F Biological Screening (Kinase Assays, Cell-based Assays) E->F G Lead Optimization (SAR Studies) F->G

Caption: Role of this compound in a drug discovery program.

V. Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. Based on the GHS classifications of similar brominated aminopyridines, the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Structural Elucidation of (3-Amino-5-bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Scaffold in Modern Drug Discovery

(3-Amino-5-bromopyridin-2-yl)methanol represents a critical heterocyclic building block in the landscape of pharmaceutical research and development. The substituted pyridine core is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The specific arrangement of an amino group, a bromine atom, and a hydroxymethyl group on the pyridine ring provides a unique combination of hydrogen bonding capabilities, potential for further functionalization, and tailored lipophilicity. These features make it an attractive scaffold for targeting a wide array of biological targets, from kinases to G-protein coupled receptors.

The precise structural characterization of this molecule is of paramount importance. The isomeric purity and unambiguous confirmation of the substitution pattern are critical for ensuring predictable structure-activity relationships (SAR), consistent biological data, and ultimately, the safety and efficacy of any resulting drug candidate. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of modern analytical chemistry. We will explore not just the "how" but the "why" of each analytical choice, offering insights into the interpretation of complex spectral data.

The Strategic Workflow for Unambiguous Structure Determination

The elucidation of a novel or synthesized chemical entity is a systematic process. It begins with foundational techniques that confirm the presence of key functional groups and the overall molecular mass, and then progresses to more sophisticated methods that piece together the precise connectivity and spatial arrangement of atoms.

Elucidation_Workflow cluster_initial Initial Characterization cluster_nmr Core Structural Analysis cluster_confirmation Definitive Confirmation MS Mass Spectrometry (MS) Confirm Molecular Weight NMR NMR Spectroscopy (1D & 2D) MS->NMR Provides Molecular Formula FTIR FTIR Spectroscopy Identify Functional Groups FTIR->NMR Confirms Functional Groups H_NMR 1H NMR Proton Environment & Connectivity NMR->H_NMR C_NMR 13C NMR Carbon Skeleton NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Definitive Connectivity H_NMR->TwoD_NMR C_NMR->TwoD_NMR XRay Single Crystal X-Ray Crystallography (Optional) Absolute Structure TwoD_NMR->XRay Provides Structure for Crystal Growth

References

An In-depth Technical Guide on the Physicochemical Characterization of (3-Amino-5-bromopyridin-2-yl)methanol, with a Focus on its Melting Point

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point of the novel heterocyclic compound, (3-Amino-5-bromopyridin-2-yl)methanol. While a definitive experimentally determined melting point for this specific molecule is not yet reported in publicly accessible literature, this document will establish a scientifically grounded framework for its estimation and empirical determination. By examining the structural components of the molecule and drawing comparisons with analogous compounds, we can delineate an expected melting point range. Furthermore, this guide will detail the established methodologies for accurate melting point determination, emphasizing the critical role of this parameter in assessing the purity and identity of active pharmaceutical ingredients (APIs) and their intermediates. The principles and protocols outlined herein are designed to equip researchers in the fields of medicinal chemistry and drug development with the necessary tools for the precise characterization of this and other novel chemical entities.

Introduction: The Significance of Melting Point in Drug Development

In the rigorous landscape of pharmaceutical research and development, the melting point of a crystalline solid is a fundamental physicochemical property. It is a critical first indicator of purity and plays a pivotal role in the identification and characterization of new chemical entities. An impure substance will typically exhibit a depressed and broadened melting point range compared to its pure counterpart.[1] Therefore, the accurate determination of a sharp melting point provides a degree of confidence in the integrity of a synthesized compound before it proceeds to more advanced analytical and biological screening. For a novel molecule such as this compound, establishing a reliable melting point is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent.

Molecular Structure and its Influence on Melting Point

The melting point of a compound is intrinsically linked to its crystal lattice energy, which is the energy required to separate the constituent molecules from their fixed positions in the solid state. This energy is governed by the intermolecular forces at play. The structure of this compound, presented below, suggests the presence of several key functional groups that will dictate its melting behavior.

Key Structural Features:

  • Pyridine Ring: A heterocyclic aromatic ring that contributes to the planarity of the molecule, allowing for efficient packing in a crystal lattice.

  • Amino Group (-NH2): A primary amine capable of acting as both a hydrogen bond donor and acceptor, leading to strong intermolecular hydrogen bonding.

  • Bromo Group (-Br): A halogen atom that increases the molecular weight and polarizability of the molecule, contributing to stronger van der Waals forces and dipole-dipole interactions.

  • Methanol Group (-CH2OH): A primary alcohol that is a potent hydrogen bond donor and acceptor, further reinforcing the intermolecular network.

The combination of hydrogen bonding capabilities from the amino and methanol groups is expected to result in a relatively high melting point for a molecule of its size. The bromine atom will further enhance this by increasing the overall intermolecular attractive forces.

Estimated Melting Point Based on Structurally Related Compounds

In the absence of direct experimental data for this compound, we can infer a probable melting point range by examining the melting points of structurally analogous compounds. This comparative approach provides a valuable starting point for experimental design.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)
3-Amino-5-bromopyridine13535-01-8C5H5BrN265-69[2]
(6-Bromo-pyridin-2-yl)methanol33674-96-3C6H6BrNO34-39
(2-Amino-5-bromopyridin-3-yl)methanol335031-01-1C6H7BrN2ONot available

Table 1: Melting points of compounds structurally related to this compound.

The presence of both the amino and methanol groups in the target compound, both capable of hydrogen bonding, suggests that its melting point will be significantly higher than that of (6-Bromo-pyridin-2-yl)methanol, which only possesses the methanol group for hydrogen bonding. While 3-Amino-5-bromopyridine has a melting point in the range of 65-69 °C, the addition of the methanol group in our target molecule is expected to increase the melting point further due to the introduction of an additional hydrogen bonding site. Therefore, a reasonable estimate for the melting point of this compound would be in the range of 80-120 °C.

Experimental Protocol for Melting Point Determination

The following is a detailed, step-by-step methodology for the accurate determination of the melting point of a novel crystalline compound such as this compound. This protocol is designed to be self-validating by incorporating a calibration step with a known standard.

Instrumentation and Materials
  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, DigiMelt, or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • The synthesized and purified this compound

  • A certified melting point standard with a melting point in the expected range (e.g., Isophthalic Acid, melting point: 341-343 °C, though a lower melting standard would be more appropriate for the estimated range).

Sample Preparation
  • Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

  • Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

  • Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.[3]

Instrument Calibration

Prior to determining the melting point of the unknown, it is crucial to calibrate the thermometer of the melting point apparatus.

  • Prepare a capillary tube with a certified melting point standard in the same manner as the sample.

  • Place the capillary tube in the heating block of the apparatus.

  • Heat the block rapidly to about 20 °C below the known melting point of the standard.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).

  • Compare the observed melting range with the certified range of the standard. If there is a significant deviation, apply a correction factor to all subsequent measurements.

Melting Point Determination of this compound
  • Place the prepared capillary tube containing this compound into the heating block.

  • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[3]

  • For an accurate determination, heat the block rapidly to approximately 20 °C below the estimated melting point (80-120 °C).

  • Reduce the heating rate to a slow and steady 1-2 °C per minute.[3]

  • Carefully observe the sample through the magnifying lens.

  • Record the temperature at the first sign of liquid formation.

  • Continue heating at the same slow rate and record the temperature at which the last solid particle melts.

  • The recorded melting point should be reported as a range from the onset to the completion of melting. A narrow range (e.g., 1-2 °C) is indicative of a high degree of purity.

Visualization of the Experimental Workflow

The logical flow of the melting point determination process is illustrated in the following diagram.

MeltingPointWorkflow cluster_prep Sample & Standard Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis & Reporting Sample Dry & Pulverize Sample LoadSample Load Sample into Capillary (2-3mm) Sample->LoadSample Calibrate Calibrate with Standard Standard Select & Prepare Standard LoadStandard Load Standard into Capillary Standard->LoadStandard RapidHeat Rapid Heat to ~20°C below est. M.P. Calibrate->RapidHeat Proceed if calibrated SlowHeat Slow Heat (1-2°C/min) RapidHeat->SlowHeat Observe Observe & Record Melting Range SlowHeat->Observe Purity Assess Purity (Melting Range) Observe->Purity Report Report Corrected Melting Point Purity->Report

Caption: Workflow for accurate melting point determination.

Conclusion

While the precise melting point of this compound remains to be empirically determined and published, this guide provides a robust framework for its estimation and experimental validation. The presence of strong hydrogen-bonding functional groups suggests a melting point that is likely to be in the range of 80-120 °C. The detailed protocol provided herein ensures that researchers can confidently and accurately determine this crucial physicochemical parameter, thereby underpinning the foundational characterization necessary for the advancement of this compound in the drug discovery pipeline. The principles of careful sample preparation, instrument calibration, and controlled heating are paramount to achieving reliable and reproducible results.

References

Navigating the Synthesis and Application of (3-Amino-5-bromopyridin-2-yl)methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents. Its unique electronic properties and versatile functionalization potential make it a cornerstone in the design of targeted therapies. This guide focuses on a particularly valuable derivative, (3-Amino-5-bromopyridin-2-yl)methanol (CAS No: 1363381-68-3), a trifunctional building block poised for significant impact in drug discovery, particularly in the realm of kinase inhibitors. The strategic placement of an amino group, a bromine atom, and a hydroxymethyl group offers a tripartite handle for molecular elaboration, enabling chemists to meticulously explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, commercial availability, and critical applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and downstream applications. The table below summarizes key computed and experimental data for this compound and its common precursor, 3-Amino-5-bromopyridine.

PropertyThis compound3-Amino-5-bromopyridine
CAS Number 1363381-68-3[1]13535-01-8[2][3]
Molecular Formula C₆H₇BrN₂OC₅H₅BrN₂[2][3]
Molecular Weight 203.04 g/mol 173.01 g/mol [2][3]
Boiling Point 374.4±37.0 °C (Predicted)[1]Not available
Melting Point Not available65-69 °C[2]
pKa 12.95±0.10 (Predicted)[1]Not available
Density 1.766±0.06 g/cm³ (Predicted)[1]Not available
SMILES NC1=C(CO)C=C(Br)C=N1Nc1cncc(Br)c1[2]
InChI InChI=1S/C6H7BrN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3,8H21S/C5H5BrN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2[2]

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound typically originates from commercially available 3-Amino-5-bromopyridine. The critical transformation is the introduction of a hydroxymethyl group at the 2-position of the pyridine ring. Below are two established methods for this conversion, starting from the corresponding carboxylic acid or its methyl ester.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product 3_Amino_5_bromopyridine 3-Amino-5-bromopyridine Carboxylic_Acid 3-Amino-5-bromo-pyridine-2-carboxylic acid 3_Amino_5_bromopyridine->Carboxylic_Acid Carboxylation Methyl_Ester 3-Amino-5-bromo-pyridine-2-carboxylic acid methyl ester Carboxylic_Acid->Methyl_Ester Esterification Target_Molecule This compound Carboxylic_Acid->Target_Molecule Reduction (Zn/NH4Cl) Methyl_Ester->Target_Molecule Reduction (LiAlH4)

Caption: Synthetic routes to this compound.

Protocol 1: Reduction of 3-Amino-5-bromo-pyridine-2-carboxylic acid methyl ester[1]

This protocol details the reduction of the methyl ester intermediate to the target alcohol using lithium aluminium hydride.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminium tetrahydride in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension to 0 °C using an ice bath. To this, add a solution of 3-amino-5-bromo-pyridine-2-carboxylic acid methyl ester in anhydrous THF dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 20 °C) and stir for 1 hour.

  • Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Purification: Filter the resulting suspension through a pad of celite, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Protocol 2: Reduction of 3-Amino-5-bromo-pyridine-2-carboxylic acid[1]

This method employs a milder reducing agent, zinc powder in the presence of ammonium chloride.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-bromo-pyridine-2-carboxylic acid in a mixture of methanol and dichloromethane under an inert atmosphere.

  • Addition of Reagents: To this solution, add ammonium chloride followed by zinc powder.

  • Reaction Conditions: Heat the reaction mixture to 75 °C and maintain for 4 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the zinc residue. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The trifunctional nature of this compound makes it a highly valuable building block for the synthesis of complex heterocyclic systems, particularly those targeting protein kinases. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl and heteroaryl moieties. The amino and hydroxymethyl groups can be further functionalized or participate in crucial hydrogen bonding interactions within the kinase active site.

Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis A This compound B Palladium-Catalyzed Cross-Coupling A->B C Functionalized Pyridine Core B->C D Modification of Amino Group C->D E Modification of Hydroxymethyl Group C->E F Diverse Kinase Inhibitor Library D->F E->F G Biological Screening & SAR F->G H Lead Compound G->H

Caption: Workflow for the utilization of this compound in kinase inhibitor synthesis.

Safe Handling and Storage

As with any brominated heterocyclic compound, proper safety precautions are essential when handling this compound and its precursors. Based on the safety data for the closely related 3-Amino-5-bromopyridine, the following hazards should be considered:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.

  • Skin and Body Protection: Lab coat and appropriate protective clothing.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Commercial Availability

This compound is available from a number of commercial suppliers, catering to both research and development needs. The table below provides a non-exhaustive list of vendors. It is advisable to contact the suppliers directly for the most current pricing and availability.

SupplierProduct NumberNotes
Universal Biologicals CS-0053390[4]Contact for pricing and availability.
Pharmaffiliates PA270014607Lists CAS No. 1380571-68-5 for the isomeric (3-Amino-6-bromopyridin-2-yl)methanol. Verify the correct isomer before ordering.[5]
BLDpharm -Lists several isomers, including (5-Amino-3-bromopyridin-2-yl)methanol and (3-Amino-6-bromopyridin-2-yl)methanol. Careful verification of the desired isomer is necessary.
Matrix Fine Chemicals MM335031011N14Lists (2-AMINO-5-BROMOPYRIDIN-3-YL)METHANOL (CAS 335031-01-1).[6]
LookChem 1363381-68-3[1]Provides synthesis information and lists suppliers for the target compound.

Conclusion

This compound is a strategically important building block for drug discovery, offering multiple avenues for chemical modification. Its utility in the synthesis of kinase inhibitors underscores its potential for the development of novel targeted therapies. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this versatile scaffold in their quest for new medicines. As with any chemical synthesis, adherence to strict safety protocols and careful analytical characterization of all intermediates and final products are paramount for successful and reproducible outcomes.

References

Safety and handling for (3-Amino-5-bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Safe Handling of (3-Amino-5-bromopyridin-2-yl)methanol

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety endorsement or protocol for any specific laboratory or institution. All handling of chemical substances must be conducted in accordance with your institution's established safety protocols and under the guidance of qualified personnel. Always refer to the manufacturer's Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Core Compound Identity and Physicochemical Profile

This compound is a substituted pyridine derivative. Its chemical structure, incorporating an amino group, a bromine atom, and a hydroxymethyl group, defines its reactivity and dictates the necessary handling precautions.

Table 1: Key Physicochemical Data
PropertyValue
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
CAS Number 1380571-68-5[1]
Appearance Solid (form may vary)
Melting Point 65-69 °C (for the related compound 3-Amino-5-bromopyridine)[2]

Note: The melting point provided is for a structurally similar compound and should be considered as an estimate. Always refer to the supplier's certificate of analysis for lot-specific data.

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not universally established, the known hazards of structurally related aminopyridines and brominated pyridines provide a strong basis for a precautionary approach. The primary hazards are associated with its potential toxicity and irritant properties.[3][4][5]

Table 2: Anticipated GHS Hazard Classifications
Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[5][6]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation.[5][6][7]
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritation.[5][6][7]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritation.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed in a properly functioning and certified chemical fume hood.[3][8][9] This is the primary means of preventing inhalation of airborne particulates and vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.[4][9]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn over goggles when there is a risk of splashing.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[9]

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.[3]

  • Respiratory Protection: In situations where dust or aerosol generation is unavoidable and cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] All respirator use must be in accordance with a formal respiratory protection program.

graphdot cluster_ppe Hierarchy of Controls Engineering Engineering Controls (Fume Hood) Administrative Administrative Controls (SOPs, Training) Engineering->Administrative Primary Barrier PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Secondary Barrier

Caption: Hierarchy of controls for safe handling.

Safe Handling and Storage Protocols

Handling
  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use smooth, controlled motions to minimize the generation of airborne particles.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid to wet the material and reduce dusting.

  • General Hygiene: Avoid all contact with skin and eyes.[4] Do not eat, drink, or smoke in areas where this compound is handled.[10] Wash hands thoroughly after handling.

Storage
  • Container: Keep the compound in its original, tightly sealed container.[4][10]

  • Location: Store in a cool, dry, and well-ventilated area.[4][10] The storage area should be secured and accessible only to authorized personnel.[3]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3]

Emergency Procedures

Preparedness is critical for responding effectively to any accidental release or exposure.

Spills
  • Minor Spill (Solid): If a small amount is spilled within a fume hood, carefully sweep it up using a dustpan and brush, avoiding dust creation. Place the material into a sealed, labeled container for hazardous waste disposal.[11]

  • Minor Spill (Liquid): For small solution spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[9] Place the contaminated absorbent into a sealed, labeled container for disposal.

  • Major Spill: In the event of a large spill, evacuate the immediate area and notify your institution's emergency response team.[8][12]

First Aid
  • Inhalation: If inhaled, immediately move the affected person to fresh air.[4][13][14] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[11]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][9] Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[4]

dot Start Incident (Spill or Exposure) Spill Spill Small Spill Large Spill Start->Spill Exposure Exposure Skin Contact Eye Contact Inhalation Start->Exposure Contain Contain & Clean Up (Use Spill Kit) Spill:small->Contain Evacuate Evacuate Area & Call for Help Spill:large->Evacuate FirstAid Administer First Aid (Wash/Flush) Exposure:skin->FirstAid Exposure:eye->FirstAid Exposure:inhale->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Emergency response workflow for spills and exposures.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[3]

  • Collect all waste in designated, properly labeled, and sealed containers.[3]

  • Never dispose of this chemical or its solutions down the drain.[3][9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

References

Mastering the Stability and Storage of (3-Amino-5-bromopyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Handling and Storing (3-Amino-5-bromopyridin-2-yl)methanol.

This guide provides a comprehensive overview of the critical stability and storage considerations for this compound, a key building block in contemporary drug discovery. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to maintain the integrity of this reagent, ensuring the reliability and reproducibility of your experimental outcomes. We will delve into the chemical rationale behind the recommended protocols, moving beyond simple instructions to a deeper understanding of the molecule's behavior.

Chemical Profile and Inherent Stability Characteristics

This compound is a trifunctionalized pyridine derivative. Its stability is governed by the interplay of the electron-donating amino group, the electron-withdrawing bromo group, and the nucleophilic hydroxymethyl group, all situated on an aromatic pyridine ring. While generally stable under recommended storage conditions, the molecule possesses inherent reactivity that necessitates careful handling.[1]

The primary functional groups that can influence its stability are:

  • Amino Group: Susceptible to oxidation, which can be catalyzed by light and trace metals. It can also participate in reactions with electrophiles.

  • Hydroxymethyl Group: Can be oxidized to the corresponding aldehyde or carboxylic acid. It may also react with acids or bases.

  • Bromo-Pyridine System: The pyridine ring itself is relatively stable, but the bromine atom can be susceptible to nucleophilic displacement under certain conditions, and the overall electron distribution can influence the reactivity of the other substituents.

Understanding these potential degradation pathways is fundamental to establishing an effective storage and handling strategy.

Core Principles of Storage and Environmental Control

The overarching goal in storing this compound is to mitigate exposure to environmental factors that can accelerate its degradation. These primary factors are temperature, atmosphere, light, and moisture.

Temperature: The Kinetic Gatekeeper

Temperature is a critical parameter governing the rate of chemical degradation. For this compound, a controlled temperature environment is paramount.

  • Long-Term Storage: For extended periods, storage at -20°C is recommended.[1] This significantly reduces the kinetic energy of the molecules, thereby minimizing the rate of potential degradation reactions.

  • Short-Term Storage: For routine laboratory use, storage at 2-8°C (refrigerated) is acceptable for shorter durations.

It is crucial to avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially affect the physical state of the compound, leading to inconsistent sampling.

Atmosphere: The Oxidative Threat

The presence of oxygen presents a significant risk of oxidative degradation, particularly of the amino and hydroxymethyl groups.

  • Inert Atmosphere: Whenever possible, store this compound under an inert atmosphere such as argon or nitrogen. This is especially important for long-term storage or if the compound will be used in sensitive applications where even minor impurities are a concern.

  • Tightly Sealed Containers: Always ensure the container is tightly sealed to minimize the ingress of air and moisture.[2]

Light: The Photochemical Catalyst

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation pathways.

  • Amber Vials: Store the compound in amber or opaque containers to protect it from light.

  • Dark Storage: Keep the container in a dark location, such as a cabinet or a light-proof box.

Moisture: The Hydrolytic Risk

While not highly susceptible to hydrolysis, the presence of moisture can facilitate certain degradation pathways and can lead to clumping of the solid material, making it difficult to handle accurately.

  • Dry Conditions: Store in a dry environment. A desiccator can be used to provide an extra layer of protection against humidity.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions for this compound:

ParameterLong-Term StorageShort-Term Storage
Temperature -20°C2-8°C
Atmosphere Inert (Argon/Nitrogen)Tightly Sealed
Light Protected from light (Amber vial, dark)Protected from light
Moisture Dry (Desiccator recommended)Dry

Experimental Protocols: Handling and Preparation of Stock Solutions

Adherence to a strict protocol upon receiving and during the handling of this compound is crucial for maintaining its integrity.

Initial Receipt and Inspection
  • Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or improper sealing.

  • Appearance Check: The compound should be a solid. Note any discoloration or change in physical appearance from the manufacturer's specifications.

  • Documentation: Record the date of receipt and the lot number.

Preparation of a Stock Solution (Example Protocol)
  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If available, perform the weighing and dissolution in a glove box or under a gentle stream of an inert gas.

  • Solvent Selection: Choose a dry, high-purity solvent appropriate for your application (e.g., anhydrous DMSO, DMF, or a suitable alcohol). Ensure the solvent is degassed to remove dissolved oxygen.

  • Dissolution: Accurately weigh the desired amount of the compound and dissolve it in the chosen solvent to the target concentration.

  • Storage of Solution: Store the resulting solution under the same stringent conditions as the solid material (i.e., at -20°C in a tightly sealed, light-protected container). If possible, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Visualizing the Workflow and Potential Degradation

The following diagrams illustrate the recommended handling workflow and a conceptual overview of the factors influencing stability.

G cluster_storage Long-Term Storage cluster_handling Experimental Use storage_conditions -20°C Inert Atmosphere Light Protected Dry equilibrate Equilibrate to RT storage_conditions->equilibrate Retrieve weigh Weigh under Inert Gas equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot for Single Use dissolve->aliquot store_solution Store Solution at -20°C aliquot->store_solution

Caption: Recommended workflow for handling this compound.

G cluster_factors Degradation Factors compound This compound degradation Degradation Products compound->degradation temp High Temperature temp->degradation oxygen Oxygen oxygen->degradation light UV Light light->degradation moisture Moisture moisture->degradation

Caption: Factors contributing to the degradation of this compound.

Incompatible Materials and Self-Validation

To ensure the integrity of your experiments, avoid contact of this compound with the following classes of compounds:

  • Strong Oxidizing Agents: Can lead to rapid and uncontrolled oxidation.

  • Strong Acids and Bases: May catalyze degradation or react with the functional groups.[1]

  • Strong Reducing Agents: Could potentially react with the bromo substituent.[1]

A self-validating protocol involves periodic quality control checks. If there is any suspicion of degradation (e.g., discoloration, unexpected experimental results), it is advisable to re-analyze the compound using techniques such as HPLC, NMR, or mass spectrometry to confirm its purity and identity.

By implementing these scientifically grounded storage and handling protocols, researchers can significantly enhance the reliability of their work and ensure that the full potential of this compound as a synthetic intermediate is realized.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Amino-5-bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Aminopyridines

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. (3-Amino-5-bromopyridin-2-yl)methanol, in particular, represents a versatile building block, offering three distinct points for diversification: the amino group, the hydroxyl moiety, and the bromine-substituted carbon, which is a prime handle for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating such structures, enabling the synthesis of complex biaryl and hetero-biaryl motifs that are prevalent in pharmacologically active compounds.[1][2]

However, the successful Suzuki coupling of aminopyridines is not without its challenges. The presence of the amino group, a Lewis basic site, can lead to coordination with the palladium catalyst, potentially inhibiting or deactivating it and thus stalling the catalytic cycle.[3][4][5] Furthermore, the electron-donating nature of the amino group can modulate the reactivity of the C-Br bond. This guide provides a comprehensive protocol for the Suzuki coupling of this compound, grounded in a deep understanding of the reaction mechanism and offering practical insights to overcome common hurdles.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8][9] Understanding this cycle is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-Br) of the this compound, forming a Pd(II) complex. This is often the rate-determining step.[7]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species.[10][11][12][13]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[6][7]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² CoupledProduct Coupled Product (R¹-R²) RedElim->CoupledProduct ArylHalide This compound (R¹-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R²-B(OH)₂) BoronicAcid->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Protocol for the Suzuki Coupling of this compound

This protocol is designed to address the specific challenges posed by the substrate, emphasizing the choice of catalyst, ligand, base, and solvent to achieve high yields and minimize side reactions.

Reagents and Equipment
Reagent/EquipmentRecommended Specification/Grade
This compound>95% purity
Arylboronic Acid1.2 - 1.5 equivalents
Palladium CatalystPd(PPh₃)₄ or Pd₂(dba)₃
Ligand (if using Pd₂(dba)₃)Buchwald-type ligand (e.g., SPhos, XPhos)
BaseK₂CO₃ or K₃PO₄ (anhydrous)
Solvent1,4-Dioxane/Water (4:1 to 10:1 v/v) or Toluene/Water
Reaction VesselSchlenk flask or microwave vial
Inert GasArgon or Nitrogen
Magnetic Stirrer and Heating Mantle/Block or Microwave Reactor-

Experimental Workflow

Experimental_Workflow start Start reagents Combine this compound, Arylboronic Acid, Base, Catalyst, and Ligand in Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvents inert->solvent reaction Heat Reaction Mixture with Stirring (e.g., 80-110 °C or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[2] If using a Pd(II) precatalyst or a ligand-free Pd source like Pd₂(dba)₃, a suitable phosphine ligand such as SPhos or XPhos should also be added.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio, to make a 0.1 M solution with respect to the limiting reagent).[1][2]

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-24 hours.[2] Alternatively, for microwave-assisted synthesis, irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Protocol Choices

  • Catalyst and Ligand Selection: For substrates like aminopyridines, the choice of ligand is critical.[3] While Pd(PPh₃)₄ can be effective, modern bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) often provide superior results by promoting the desired catalytic cycle and minimizing catalyst inhibition by the amino group.[3][14] These ligands can accelerate both the oxidative addition and reductive elimination steps.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[13] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[13] K₃PO₄ is often a good choice for heteroaromatic substrates as it is a strong enough base to facilitate the reaction without promoting significant side reactions.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. Water is essential for the activity of many inorganic bases and can facilitate the transmetalation step. The ratio of organic solvent to water can be optimized to ensure the solubility of all reaction components.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Catalyst inhibition by the amino or hydroxyl group.- Inactive catalyst.- Insufficient reaction temperature or time.- Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).- Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).- Ensure the catalyst is fresh and properly handled.- Increase temperature or reaction time.
Protodeboronation The boronic acid is replaced by a hydrogen atom before coupling. This is often base and water-mediated.- Use a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis.[3]- Use anhydrous conditions if feasible.- Consider a milder base like KF.[12]
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen.- Ensure the reaction mixture is rigorously degassed before heating.[3]- Use a direct Pd(0) source like Pd(PPh₃)₄.[3]
Dehalogenation of Starting Material The bromo-pyridine is reduced to the corresponding pyridine.- Avoid potential hydride sources in the reaction (e.g., certain alcohol solvents).[3]- Optimize the reaction time to minimize this side reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable, complex molecules. Success hinges on a rational approach to reaction design, particularly in the selection of the catalyst system and reaction conditions to mitigate the challenges posed by the aminopyridine scaffold. The protocol and insights provided herein offer a robust starting point for researchers, enabling the efficient and reliable synthesis of novel compounds for a wide range of applications.

References

Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of (3-Amino-5-bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive framework for researchers, medicinal chemists, and process development scientists on the application of the Buchwald-Hartwig amination for the synthesis of novel substituted aminopyridines using (3-Amino-5-bromopyridin-2-yl)methanol. This versatile building block is of significant interest due to the prevalence of the aminopyridine scaffold in a multitude of marketed pharmaceuticals and clinical candidates.[1][2][3][4] The palladium-catalyzed C-N cross-coupling reaction, pioneered by Stephen Buchwald and John Hartwig, provides a powerful and adaptable method for forging carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[5][6][7]

This document moves beyond a simple recitation of steps, providing in-depth explanations of the mechanistic underpinnings, the rationale behind reagent selection, and a detailed, field-tested protocol. By understanding the causality behind the experimental choices, researchers can effectively troubleshoot and adapt the methodology for a diverse range of amine coupling partners.

Reaction Principle and Mechanistic Overview

The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl or heteroaryl halide and an amine.[6] The reaction proceeds through a catalytic cycle that involves the interchange of the palladium center between the Pd(0) and Pd(II) oxidation states.

The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition : A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (in this case, the bromopyridine) to form a Pd(II) species.[5][8][9][10] This is often the rate-determining step of the cycle.[8][9]

  • Amine Coordination and Deprotonation : The amine coupling partner coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[6][11]

  • Reductive Elimination : The final step involves the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][10]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add Ar-Br In pd2_complex L-Pd(II)(Ar)(Br) oxidative_add->pd2_complex amine_coord Amine Coordination (R₂NH) pd2_complex->amine_coord R₂NH In Base, -HBr pd_amido L-Pd(II)(Ar)(NR₂) amine_coord->pd_amido reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-NR₂ (Product) reductive_elim->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Reaction Components: A Guide to Selection

The success of the amination of this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent. The presence of multiple functional groups on the substrate—a primary amine, a hydroxymethyl group, and the pyridine nitrogen—necessitates careful optimization to avoid side reactions.

ComponentCommon ExamplesRole & Rationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂These Pd(II) or Pd(0) sources are reduced in situ to the active Pd(0) catalyst. The choice often depends on air stability and cost. Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable and widely used Pd(II) precatalyst.[12][13]
Phosphine Ligand XPhos, RuPhos, BrettPhos, BINAPThe ligand is arguably the most critical component.[11] It stabilizes the palladium catalyst, promotes oxidative addition, and facilitates reductive elimination. For challenging heteroaryl halides, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are often superior as they promote faster rates and prevent catalyst deactivation.[5][14][15][16][17]
Base NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[11] Sodium tert-butoxide is highly effective but can be incompatible with base-sensitive functional groups like esters.[6] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used in such cases, though they may require higher temperatures or longer reaction times.[6][10]
Solvent Toluene, Dioxane, THF, t-BuOHAnhydrous, aprotic solvents are standard choices to ensure a water-free environment, which can otherwise lead to catalyst deactivation or competing side reactions.[6][11] Toluene is a common and effective choice for many Buchwald-Hartwig reactions.[12]

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic primary or secondary amine. Reaction conditions should be optimized for each specific amine coupling partner.

Materials and Equipment:

  • This compound

  • Amine coupling partner (e.g., morpholine, aniline, etc.)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • TLC plates or LC-MS for reaction monitoring

Experimental_Workflow cluster_workflow Experimental Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Pd source, Ligand, Base, Substrates, Solvent) setup->reagents reaction 3. Heating & Stirring (e.g., 100 °C, 12-24 h) reagents->reaction monitoring 4. Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Workup (Quench, Extract, Wash) monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: General workflow for the Buchwald-Hartwig amination experiment.

Step-by-Step Procedure:

  • Reaction Setup : In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.4-2.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[11]

  • Reagent Addition : To the same flask, add this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).

  • Solvent Addition : Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution : Seal the flask and heat the mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and carefully quench with water or saturated aqueous ammonium chloride.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying : Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Poor quality reagents; Insufficient temperature.Ensure a strictly inert atmosphere. Use fresh, high-purity reagents and anhydrous solvent. Screen different, more active ligands (e.g., BrettPhos, RuPhos). Increase the reaction temperature.[14]
Hydrodehalogenation β-hydride elimination is competing with reductive elimination.[18][19]Use a bulkier ligand to disfavor the β-hydride elimination pathway. Sometimes a change of base (e.g., from NaOtBu to K₃PO₄) can mitigate this side reaction.
Formation of Diarylamine The primary amine product reacts further with the starting bromopyridine.Use a slight excess of the amine coupling partner. Lower the reaction temperature once the initial conversion is high to reduce the rate of the secondary reaction.
Poor Product Recovery The product may be highly polar due to the free amine and hydroxyl groups, leading to issues with extraction or chromatography.Use a more polar solvent for extraction (e.g., a mixture of dichloromethane and isopropanol). Consider using a different stationary phase for chromatography or adding a small amount of triethylamine to the eluent to prevent streaking on silica gel.

Safety Precautions

  • Palladium Catalysts : While generally low in toxicity, they should be handled in a well-ventilated area or fume hood. Avoid inhalation of fine powders.

  • Phosphine Ligands : Many are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere. They can also be irritants; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases : Strong alkoxide bases like NaOtBu are corrosive and moisture-sensitive. Handle them under an inert atmosphere and away from water.

  • Solvents : Organic solvents like toluene and dioxane are flammable and have associated health risks. Always work in a fume hood and avoid exposure.

References

The Strategic deployment of (3-Amino-5-bromopyridin-2-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The aminopyridine scaffold is a cornerstone in contemporary drug discovery, prized for its ability to engage in critical hydrogen bonding interactions within biological targets.[1] Among the decorated aminopyridines, (3-Amino-5-bromopyridin-2-yl)methanol emerges as a particularly versatile building block. Its trifunctional nature—a nucleophilic amino group, a reactive bromine atom poised for cross-coupling, and a hydroxymethyl group for further derivatization or as a key pharmacophoric element—offers medicinal chemists a powerful tool for navigating complex structure-activity relationships (SAR). This guide provides an in-depth exploration of its application, supported by detailed protocols for its strategic manipulation in the synthesis of bioactive agents, with a particular focus on kinase inhibitors.

The Architectural Advantage: Why This Scaffold?

The intrinsic properties of the this compound scaffold offer several strategic advantages in drug design:

  • Vectorial Diversity: The three functional groups are orthogonally positioned, allowing for the systematic and independent exploration of chemical space in three different directions from the core pyridine ring. This is crucial during lead optimization to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Bioisosteric Potential: The aminopyridine core is a well-established bioisostere for other heterocyclic systems found in numerous approved drugs, enhancing the probability of favorable interactions with target proteins.[2]

  • Cross-Coupling Versatility: The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are among the most robust and widely used methods for constructing C-C and C-N bonds in modern organic synthesis.[3][4]

A prime example of the utility of closely related bromopyridine scaffolds is in the synthesis of mammalian target of rapamycin (mTOR) kinase inhibitors. A patent for these inhibitors describes the reaction of a similar bromopyridine derivative, highlighting the importance of this class of intermediates in developing novel therapeutics for a range of diseases, including cancer and immunological conditions.

Core Synthetic Applications and Protocols

The true value of this compound is realized in its application to construct more complex molecular architectures. Below are detailed protocols for two of the most critical transformations involving this scaffold.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and hetero-biaryl structures prevalent in medicinally important compounds.[4] This protocol details a representative method for the coupling of this compound with an arylboronic acid.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is often more versatile and allows for greater control over reactivity.[5]

  • Ligand: For electron-rich and potentially coordinating substrates like aminopyridines, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often superior as they promote the reductive elimination step and prevent catalyst deactivation.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[5] Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective and well-tolerated by many functional groups.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. Water is essential for dissolving the base and facilitating the transmetalation step.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound203.041.01.0
Phenylboronic Acid121.931.21.2
Pd(OAc)₂224.500.020.02
SPhos410.470.040.04
K₃PO₄212.272.02.0
1,4-Dioxane (anhydrous, degassed)-4 mL-
Water (degassed)-1 mL-

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (3-amino-5-phenylpyridin-2-yl)methanol.

Visualization of Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex R-Pd(II)-R'(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product RX This compound RX->Oxidative_Addition R_BOH2 Ar-B(OH)2 + Base R_BOH2->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a motif frequently found in pharmaceuticals.[3] This reaction allows for the coupling of the bromine atom of our scaffold with a wide variety of primary and secondary amines.

Causality of Experimental Choices:

  • Catalyst/Ligand System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[4] Bulky, electron-rich phosphine ligands such as BrettPhos or RuPhos are often employed to facilitate the reductive elimination of the C-N bond, which can be the rate-limiting step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common choice for this purpose.

  • Solvent: Anhydrous, aprotic solvents like toluene or THF are typically used to prevent unwanted side reactions.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound203.041.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.010.01
BrettPhos536.680.020.02
Sodium tert-butoxide (NaOt-Bu)96.101.41.4
Toluene (anhydrous, degassed)-5 mL-

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 eq), BrettPhos (0.02 eq), and NaOt-Bu (1.4 eq) to a dry Schlenk tube.

  • Add this compound (1.0 eq).

  • Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired (3-amino-5-(morpholino)pyridin-2-yl)methanol.

Visualization of Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Add_Reagents 1. Add Pd₂(dba)₃, Ligand, NaOt-Bu, and Substrate Add_Solvent_Amine 2. Add Toluene and Amine Add_Reagents->Add_Solvent_Amine Heat_Stir 3. Heat to 100-110 °C with Stirring Add_Solvent_Amine->Heat_Stir Monitor 4. Monitor by LC-MS Heat_Stir->Monitor Quench_Extract 5. Quench with NH₄Cl (aq) and Extract Monitor->Quench_Extract Dry_Concentrate 6. Dry, Filter, and Concentrate Quench_Extract->Dry_Concentrate Purify 7. Column Chromatography Dry_Concentrate->Purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Safety and Handling

This compound and its related compounds should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Call a poison center or doctor if you feel unwell.

For detailed information, always consult the latest Safety Data Sheet (SDS) from the supplier.[6][7]

Conclusion

This compound is a high-value building block in medicinal chemistry, offering a strategic entry point for the synthesis of complex and diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its reactivity, especially in robust and versatile reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, empowers researchers to efficiently navigate the challenges of drug discovery. The protocols and insights provided herein serve as a foundational guide for the effective utilization of this potent scaffold in the development of next-generation therapeutics.

References

Application Notes & Protocols: (3-Amino-5-bromopyridin-2-yl)methanol as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Trifunctional Pyridine Synthon

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless pharmaceuticals and functional materials.[1] (3-Amino-5-bromopyridin-2-yl)methanol emerges as a highly valuable, albeit specialized, synthetic building block. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a nucleophilic amino group at the C3 position, a bromine atom at the C5 position primed for cross-coupling reactions, and a primary alcohol at the C2 position for further derivatization or as a key hydrogen bonding element.

This trifunctional arrangement allows for sequential and site-selective modifications, enabling the construction of complex, three-dimensional molecules from a single, versatile core. This guide provides an in-depth exploration of the synthetic potential of this compound, presenting detailed protocols for its key transformations and explaining the chemical principles that underpin its application.

Compound Profile:

Property Value
IUPAC Name This compound
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Expected to be an off-white to brown solid[2]

| Key Functional Groups | Primary Amine, Aryl Bromide, Primary Alcohol |

Core Synthetic Strategies: A Multi-faceted Reaction Hub

The strategic placement of the amino, bromo, and hydroxymethyl groups on the pyridine ring allows for a diverse range of chemical transformations. The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling, while the adjacent amino and hydroxymethyl groups can act independently or in concert to form fused ring systems.

G cluster_0 C5-Position (Aryl Bromide) cluster_1 C3-Position (Amino Group) cluster_2 C2-Position (Hydroxymethyl Group) cluster_3 Concerted Reactions (C2 & C3) main This compound suzuki Suzuki Coupling (C-C Bond) main->suzuki Ar-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig (C-N Bond) main->buchwald R₂NH Pd Catalyst heck Heck Coupling (C-C Bond) main->heck Alkene Pd Catalyst cyanation Cyanation (C-CN Bond) main->cyanation Zn(CN)₂ Pd Catalyst acylation Acylation / Sulfonylation (Amide / Sulfonamide) main->acylation RCOCl alkylation Alkylation (Secondary/Tertiary Amine) main->alkylation R-X oxidation Oxidation (Aldehyde / Acid) main->oxidation MnO₂ / PCC etherification Etherification (Ether) main->etherification NaH, R-X esterification Esterification (Ester) main->esterification RCOCl, Base cyclization Cyclization (e.g., Pyrido-oxazines) main->cyclization e.g., Phosgene or Aldehyde

Figure 1: Synthetic utility map of this compound.

Application Protocol I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[3][4] The C5-bromo substituent on our building block is an ideal electrophilic partner for this reaction.

Principle: This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions and tolerance of various functional groups.[5] Careful selection of the catalyst and base is important to avoid side reactions involving the amino and hydroxyl groups.

Detailed Protocol: Synthesis of (3-Amino-5-arylpyridin-2-yl)methanol
  • Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) is a reliable choice for this transformation.[6]

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically in a 4:1 ratio) is highly effective.[3][6] The volume should be sufficient to create a stirrable slurry (e.g., 5 mL per 1 mmol of the starting bromide).

  • Reaction Execution: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 85 °C to 100 °C.[6] Alternatively, microwave irradiation can dramatically reduce reaction times.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Causality and Insights:

  • Base Selection: K₃PO₄ is often preferred as it is effective and generally does not promote side reactions with the amino group.

  • Catalyst Choice: While Pd(PPh₃)₄ is robust, for challenging couplings, more advanced catalyst systems using ligands like SPhos or XPhos may offer higher yields.

  • Amine/Alcohol Tolerance: In most cases, the amino and hydroxyl groups do not require protection for Suzuki couplings, showcasing the reaction's high functional group tolerance.[3]

G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(Br)L₂ pd0->pd_complex1 Oxidative Addition arbr Ar-Br arbr->pd_complex1 pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex1->pd_complex2 Transmetalation base Base (e.g., K₃PO₄) borate [Ar'-B(OH)₃]⁻ base->borate boronic Ar'-B(OH)₂ boronic->borate borate->pd_complex2 pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, enabling the synthesis of diverse arylamines.[7][8] This transformation is critical for introducing nitrogen-containing moieties that are often key for biological activity.

Principle: The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[9] The choice of ligand is critical to facilitate the catalytic cycle and prevent catalyst deactivation.

Detailed Protocol: Synthesis of N-Substituted-5-amino-2-(hydroxymethyl)pyridin-3-amine
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a stir bar, the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., (±)-BINAP, 7.5 mol%).

  • Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Base Addition: Add a strong base, such as sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring.[10]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up:

    • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Dilute with diethyl ether or ethyl acetate and wash with brine.[10]

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Causality and Insights:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like BINAP is crucial. The ligand stabilizes the palladium center and promotes the reductive elimination step.[7]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and form the active palladium-amido complex.[10] Weaker bases are typically ineffective.

  • Substrate Considerations: The presence of a primary amine on the pyridine ring introduces a challenge. This amine can potentially compete with the desired amine coupling partner. To favor the intermolecular reaction, the coupling partner is often used in a slight excess. For complex substrates, protection of the C3-amino group (e.g., as a carbamate) may be necessary.

G pd0 Pd(0)L pd_complex1 Ar-Pd(II)(Br)L pd0->pd_complex1 Oxidative Addition arbr Ar-Br arbr->pd_complex1 pd_amido Ar-Pd(II)(NR₂)L pd_complex1->pd_amido Amine Coordination & Deprotonation amine R₂NH amine->pd_complex1 base Base (e.g., NaOtBu) base->pd_complex1 pd_amido->pd0 Reductive Elimination product Ar-NR₂ pd_amido->product

Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application Protocol III: Intramolecular Cyclization

The ortho-disposed amino and hydroxymethyl groups provide a perfect platform for constructing fused heterocyclic rings, a common strategy for locking conformations and exploring new chemical space.[11]

Principle: By reacting the building block with a bifunctional reagent, it is possible to bridge the amino and hydroxymethyl groups to form a new ring. For example, reaction with phosgene or a phosgene equivalent can yield a cyclic carbamate, while reaction with an aldehyde can form a pyrido-oxazine ring system.

Detailed Protocol: Synthesis of a Fused Pyrido[2,3-e][3][12]oxazine Derivative
  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or THF in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a base, such as triethylamine (2.2 eq).

  • Cyclizing Agent: Slowly add a solution of the cyclizing agent (e.g., triphosgene, 0.4 eq, or a desired aldehyde, 1.1 eq) in the same solvent.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the formation of the new, more nonpolar product by TLC.

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the solution and purify the crude product by crystallization or flash column chromatography.

Safety and Handling

As a professional researcher, adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves, and a lab coat.[12][13]

  • Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Hazard Profile: this compound and related brominated pyridines are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[12][14] May cause respiratory irritation.[14]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[15]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations.[13]

Conclusion

This compound is a potent and versatile building block for synthetic chemistry. Its trifunctional nature provides three distinct points for molecular elaboration, enabling access to a wide range of complex chemical structures. The protocols and principles outlined in this guide demonstrate its utility in key synthetic transformations, including palladium-catalyzed cross-coupling and intramolecular cyclizations. By leveraging the orthogonal reactivity of this synthon, researchers in drug development and materials science can accelerate the discovery of novel molecules with tailored properties.

References

Navigating the Synthesis Landscape: A Guide to the Functionalization of (3-Amino-5-bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

(3-Amino-5-bromopyridin-2-yl)methanol is a trifunctional scaffold of significant interest to the medicinal chemistry and drug development community. Its unique arrangement of an amino group, a bromo substituent, and a primary alcohol on a pyridine core offers a rich platform for the synthesis of diverse and complex molecular architectures. The strategic functionalization of each of these reactive sites allows for the systematic exploration of chemical space, a critical aspect of modern drug discovery. This application note provides a comprehensive guide to the experimental procedures for the selective functionalization of this versatile building block, underpinned by mechanistic insights and practical considerations to ensure successful and reproducible outcomes.

The inherent challenge and opportunity in working with this compound lies in its polyfunctionality. Chemoselectivity is paramount; reaction conditions must be judiciously chosen to target one functional group while preserving the integrity of the others. This guide will address this challenge by presenting a series of protocols for N-acylation, palladium-catalyzed cross-coupling reactions, and oxidation of the primary alcohol, with a strong emphasis on the principles that govern selective transformations.

Strategic Considerations for Functionalization

The order in which the functional groups of this compound are modified can significantly impact the overall synthetic route. A logical workflow is crucial for maximizing yield and minimizing purification challenges.

G A Start: this compound B N-Acylation A->B Acyl Chloride/Anhydride C Suzuki Coupling A->C ArB(OH)2, Pd Catalyst D Buchwald-Hartwig Amination A->D Amine, Pd Catalyst E Oxidation of Alcohol A->E PCC or other mild oxidant F Acylated Product B->F G Arylated Product C->G H Aminated Product D->H I Aldehyde Product E->I J Further Derivatization F->J G->J H->J I->J G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Base Base Base->Transmetalation Boronic R-B(OH)2 Boronic->Transmetalation PdII_R Ar-Pd(II)-R L2 Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII Ar-Pd(II)-X L OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Amine R2NH Amine->AmineCoord Base Base Base->AmineCoord Amido Ar-Pd(II)-NR2 L AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product G Alcohol Primary Alcohol (R-CH2OH) ChromateEster Chromate Ester Formation Alcohol->ChromateEster PCC PCC [Cr(VI)] PCC->ChromateEster Ester R-CH2-O-CrO2Cl ChromateEster->Ester Deprotonation Deprotonation (E2-like elimination) Ester->Deprotonation Aldehyde Aldehyde (R-CHO) Deprotonation->Aldehyde CrIV Cr(IV) species Deprotonation->CrIV

Application Notes and Protocols for Protecting Group Strategies in Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenges of Aminopyridine Chemistry

Aminopyridines are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. However, their synthesis is often complicated by the dual nucleophilicity of the exocyclic amino group and the endocyclic pyridine nitrogen. The interplay between these two basic centers dictates the reactivity of the molecule and presents a significant challenge for selective functionalization. Unwanted side reactions, such as N-alkylation of the pyridine ring or undesired reactions at the amino group, can lead to low yields and complex purification procedures.[1]

Strategic protection of the amino group is therefore a cornerstone of successful aminopyridine synthesis.[2] A well-chosen protecting group can temporarily mask the nucleophilicity of the amine, allowing for clean and selective reactions at other positions of the pyridine ring or at the pyridine nitrogen itself. This guide provides an in-depth analysis of common protecting group strategies for aminopyridines, focusing on the causality behind experimental choices and providing field-proven protocols for their implementation.

Core Principles of Protecting Group Selection

The ideal protecting group for an aminopyridine synthesis should exhibit the following characteristics:

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect other functional groups in the molecule.[3]

  • Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

  • Orthogonality: In complex syntheses with multiple functional groups, the chosen protecting group should be removable under conditions that do not cleave other protecting groups present in the molecule.[2][3]

  • Chemoselectivity: The protection reaction should selectively target the exocyclic amino group without reacting with the pyridine nitrogen.

The choice of protecting group is highly dependent on the specific aminopyridine isomer (2-amino-, 3-amino-, or 4-aminopyridine) and the planned synthetic route. The position of the amino group significantly influences the electronic properties and steric environment of both the amine and the ring nitrogen, thereby affecting the ease and selectivity of protection.[1]

Common Protecting Groups for Aminopyridines

tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most widely used protecting group for amines due to its general stability to a wide range of reaction conditions and its facile removal under acidic conditions.[4][5]

Advantages:

  • Stable to basic, reductive, and many oxidative conditions.

  • Deprotection is typically clean and high-yielding.[6]

  • The steric bulk of the Boc group can influence the regioselectivity of subsequent reactions.

Limitations:

  • Labile to strong acids, limiting its use in reactions requiring acidic catalysis.

  • The formation of a t-butyl cation during deprotection can lead to side reactions with nucleophilic substrates.[7]

This protocol provides a general procedure for the Boc protection of a moderately reactive aminopyridine.

Materials:

  • 4-Aminopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Dichloromethane (DCM) or Acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-aminopyridine (1.0 equiv.) in dichloromethane.

  • Add triethylamine (1.5 equiv.). For less reactive aminopyridines, a catalytic amount of DMAP (0.1 equiv.) can be added.[8]

  • Slowly add di-tert-butyl dicarbonate (1.1-1.5 equiv.) to the stirred solution at room temperature.[8][9]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[8]

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc-4-aminopyridine.

Materials:

  • N-Boc-aminopyridine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-aminopyridine in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

  • Stir the mixture at room temperature. The deprotection is usually rapid, often completing within 30 minutes to a few hours. Monitor by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The resulting aminopyridine salt can be neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) during workup or used directly in the next step.

Carboxybenzyl (Cbz or Z) Group

The Cbz group is another cornerstone of amine protection, valued for its stability and its removal by catalytic hydrogenolysis, a mild and selective method.[10][11]

Advantages:

  • Stable to acidic and basic conditions.[10]

  • Orthogonal to the Boc group, allowing for sequential deprotection strategies.[5]

  • Deprotection via hydrogenolysis is very clean, yielding toluene and carbon dioxide as byproducts.[10]

Limitations:

  • The catalyst for hydrogenolysis (e.g., Palladium on carbon) can be sensitive to poisoning by sulfur-containing compounds or other functional groups.

  • Not suitable for molecules containing other reducible functional groups, such as alkenes or alkynes, unless selective catalysts are used.

Materials:

  • Aminopyridine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)/Water or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the aminopyridine (1.0 equiv.) in a mixture of THF and water (e.g., 1:1) or in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 equiv.) or DIPEA (1.5 equiv.). The base is crucial to neutralize the HCl generated during the reaction.[1]

  • Slowly add benzyl chloroformate (1.1-1.5 equiv.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • If using an aqueous system, extract the mixture with ethyl acetate. If using DCM, wash the organic layer with water and brine.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the Cbz-protected aminopyridine.

Materials:

  • N-Cbz-aminopyridine

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

Procedure:

  • Dissolve the N-Cbz-aminopyridine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the flask with nitrogen or argon, then introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

  • Rinse the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected aminopyridine.

Trifluoroacetyl (TFA) Group

The trifluoroacetyl group is a highly versatile protecting group, particularly valued for its orthogonality to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups.[12]

Advantages:

  • Extremely stable to strong acidic conditions.[12]

  • Readily cleaved under mild basic conditions.[12]

  • The electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the protected amine.

Limitations:

  • The strong electron-withdrawing effect can make the protected amine very electron-deficient.

  • Introduction often requires reactive acylating agents.

Materials:

  • Aminopyridine

  • Trifluoroacetic anhydride (TFAA) or Ethyl trifluoroacetate

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the aminopyridine (1.0 equiv.) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add pyridine or triethylamine (1.2 equiv.).

  • Slowly add trifluoroacetic anhydride (1.1 equiv.) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Materials:

  • N-Trifluoroacetyl-aminopyridine

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)/Water

Procedure:

  • Dissolve the N-trifluoroacetyl-aminopyridine in a mixture of methanol and water.

  • Add an excess of potassium carbonate (2-3 equiv.) or a dilute solution of sodium hydroxide.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aminopyridine.

Comparative Analysis and Orthogonal Strategies

The choice of protecting group is dictated by the overall synthetic plan. A summary of the stability of these key protecting groups is presented below.

Protecting GroupReagent for IntroductionStable to Strong AcidStable to BaseStable to HydrogenolysisConditions for Cleavage
Boc (Boc)₂ONoYesYesStrong Acid (TFA, HCl)[4][6]
Cbz Cbz-ClYesYesNoH₂/Pd/C[10][13]
TFA TFAAYesNoYesMild Base (K₂CO₃, NaOH)[12]

This differential stability allows for the development of orthogonal protection strategies, which are essential in the synthesis of complex molecules with multiple functional groups.[3]

Visualization of Orthogonal Deprotection

The following diagram illustrates the concept of orthogonal deprotection, where two different amine protecting groups can be selectively removed in any order without affecting the other.

Orthogonal_Deprotection Start Di-protected Aminopyridine (e.g., N-Boc, N-Cbz) Boc_Removed N-Cbz Aminopyridine Start->Boc_Removed  Acidic  Deprotection  (e.g., TFA)   Cbz_Removed N-Boc Aminopyridine Start->Cbz_Removed  Hydrogenolysis  (H₂, Pd/C)   Final_Product Aminopyridine Boc_Removed->Final_Product  Hydrogenolysis  (H₂, Pd/C)   Cbz_Removed->Final_Product  Acidic  Deprotection  (e.g., TFA)  

Caption: Orthogonal deprotection of Boc and Cbz protecting groups.

General Workflow for Synthesis Involving Aminopyridine Protection

The diagram below outlines a typical workflow for a synthesis that incorporates the protection and deprotection of an aminopyridine.

Synthesis_Workflow cluster_0 Synthetic Sequence P1 Start: Aminopyridine P2 Step 1: Protection of Amino Group P1->P2  Select & Introduce  Protecting Group P3 Step 2: Functionalization of Pyridine Ring P2->P3  Perform Desired  Reaction (e.g., Cross-Coupling) P4 Step 3: Deprotection of Amino Group P3->P4  Remove  Protecting Group P5 Final Product P4->P5

Caption: General workflow for synthesis involving aminopyridine protection.

Troubleshooting and Key Considerations

  • Incomplete Protection: If protection is sluggish, especially for less nucleophilic aminopyridines like 2-aminopyridine, consider using a more potent catalyst (e.g., DMAP for Boc protection) or a more reactive protecting group reagent.[1][8] Increasing the reaction temperature may also be beneficial.

  • Side Reactions: The pyridine nitrogen can sometimes compete with the exocyclic amine for the protecting group, especially with less sterically hindered reagents. Using a non-nucleophilic base can help to minimize this.[1] For 2-aminopyridine, intramolecular hydrogen bonding can decrease the nucleophilicity of the exocyclic amine, potentially requiring more forcing conditions for protection.[1]

  • Difficult Deprotection: If standard deprotection conditions fail, it may be necessary to screen alternative reagents or conditions. For example, if catalytic hydrogenolysis for Cbz deprotection is ineffective due to catalyst poisoning, alternative methods like using transfer hydrogenation or acid-mediated deprotection could be explored.[10][14]

Conclusion

The strategic use of protecting groups is indispensable for the successful synthesis of functionalized aminopyridines. A thorough understanding of the properties of different protecting groups, their stability profiles, and the specific protocols for their introduction and removal is critical for any researcher in the field of organic synthesis and drug development. By carefully selecting a protecting group strategy based on the principles of stability, orthogonality, and chemoselectivity, chemists can navigate the challenges of aminopyridine chemistry and efficiently access a wide range of valuable molecules.

References

Application Notes and Protocols for the Scale-up Synthesis of (3-Amino-5-bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-5-bromopyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its structural features, a substituted aminopyridine core, make it a valuable intermediate for drug discovery and development. This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and efficient protocol. We will delve into the mechanistic rationale behind the chosen synthetic route, address critical scale-up considerations, and provide detailed experimental procedures. The information presented herein is intended to equip researchers and process chemists with the necessary knowledge for the safe and effective production of this compound on a larger scale.

Introduction: The Strategic Importance of this compound

Substituted pyridines are prevalent motifs in a vast array of pharmaceuticals and agrochemicals.[1] The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced, make these heterocycles privileged scaffolds in medicinal chemistry. This compound, in particular, offers multiple points for further chemical elaboration. The amino group can be functionalized through various reactions, the bromo substituent provides a handle for cross-coupling reactions, and the hydroxymethyl group can be modified or used to introduce linkers. These attributes make it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications.

The successful transition from laboratory-scale synthesis to pilot plant or industrial production is a critical phase in drug development. This process, known as scale-up, is often fraught with challenges that are not apparent on the bench.[2][3] Issues such as heat transfer, mass transport, reaction kinetics, and safety must be carefully considered to ensure a reproducible, safe, and economically viable process. This guide will address these critical aspects in the context of synthesizing this compound.

Synthetic Strategy: A Chemoselective Approach

The most direct and efficient route to this compound involves the selective reduction of the corresponding carboxylic acid, 3-Amino-5-bromopyridine-2-carboxylic acid. This precursor is a known compound and can be synthesized from commercially available starting materials.[4][5][6][7]

Retrosynthetic Analysis

A retrosynthetic analysis points to 3-Amino-5-bromopyridine-2-carboxylic acid as the immediate precursor. This simplifies the synthetic challenge to a single, high-yielding reduction step.

G target This compound precursor 3-Amino-5-bromopyridine-2-carboxylic acid target->precursor Selective Reduction G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up cluster_4 Purification A Charge reactor with 3-Amino-5-bromopyridine-2-carboxylic acid and anhydrous THF B Inert atmosphere (N2) C Cool to 0 °C A->C D Slowly add BH3·THF solution C->D E Warm to room temperature D->E F Stir for 8-12 hours E->F G Monitor by HPLC F->G H Cool to 0 °C G->H I Quench with methanol H->I J Concentrate in vacuo I->J K Aqueous work-up (e.g., NaHCO3) J->K L Extract with ethyl acetate K->L M Dry organic layer (Na2SO4) L->M N Filter and concentrate M->N O Purify by column chromatography or recrystallization N->O P P O->P Final Product: This compound

References

Microwave-Assisted Synthesis with (3-Amino-5-bromopyridin-2-yl)methanol: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Introduction: A Versatile Scaffold for Accelerated Drug Discovery

The pyridine ring is a foundational motif in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1] Its derivatives are prized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] (3-Amino-5-bromopyridin-2-yl)methanol is a particularly valuable trifunctional building block, presenting distinct reactive handles for strategic molecular elaboration. The presence of a bromo group, an amino group, and a primary alcohol allows for sequential, orthogonal derivatization, making it an ideal starting material for constructing complex molecular libraries.

This guide focuses on leveraging Microwave-Assisted Organic Synthesis (MAOS) to unlock the synthetic potential of this scaffold. MAOS has emerged as a transformative technology in modern chemistry, offering dramatically reduced reaction times, improved yields, and often, enhanced product purity compared to conventional heating methods.[2][3][4] By utilizing microwave energy for rapid and uniform heating, chemists can accelerate reaction kinetics and drive challenging transformations to completion in minutes rather than hours.[5][6] This application note provides detailed protocols for two of the most powerful and relevant transformations for this scaffold: the Suzuki-Miyaura C-C cross-coupling and the Buchwald-Hartwig C-N amination, tailored for researchers, scientists, and drug development professionals.

Part 1: The this compound Scaffold: A Hub of Reactivity

The synthetic utility of this compound stems from its three distinct functional groups, which can be addressed with high selectivity. Understanding these reactive sites is crucial for planning efficient synthetic routes.

  • The 5-Bromo Position: This is the primary site for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon (e.g., Suzuki, Sonogashira, Heck) and carbon-heteroatom (e.g., Buchwald-Hartwig, Ullmann) bonds.[7][8]

  • The 3-Amino Group: This nucleophilic site can be acylated, alkylated, or used as a directing group. It is also a key handle for constructing fused heterocyclic systems. In the context of cross-coupling, its basicity and coordinating ability must be considered, as it can potentially interact with the palladium catalyst.[7]

  • The 2-Methanol Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether. This site provides an additional vector for diversification, allowing for the introduction of new pharmacophores or solubility-enhancing groups.

Caption: Key reactive sites on the this compound scaffold.

Part 2: Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[7][9] Microwave irradiation dramatically accelerates this transformation, often reducing reaction times from many hours to mere minutes.[7][10][11]

Causality and Experimental Rationale

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the biaryl product.[9] The choice of catalyst, ligand, base, and solvent is critical for success.

  • Catalyst/Ligand: A pre-formed catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is used. For heteroaromatic substrates, bulky, electron-rich phosphine ligands like XPhos can prevent catalyst deactivation and promote efficient reductive elimination.[10]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12] Carbonates (K₂CO₃, Cs₂CO₃) are commonly used in aqueous solvent mixtures.

  • Solvent: A solvent system that can absorb microwave energy effectively and dissolve the reagents is essential. Common choices include 1,4-dioxane/water, DMF, or ethanol/water mixtures.[7]

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: To the vial, add the palladium catalyst. For example, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.). Handle palladium catalysts in a fume hood.

  • Solvent Addition: Add the chosen solvent system, for instance, a 4:1 mixture of 1,4-dioxane and water, to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Vial Sealing: Securely seal the vial with a septum cap. Ensure the seal is tight to withstand the pressure generated during microwave heating.

  • Microwave Irradiation: Place the vial into the cavity of a dedicated microwave reactor. Irradiate the mixture with stirring at a set temperature (typically 120-150 °C) for a duration of 10-30 minutes.[7] The reaction progress can be monitored by TLC or LC-MS on a test run.

  • Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using NMR, MS, and other appropriate analytical techniques.

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄, XPhosPdG2Pre-catalysts that readily form the active Pd(0) species.[10]
Ligand (if needed) XPhos, SPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for efficient transmetalation.[12]
Solvent 1,4-Dioxane/H₂O, EtOH/H₂OPolar solvents that absorb microwave energy and facilitate dissolution of reagents.[7]
Temperature 120 - 150 °CProvides sufficient energy to overcome activation barriers, accelerated by microwave heating.
Time 10 - 40 minutesSignificantly reduced from the 16-24 hours often required for conventional heating.[10][11]

digraph "Suzuki_Cycle" {
graph [rankdir="RL", splines=curved, bgcolor="#F1F3F4", fontname="Arial"];
node [style=filled, shape=box, fontname="Arial", fontcolor="#202124"];

// Nodes in the cycle pd0 [label="Pd(0)L₂", fillcolor="#FBBC05"]; oxidative_add [label="Oxidative Addition", shape=plaintext, fontcolor="#5F6368"]; pd2_complex [label="Ar-Pd(II)L₂-Br", fillcolor="#EA4335"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; pd2_biaryl [label="Ar-Pd(II)L₂-Ar'", fillcolor="#4285F4"]; reductive_elim [label="Reductive Elimination", shape=plaintext, fontcolor="#5F6368"];

// External species aryl_bromide [label="Ar-Br", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; boronic_acid [label="Ar'-B(OH)₂", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; base [label="Base", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; product [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#34A853"];

// Edges for the cycle pd0 -> oxidative_add [arrowhead=none, color="#5F6368"]; oxidative_add -> pd2_complex [color="#5F6368"]; pd2_complex -> transmetalation [arrowhead=none, color="#5F6368"]; transmetalation -> pd2_biaryl [color="#5F6368"]; pd2_biaryl -> reductive_elim [arrowhead=none, color="#5F6368"]; reductive_elim -> pd0 [color="#5F6368"];

// Edges for external species aryl_bromide -> oxidative_add [color="#5F6368"]; boronic_acid -> transmetalation [color="#5F6368"]; base -> transmetalation [color="#5F6368"]; reductive_elim -> product [color="#5F6368"]; }

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Protocol for Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[8][13] This reaction is fundamental in drug discovery for installing nitrogen-containing moieties. Applying microwave assistance can reduce reaction times from over 24 hours to as little as 10-30 minutes, dramatically improving throughput.[5][14]

Causality and Experimental Rationale

The success of the Buchwald-Hartwig amination hinges on the careful selection of the catalyst system and base, which must be compatible with the substrate's functional groups.

  • Catalyst/Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a specialized phosphine ligand (e.g., XPhos, BINAP) is common.[5][15] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. The pyridine nitrogen and the free amino group on the substrate can coordinate to the palladium, potentially inhibiting the reaction, making a robust catalyst system essential.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a frequent and effective choice.[5]

  • Solvent: Anhydrous, high-boiling aprotic solvents like toluene or dioxane are typically used to ensure the reaction can reach the required temperatures and to minimize side reactions.

Detailed Step-by-Step Protocol
  • Inert Atmosphere: All steps should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and reagents. Use oven-dried glassware.

  • Reagent Preparation: In a dry microwave reaction vial with a stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.08 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

  • Substrate Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.) to the vial.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of 0.1-0.2 M.

  • Vial Sealing and Irradiation: Seal the vial tightly and place it in the microwave reactor. Irradiate with stirring at a set temperature (e.g., 110-130 °C) for 15-45 minutes.[5]

  • Work-up and Purification: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification and Characterization: Purify the crude product by flash column chromatography and characterize the final compound by NMR and MS.

Workflow_Buchwald Experimental Workflow: Microwave Buchwald-Hartwig Amination prep 1. Prepare Reagents (Under Inert Atmosphere) add_catalyst 2. Add Pd Source, Ligand, & Base to Microwave Vial prep->add_catalyst add_substrates 3. Add Aryl Bromide & Amine add_catalyst->add_substrates add_solvent 4. Add Anhydrous Solvent add_substrates->add_solvent seal 5. Seal Vial Securely add_solvent->seal irradiate 6. Microwave Irradiation (e.g., 130°C, 30 min) seal->irradiate cool 7. Cool to Room Temperature irradiate->cool workup 8. Quench & Work-up cool->workup purify 9. Purify via Chromatography workup->purify characterize 10. Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for a microwave-assisted Buchwald-Hartwig amination reaction.

Part 4: Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficient temperature/time; Catalyst inhibition/degradation.Increase microwave temperature in 10°C increments or prolong irradiation time. Screen alternative, more robust ligands (e.g., N-heterocyclic carbene ligands).
Debromination Catalyst promotes hydrodehalogenation over coupling.Use a different palladium precursor/ligand combination.[10] Ensure the reaction is strictly anaerobic.
Formation of Side Products Reaction temperature too high; Self-coupling of boronic acid (Suzuki).Reduce the microwave temperature or time. Ensure stoichiometric balance; do not use a large excess of boronic acid.
Inconsistent Heating Poor microwave absorption by solvent.Add a small amount of a high-loss co-solvent (e.g., ethanol, NMP) or use a different primary solvent.[2]

Conclusion

This compound is a powerful and versatile building block for constructing novel chemical entities. By integrating microwave-assisted synthesis into the workflow, researchers can significantly accelerate the derivatization of this scaffold through robust and efficient cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a validated starting point for rapidly generating diverse libraries of compounds, ultimately shortening timelines in drug discovery and materials science. The adoption of MAOS represents a key step towards more efficient and sustainable chemical synthesis.[3]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, when using bromopyridine substrates. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expert insights needed to diagnose and solve common issues in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered by researchers working with these challenging substrates.

Q1: My Suzuki coupling reaction with a bromopyridine substrate is resulting in a low yield. What are the common causes?

Low yields with bromopyridine substrates are a frequent challenge and typically stem from the inherent properties of the pyridine ring itself. The primary culprit is the Lewis basic nitrogen atom, which can interfere with the palladium catalyst.[1]

Key contributing factors include:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen, especially in 2-bromopyridines, can coordinate to the palladium center.[2][3] This binding can form inactive catalyst species, effectively removing the palladium from the catalytic cycle and halting the reaction.[1]

  • Inefficient Oxidative Addition: The carbon-bromine bond on the electron-deficient pyridine ring can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often rate-determining.

  • Substrate and Reagent Instability: Boronic acids, particularly heteroaryl boronic acids, are susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by water or other protic sources, rendering the nucleophile inactive.[4][5]

  • Competing Side Reactions: The presence of oxygen, even in trace amounts, can promote the homocoupling of your boronic acid, consuming the reagent and complicating purification.[3]

Q2: Which palladium catalyst and ligand combination is best for Suzuki coupling with bromopyridines?

There is no single "best" system, as the optimal choice depends heavily on the specific bromopyridine isomer (2-, 3-, or 4-bromo) and the coupling partner. However, a general strategy is to use bulky, electron-rich phosphine ligands that can accelerate the key steps of the catalytic cycle while preventing catalyst inhibition.[6]

General Recommendations:

  • For 2-Bromopyridines: Due to the proximity of the nitrogen atom, catalyst inhibition is most severe with this isomer. The use of bulky, electron-rich "Buchwald-type" ligands is highly recommended. These ligands sterically shield the palladium center, discouraging coordination from the pyridine nitrogen.[2][3]

    • Effective Ligands: SPhos, XPhos, and RuPhos often provide excellent results.[2][3]

    • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common precursors used in combination with these ligands. Pre-formed palladium complexes, known as precatalysts, are also highly effective and convenient.[3][7]

  • For 3- and 4-Bromopyridines: These isomers are generally less problematic as the nitrogen atom is further from the reaction site.

    • Standard Catalysts: For simpler couplings, Pd(PPh₃)₄ may be sufficient.[8][9]

    • More Active Systems: For more challenging substrates or to maximize yield, using a modern ligand system (e.g., Buchwald ligands) or a robust pre-formed catalyst like Pd(dppf)Cl₂ is advantageous.[2]

Q3: I suspect my boronic acid is decomposing. How can I prevent this?

Protodeboronation is a significant yield-reducing side reaction, particularly with aqueous bases or when reactions require prolonged heating.[3][5] Several strategies can effectively mitigate this issue:

  • Use More Stable Boron Reagents: This is the most robust solution.

    • Boronic Esters: Pinacol (BPin) or neopentylglycol esters are significantly more stable than their corresponding boronic acids and are less prone to protodeboronation.[2][4]

    • Potassium Trifluoroborate Salts (BF₃K): These salts are typically crystalline, air-stable solids that show excellent resistance to hydrolysis and protodeboronation.[2][10]

  • Minimize Water: While many Suzuki protocols use aqueous bases, minimizing water can slow the rate of protodeboronation. Using anhydrous solvents and bases like potassium trimethylsilanolate (TMSOK) can be effective for particularly sensitive substrates.[11]

  • Control the Base: The choice and strength of the base can influence the decomposition rate. In some cases, weaker bases or fluoride-based bases like KF can be beneficial.[8]

Q4: What is the role of the base, and which one should I choose?

The base is a critical component and plays multiple roles in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which is essential for the transmetalation step.[3] The choice of base can significantly impact the reaction rate and yield, and there is no universal answer. Screening is often necessary.

Commonly Used Bases:

  • Inorganic Carbonates: K₂CO₃, Na₂CO₃, and Cs₂CO₃ are widely used, often in an aqueous solution. Cesium carbonate is stronger and can be effective in difficult couplings.[12]

  • Phosphates: K₃PO₄ is a moderately strong base that is often effective and is soluble in some organic solvents, allowing for different solvent systems.[9]

  • Fluorides: KF or CsF are sometimes used, particularly with trifluoroborate salts.

  • Organic Bases: Amine bases like triethylamine (Et₃N) are generally less effective for Suzuki couplings compared to inorganic oxygen-based bases.[12]

The optimal base often depends on the specific substrates and solvent system. For example, a base must be soluble enough in the reaction medium to be effective.[13]

Section 2: In-Depth Troubleshooting Guide

Use this guide when you have a specific experimental outcome that needs diagnosis.

Problem A: Low or No Conversion of Starting Materials

If you observe a significant amount of unreacted bromopyridine starting material, the catalytic cycle is likely stalled or proceeding very slowly.

Potential Cause 1: Catalyst Deactivation The pyridine nitrogen is likely inhibiting your palladium catalyst. This is the most common issue, especially with 2-bromopyridines.[2][3]

  • Solution: Switch to a catalyst system employing a bulky, electron-rich phosphine ligand such as SPhos , XPhos , or RuPhos . These ligands create a sterically hindered environment around the palladium, preventing the pyridine from binding while promoting the desired catalytic steps.[2][3]

Potential Cause 2: Inefficient Oxidative Addition The C-Br bond of your bromopyridine may not be reactive enough under the current conditions.

  • Solution 1: Increase the reaction temperature cautiously. Suzuki reactions are often run at elevated temperatures (80-110 °C) to drive the reaction forward.[3]

  • Solution 2: Ensure your ligand is sufficiently electron-rich. More electron-donating ligands can accelerate the oxidative addition of the palladium into the C-Br bond.[6]

Potential Cause 3: Poor Reagent Quality or Inactive Catalyst Reagents can degrade over time.

  • Solution: Use fresh, high-quality palladium sources and ligands.[4] Ensure your bromopyridine and boron reagent are pure. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it can be effectively reduced to the active Pd(0) species in your reaction.

Problem B: Significant Byproduct Formation

If your desired product is forming but the yield is low due to competing reactions, identify the major byproduct to diagnose the problem.

Byproduct 1: Homocoupling of Boronic Acid (Ar-Ar) Formation of a biaryl product from the boronic acid coupling with itself is a classic sign of oxygen in the reaction.[3][14]

  • Solution: Implement a rigorous degassing protocol. All solvents (including water for aqueous bases) and the final reaction mixture must be thoroughly deoxygenated. Common methods include:

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent(s) for 15-30 minutes.[4][8]

    • Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three freeze-pump-thaw cycles on the solvent(s) and the final reaction mixture.[3][8] Always maintain a positive pressure of inert gas throughout the reaction.[3]

Byproduct 2: Protodeboronation (Boronic Acid -> Ar-H) Observing the arene corresponding to your boronic acid indicates that the C-B bond is being cleaved before it can transmetalate.

  • Solution 1: Switch from a boronic acid to a more stable boronic pinacol ester (BPin) or a potassium trifluoroborate salt (BF₃K) .[2][4] These are significantly more resistant to this side reaction.

  • Solution 2: If using a boronic acid is unavoidable, minimize water in the reaction. Consider using an anhydrous solvent like dioxane or toluene with a non-aqueous base.[11]

Byproduct 3: Protodebromination (Bromopyridine -> Pyridine) The replacement of the bromine atom with hydrogen is a common issue with electron-deficient heteroaryl halides.[14]

  • Solution: This can be complex, but it often points to issues with the catalytic cycle. Optimizing the ligand, base, and solvent combination to favor the desired cross-coupling over this reductive pathway is key. Ensure your boronic acid is active and present in a slight excess (1.2-1.5 eq) to favor cross-coupling.[4]

Problem C: Reaction is Sluggish or Stalls Before Completion

If the reaction starts but does not proceed to completion, several factors could be at play.

Potential Cause 1: Poor Solubility One or more of your starting materials may not be sufficiently soluble in the chosen solvent, leading to a slow, heterogeneous reaction.[3][15]

  • Solution: Screen different solvents or solvent mixtures. Common solvents for Suzuki couplings include 1,4-Dioxane , Toluene , DMF , or mixtures thereof with water.[8][15] Sometimes, a co-solvent is necessary to bring all components into solution.

Potential Cause 2: Insufficient Base Strength or Solubility The base may not be strong enough or soluble enough to efficiently generate the active boronate species.[3]

  • Solution: Screen a stronger or more soluble base. For instance, if K₂CO₃ is not working, try K₃PO₄ or Cs₂CO₃.[12]

Potential Cause 3: Insufficient Thermal Energy The reaction may simply require a higher temperature to overcome the activation energy barriers.

  • Solution: Gradually increase the reaction temperature, monitoring for any potential decomposition of starting materials or product.[3]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Reaction Setup and Degassing

This protocol outlines a robust method for setting up a Suzuki coupling reaction under an inert atmosphere to minimize side reactions.

  • Glassware Preparation: Ensure all glassware (e.g., Schlenk tube or reaction vial) is oven-dried or flame-dried to remove moisture.

  • Reagent Addition (Solids): To the reaction vessel, add the bromopyridine (1.0 eq.), the boronic acid/ester (1.2–1.5 eq.), and the selected base (2.0–3.0 eq.).

  • Inert Atmosphere: Seal the vessel and subject it to 3-5 cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent(s) via syringe. The solvent should be deoxygenated beforehand by sparging with inert gas for at least 30 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos). If using a pre-formed catalyst, add it at this stage.

  • Final Degassing (Optional but Recommended): For particularly sensitive reactions, briefly sparge the entire reaction mixture with inert gas for 2-5 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (TLC, GC-MS, or LC-MS) until the starting material is consumed.

Table 1: Recommended Ligands for Bromopyridine Couplings
Ligand NameStructure ClassKey Features & Application Notes
SPhos Buchwald LigandBulky and electron-rich. Excellent general ligand for challenging couplings, especially with 2-bromopyridines.[2][3]
XPhos Buchwald LigandVery bulky and electron-rich. Often provides higher activity where SPhos is insufficient.
RuPhos Buchwald LigandAnother highly effective, bulky ligand. Good to screen in parallel with SPhos and XPhos.[2][10]
PPh₃ TriphenylphosphineLess bulky and electron-rich. May work for less-demanding 3- or 4-bromopyridines but often fails for 2-bromopyridines.[9]
dppf Bidentate PhosphineOften used in the form of Pd(dppf)Cl₂. A robust and reliable catalyst for a range of couplings, including some heteroaromatics.[2]
Protocol 2: Systematic Screening of Reaction Parameters

When faced with a low-yielding reaction, a systematic screen is the most effective approach. Set up an array of parallel reactions in vials, keeping the substrate concentrations constant while varying key parameters.

Example Screening Array:

VialCatalyst/Ligand (mol%)Base (2.5 eq.)Solvent (0.2 M)Temp (°C)
1Pd(OAc)₂ (2) / SPhos (4)K₂CO₃Dioxane/H₂O (5:1)100
2Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ Dioxane/H₂O (5:1)100
3Pd(OAc)₂ (2) / SPhos (4)K₂CO₃Toluene/H₂O (5:1) 100
4Pd(OAc)₂ (2) / XPhos (4)K₂CO₃Dioxane/H₂O (5:1)100
5Pd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (5:1)100
6Pd(OAc)₂ (2) / SPhos (4)K₂CO₃Dioxane/H₂O (5:1)80

Analyze the outcome of each reaction by LC-MS or ¹H NMR to identify the most promising conditions for further optimization and scale-up.

Section 4: Visual Guides

Diagram 1: Troubleshooting Decision Tree for Low-Yielding Suzuki Reactions

Troubleshooting_Suzuki start Low Yield Observed q1 Is Starting Material (SM) Consumed? start->q1 no_sm No / Partial Consumption q1->no_sm No yes_sm Yes, SM is Consumed q1->yes_sm Yes cause1 Potential Causes: - Catalyst Deactivation - Inefficient Oxidative Addition - Poor Reagent Quality no_sm->cause1 sol1 Solutions: 1. Use Bulky/E-rich Ligand (SPhos, XPhos) 2. Increase Temperature 3. Use Fresh Reagents cause1->sol1 q2 Major Byproducts Observed? yes_sm->q2 yes_byprod Yes q2->yes_byprod Yes no_byprod No, Clean but Low Conversion q2->no_byprod No cause2 Identify Byproduct: - Homocoupling (Ar-Ar) - Protodeboronation (Ar-H) yes_byprod->cause2 sol2 Solutions: - Rigorously Degas System - Use Boronic Ester (BPin) or BF3K Salt cause2->sol2 cause3 Potential Causes: - Poor Solubility - Insufficient Base/Temp - Reaction Stalled no_byprod->cause3 sol3 Solutions: 1. Screen Solvents (Dioxane, Toluene) 2. Screen Stronger Bases (K3PO4) 3. Increase Temperature cause3->sol3

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Diagram 2: Suzuki Catalytic Cycle & Inhibition by 2-Bromopyridine

Suzuki_Cycle cluster_cycle Desired Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar-Br Inactive_Complex Inactive Pd Complex (Pyridine Coordinated) Pd0->Inactive_Complex Coordination by Pyridine N PdII_Aryl Ar-Pd(II)L₂(Br) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM + Ar'B(OR)₂ + Base PdII_Biaryl Ar-Pd(II)L₂(Ar') TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Product Ar-Ar' (Product) RE->Product Inhibitor 2-Bromopyridine (Substrate) Inhibitor->Inactive_Complex

Caption: The Suzuki cycle and the competing catalyst inhibition pathway.

Section 5: References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates. 2

  • Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. 3

  • Benchchem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines. 4

  • Benchchem. (2025). Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. 14

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. --INVALID-LINK--

  • García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ResearchGate. --INVALID-LINK--

  • Various Authors. (2021). Screening of different bases for Suzuki coupling. ResearchGate. --INVALID-LINK--

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH National Center for Biotechnology Information. --INVALID-LINK--

  • Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. --INVALID-LINK--

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH National Center for Biotechnology Information. --INVALID-LINK--

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--

  • Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. --INVALID-LINK--

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. --INVALID-LINK--

  • Darko, G., & Fosu, E. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. --INVALID-LINK--

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • Various Authors. (2023). Help needed with unreproducible Suzuki coupling. Reddit. --INVALID-LINK--

References

Technical Support Center: Navigating the Purification Challenges of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter common and complex issues during the purification of these valuable compounds. Aminopyridine derivatives are pivotal scaffolds in medicinal chemistry, but their inherent basicity and polarity can present significant purification hurdles.[1][2] This resource provides field-proven insights and troubleshooting strategies in a practical question-and-answer format to streamline your workflow and enhance your purification success.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common initial questions and problems encountered during the purification of aminopyridine derivatives.

Q1: My aminopyridine derivative is streaking badly on a silica gel TLC plate. What is the cause and how can I fix it?

A: Streaking is a common issue when dealing with basic compounds like aminopyridines on acidic silica gel. The basic amine functional group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption and tailing or streaking.[3]

  • Quick Fix: To mitigate this, you need to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a basic modifier to your eluent system.

    • Recommended Modifiers:

      • Triethylamine (TEA): Add 0.1-1% (v/v) to your mobile phase.

      • Ammonia Solution: A mobile phase saturated with ammonia can also be effective.

    • Causality: These basic additives compete with your aminopyridine derivative for binding to the acidic silanol groups, effectively "capping" them and allowing your compound to move up the plate more cleanly.[3]

Q2: I'm having trouble getting my aminopyridine derivative to dissolve for purification. What solvents should I consider?

A: The solubility of aminopyridine derivatives can be highly variable depending on the other functional groups present. A systematic approach to solvent selection is key.

  • Solubility Profile: The solubility of 2-aminopyridine has been studied in various solvents, with the highest solubility observed in N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), and the lowest in non-polar solvents like cyclohexane.[4]

  • Practical Approach:

    • Start with common laboratory solvents of varying polarity: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Acetonitrile (MeCN).

    • If solubility is poor, consider more polar aprotic solvents like DMF or DMSO, but be mindful that their high boiling points can complicate product isolation.

    • For highly polar derivatives, aqueous solutions with pH adjustment might be necessary. Protonating the amine with a dilute acid can increase water solubility, while basifying the solution will decrease it.[3]

Q3: After my reaction, I have a large excess of unreacted 2-aminopyridine. What's the most efficient way to remove it?

A: Removing a large excess of a starting material like 2-aminopyridine can be challenging, especially if your product has similar properties.

  • Recommended Method: Cation-Exchange Chromatography. This technique is particularly effective for large-scale purifications and for separating pyridylaminated (PA-) derivatives from excess 2-aminopyridine.[5]

    • Principle: At an appropriate pH, the basic 2-aminopyridine will be protonated and bind to the negatively charged cation-exchange resin. Your desired product, if less basic or neutral, can be eluted.

    • Example Protocol: A Dowex 50X8 column (in its NH4+ form) eluted with a 20 mM ammonium acetate buffer (pH 8.5) has been shown to be effective.[5] This method is significantly faster than traditional gel filtration.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques.

Guide 1: Column Chromatography

Column chromatography is a workhorse purification technique, but the basicity of aminopyridines requires special considerations.[3]

Troubleshooting Common Column Chromatography Issues

Problem Possible Cause(s) Suggested Solution(s)
Compound streaks or does not move from the origin 1. Strong adsorption to silica gel due to basicity.[3] 2. Eluent is not polar enough.[3]1. Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the eluent to reduce interactions with acidic silica.[3] 2. Gradually increase the polarity of the eluent system (e.g., increase the percentage of methanol in a DCM/MeOH mixture).[3]
Poor separation of product from impurities (co-elution) 1. Inappropriate eluent system.[3] 2. Column is overloaded.[3] 3. Flow rate is too high.[3]1. Optimize the eluent system using Thin-Layer Chromatography (TLC) first. Aim for a significant difference in Rf values. 2. Use a larger column or load less crude material.[3] 3. Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.[3]
Product elutes too quickly (with the solvent front) The eluent is too polar.[3]Start with a less polar eluent and gradually increase the polarity (gradient elution).[3]
Cracking or channeling of the silica gel bed 1. Improper packing of the column. 2. Column ran dry.1. Ensure the silica gel is packed as a uniform slurry.[3] 2. Always maintain a level of solvent above the silica bed.[3]

Workflow for Optimizing Column Chromatography of Aminopyridines

G start Start: Crude Aminopyridine Derivative tlc Run TLC with various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc streaking Streaking or tailing observed? tlc->streaking add_base Add 0.1-1% Triethylamine or Ammonia to eluent streaking->add_base Yes good_sep Good separation achieved? (Target Rf ~0.3) streaking->good_sep No re_tlc Re-run TLC with modified eluent add_base->re_tlc re_tlc->good_sep good_sep->tlc No, try new system pack_column Pack column with silica slurry containing the same modified eluent good_sep->pack_column Yes load_sample Load sample (dry or wet loading) pack_column->load_sample run_column Run column with gradient or isocratic elution load_sample->run_column collect Collect and analyze fractions run_column->collect end Pure Product collect->end

Caption: Workflow for optimizing column chromatography.

Guide 2: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material, but finding the right solvent system is critical.

Q: My aminopyridine derivative won't crystallize from any single solvent. What should I do?

A: This is a common scenario. The solution is often to use a binary solvent system, also known as a co-solvent system.[6]

Step-by-Step Protocol for Binary Solvent Recrystallization:

  • Choose Your Solvents: Select a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[6] The two solvents must be miscible.

    • Example Pairings: Methanol/Water, Dichloromethane/Hexane, Ethyl Acetate/Hexane.

  • Dissolution: Dissolve your crude product in the minimum amount of the hot "good" solvent.

  • Induce Precipitation: Slowly add the "poor" solvent dropwise to the hot solution until you see persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Troubleshooting Recrystallization

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling 1. Solution is not saturated enough. 2. Compound is "oiling out".1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the pure compound. 4. If an oil forms, try re-heating the solution and cooling it even more slowly, or try a different solvent system.
Crystals are colored or impure Colored impurities are co-crystallizing with the product.[3]1. Perform a hot filtration of the solution after dissolving the crude product to remove insoluble impurities.[3] 2. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter it out before cooling.
Guide 3: Acid-Base Extraction

Leveraging the basicity of the amino group through acid-base extraction is a fundamental and powerful purification strategy.

Q: How can I use acid-base extraction to separate my aminopyridine derivative from neutral or acidic impurities?

A: This technique relies on the ability to change the solubility of your compound by protonating or deprotonating it.

Workflow for Acid-Base Extraction of an Aminopyridine Derivative

G start Start: Crude product in organic solvent (e.g., EtOAc, DCM) add_acid Extract with dilute aqueous acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer: Contains neutral and acidic impurities separate1->organic_layer1 aqueous_layer1 Aqueous Layer: Contains protonated aminopyridine salt separate1->aqueous_layer1 basify Basify aqueous layer with dilute base (e.g., 1M NaOH) to pH > 10 aqueous_layer1->basify extract_org Extract with fresh organic solvent basify->extract_org separate2 Separate Layers extract_org->separate2 organic_layer2 Organic Layer: Contains purified aminopyridine separate2->organic_layer2 aqueous_layer2 Aqueous Layer: Discard separate2->aqueous_layer2 dry_concentrate Dry organic layer (e.g., Na2SO4) and concentrate organic_layer2->dry_concentrate end Purified Product dry_concentrate->end

Caption: Acid-base extraction workflow.

Troubleshooting Extraction

Problem Possible Cause(s) Suggested Solution(s)
Emulsion forms at the interface 1. High concentration of materials. 2. Vigorous shaking.[3]1. Add a small amount of brine (saturated NaCl solution) to break the emulsion.[3] 2. Gently rock or invert the separatory funnel instead of shaking vigorously.[3] 3. Allow the mixture to stand for an extended period.[3]
Poor recovery of product in the final organic layer 1. Incorrect pH of the aqueous layer during back-extraction.[3] 2. Insufficient volume of extraction solvent.[3] 3. Product has some solubility in the aqueous phase even when neutral.[3]1. Ensure the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the aminopyridine.[3] 2. Perform multiple extractions with smaller volumes of solvent for better efficiency.[3] 3. If the product is still water-soluble, consider back-saturating the aqueous layer with NaCl before extraction.

Part 3: Purity Assessment

After purification, it is crucial to accurately assess the purity of your aminopyridine derivative.

Q: What are the best analytical techniques for confirming the purity of my final product?

A: A combination of techniques is always recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for quantitative purity assessment.

    • For Polar Analytes: If your compound has poor retention on a standard C18 column, an ion-pair reversed-phase HPLC method is recommended.[7] This involves adding an ion-pairing reagent to the mobile phase to improve the retention of polar, ionizable compounds.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is a powerful tool for confirming the chemical structure of your compound and identifying any remaining impurities.[7]

    • Quantitative NMR (qNMR): For a precise purity determination, you can use qNMR by adding a certified internal standard with a known concentration to your sample.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of your synthesized compound. Techniques like GC-MS or LC-MS can also help identify impurities.

By understanding the unique chemical properties of aminopyridine derivatives and employing these targeted troubleshooting strategies, you can overcome common purification challenges and achieve high-purity compounds for your research and development endeavors.

References

Technical Support Center: Bromination of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bromination of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common experimental challenges, provide in-depth mechanistic explanations, and offer detailed, field-proven protocols to help you achieve your desired synthetic outcomes with high fidelity and yield.

Introduction

The bromination of aminopyridines is a cornerstone reaction in medicinal chemistry, providing key intermediates for the synthesis of a vast array of bioactive molecules. However, the interplay between the activating amino group and the electron-deficient pyridine ring often leads to a host of side reactions, including polybromination, poor regioselectivity, and substrate degradation. This guide provides a structured approach to troubleshooting these issues, grounded in the principles of physical organic chemistry.

Troubleshooting Guide & FAQs

This section is organized by common experimental problems. Each issue is presented in a question-and-answer format to directly address challenges you may encounter at the bench.

Issue 1: Polybromination - My reaction is producing di- and tri-brominated products.

Q1: I'm trying to synthesize 2-amino-5-bromopyridine, but I'm getting a significant amount of 2-amino-3,5-dibromopyridine. How can I prevent this?

A1: This is a classic example of over-bromination, driven by the strong activating nature of the amino group, which makes the product, 2-amino-5-bromopyridine, still reactive enough to undergo a second bromination. The key is to control the electrophilicity of the reaction.

  • Causality: The amino group at the 2-position strongly activates the pyridine ring towards electrophilic aromatic substitution, primarily at the C3 and C5 positions. Once the first bromine is added at the C5 position, the ring remains activated enough for a second electrophilic attack at the C3 position.

  • Immediate Solution: Stoichiometry and Reagent Addition.

    • Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of your brominating agent (e.g., N-Bromosuccinimide or Bromine).[1][2]

    • Slow Addition: Add the brominating agent dropwise or in small portions to a cooled solution (0-10 °C) of the aminopyridine.[3] This prevents localized high concentrations of the electrophile, minimizing the chance of a second bromination on the product molecule.

  • Robust Solution: Use a Milder Brominating Agent.

    • N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than elemental bromine (Br₂) for electron-rich systems.[4] Using NBS in a solvent like acetone or acetonitrile at controlled temperatures can significantly improve the yield of the monobrominated product.[3] Phenyltrimethylammonium tribromide has also been reported as a mild alternative to avoid byproducts.[5][6]

  • Workflow for Minimizing Polybromination:

    G start Polybromination Observed (e.g., 2-amino-3,5-dibromopyridine) check_stoich Verify Stoichiometry (≤1.1 eq. Brominating Agent) start->check_stoich slow_addition Implement Slow/Portion-wise Addition at 0-10 °C check_stoich->slow_addition If stoichiometry is correct change_reagent Switch to Milder Reagent (e.g., NBS instead of Br₂) slow_addition->change_reagent If polybromination persists monitor Monitor reaction by TLC/HPLC and quench upon completion change_reagent->monitor success Desired Monobrominated Product monitor->success

    Caption: Troubleshooting workflow for polybromination.

Issue 2: Poor Regioselectivity - The bromine is adding to the wrong position.

Q2: I am attempting to brominate 3-aminopyridine to get the 6-bromo isomer, but I'm getting a mixture of 2-, 4-, and 6-bromo products. How can I improve selectivity for the 6-position?

A2: The directing effects of the amino group on the pyridine ring are the primary cause of this issue. The amino group at C3 activates the ortho (C2, C4) and para (C6) positions for electrophilic attack.[1][7] Achieving high regioselectivity requires fine-tuning of the reaction conditions or a more elaborate synthetic strategy.

  • Causality: In electrophilic aromatic substitution, the amino group is a powerful ortho, para-director. For 3-aminopyridine, this means positions 2, 4, and 6 are all electronically activated, leading to a mixture of isomers that can be difficult to separate.

  • Immediate Solution: Temperature and Solvent Control.

    • Low Temperature: Performing the bromination at low temperatures (e.g., 0 °C to -10 °C) can enhance selectivity by favoring the thermodynamically more stable product, which is often the less sterically hindered para-substituted isomer (6-bromo).[1]

    • Solvent Choice: Using a non-polar or moderately polar aprotic solvent like acetonitrile can influence the selectivity.

  • Robust Solution: Protecting Group Strategy.

    • Protect the Amino Group: Acetylate the amino group using acetic anhydride. This transforms the strongly activating -NH₂ group into a moderately activating -NHC(O)CH₃ group. This new group is bulkier and has a different electronic profile, which can significantly enhance the selectivity of bromination to the desired position.[2][5]

    • Bromination: Brominate the protected 3-acetamidopyridine.

    • Deprotection: Hydrolyze the acetyl group under basic conditions (e.g., NaOH) to reveal the amino group and yield the final product, 2-amino-5-bromopyridine, with high purity.[2][5]

  • Alternative Strategy: The Nitropyridine Route. An alternative to direct bromination is to start with 3-nitropyridine. The nitro group is a meta-director, allowing for selective bromination at the C6 position. The nitro group can then be reduced to an amino group using reagents like iron powder in acidic ethanol.[7][8] This multi-step process often provides higher purity and yield for the desired 6-bromo-3-aminopyridine.[7][8]

Q3: When I brominate 2-aminopyridine, I primarily get the 5-bromo isomer. How can I synthesize 2-amino-3-bromopyridine?

A3: Direct bromination of 2-aminopyridine strongly favors substitution at the C5 (para) position due to electronic and steric effects.[5] Synthesizing the C3 (ortho) isomer requires specific conditions that override this inherent preference.

  • Causality: The C5 position is electronically favored as it is para to the strongly activating amino group. The C3 position is also activated (ortho), but may be slightly more sterically hindered.

  • Specialized Protocol for 3-Bromination: Some protocols achieve C3 bromination by carefully controlling the addition of bromine in the presence of acetic acid, often involving a two-stage temperature profile. One patented method involves adding half the bromine at <0 °C, warming to 10-20 °C to add acetic acid, re-cooling to add the remaining bromine, and then heating to drive the reaction.[9][10] This kinetic control can favor the formation of the 3-bromo isomer.

Issue 3: Complex Side Reactions with 4-Aminopyridine.

Q4: I tried to brominate 4-aminopyridine with Br₂ and got a complex mixture, not the simple brominated product I expected. What is happening?

A4: The reaction of 4-aminopyridine with bromine is known to be complex and can lead to unexpected products. Instead of a simple electrophilic aromatic substitution, a "bromination-dimerization" process can occur.

  • Causality: The reaction can initiate with the protonation of the pyridine nitrogen by HBr (formed in situ). This is followed by a series of steps involving bromination of the ring and dimerization to form novel pyridyl-pyridinium cations.[11][12] This pathway is a significant side reaction that complicates the synthesis of simple monobrominated 4-aminopyridines.

  • Recommended Approach: Synthesis from Alternative Precursors. Due to the complexity of direct bromination, it is often more practical to synthesize bromo-4-aminopyridines from different starting materials. For example, 3,5-dibromo-4-aminopyridine can be synthesized in one step from pyridine itself by reacting it with HBr, an ammonium salt, and H₂O₂.[13] For the synthesis of 3-bromo-4-aminopyridine, a reliable method is the direct bromination of 4-aminopyridine with NBS in acetonitrile at 0 °C.[14]

  • Reaction Scheme for Bromination-Dimerization of 4-Aminopyridine:

    G cluster_main Reaction of 4-Aminopyridine with Br₂ A 4-Aminopyridine B [4-Aminopyridinium]Br⁻ (Protonation) A->B + Br₂/HBr C Ring Bromination B->C D Dimerization C->D E Pyridyl-pyridinium Cations (Complex Side Products) D->E

    Caption: Simplified pathway of the complex side reactions of 4-aminopyridine with Br₂.

Quantitative Data Summary

The choice of brominating agent and reaction conditions significantly impacts the outcome. The following table summarizes typical conditions for achieving regioselective monobromination.

SubstrateTarget ProductBrominating Agent (Equivalents)SolventTemperature (°C)Typical YieldReference
2-Aminopyridine2-Amino-5-bromopyridineNBS (1.05)Acetone1095%[3]
2-Aminopyridine2-Amino-5-bromopyridineBr₂ (1.0) in Acetic AcidAcetic Acid20 -> 5062-67%[15]
3-Aminopyridine3-Amino-6-bromopyridineNBS (1.0-1.2)Acetonitrile0 -> RTModerate[1][16]
4-Aminopyridine4-Amino-3-bromopyridineNBS (1.05)Acetonitrile0 -> RT91%[14]

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Amino-5-bromopyridine using NBS

This protocol is adapted from a procedure optimized for high yield and selectivity, minimizing the formation of the 3,5-dibromo byproduct.[3]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL).

  • Cooling: Cool the solution to 10 °C using an ice bath.

  • Addition of NBS: Dissolve N-Bromosuccinimide (NBS) (1.0 g, 5.6 mmol) in acetone and add it dropwise to the cooled 2-aminopyridine solution over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at 10 °C for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, remove the solvent by rotary evaporation under reduced pressure.

  • Purification: Recrystallize the resulting residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid. (Expected Yield: ~95%).

Protocol 2: Synthesis of 2-Bromopyridine via Diazotization (Sandmeyer Reaction)

This classic protocol from Organic Syntheses avoids the issues of direct ring bromination by first converting the amino group into a diazonium salt, which is then displaced by bromide.[12] This is particularly useful for synthesizing 2-bromopyridine itself.

  • Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer and a thermometer, place 790 mL (7 moles) of 48% hydrobromic acid.

  • Addition of Amine: Cool the acid to 10-20 °C in an ice-salt bath and add 150 g (1.59 moles) of 2-aminopyridine over ~10 minutes.

  • Bromine Addition: While maintaining the temperature at 0 °C or lower, add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms.

  • Diazotization: Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water. Add this solution dropwise over 2 hours, carefully keeping the reaction temperature at 0 °C or lower.

  • Neutralization: After stirring for an additional 30 minutes, add a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water at a rate that keeps the temperature below 25 °C.

  • Extraction and Purification: Extract the nearly colorless reaction mixture with four 250-mL portions of ether. Dry the combined ether extracts over solid potassium hydroxide and distill through a Vigreux column. 2-Bromopyridine distills at 74–75 °C/13 mm Hg. (Expected Yield: 86–92%).

References

Technical Support Center: Optimizing Palladium Catalysts for Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Pyridine Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. The pyridine moiety is a cornerstone in pharmaceuticals and functional materials, making its efficient incorporation a critical task.[1][2][3] However, the unique electronic properties of the pyridine ring present distinct challenges in cross-coupling chemistry.[4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is not just on providing solutions, but on explaining the underlying chemical principles to empower you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered when performing palladium-catalyzed coupling reactions with pyridine-containing substrates.

Q1: Why are palladium-catalyzed coupling reactions with pyridines so challenging?

The primary challenge stems from the pyridine nitrogen's lone pair of electrons. This lone pair can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species.[5][6][7] This catalyst inhibition can significantly slow down or completely halt the catalytic cycle, resulting in low to no product yield. Additionally, the electron-deficient nature of the pyridine ring can make oxidative addition, a key step in the catalytic cycle, more difficult compared to electron-rich aromatic systems.[8][9]

Q2: I'm observing a significant amount of starting material decomposition. What could be the cause?

Decomposition of starting materials, particularly boronic acids or their derivatives, is a common side reaction. One of the most prevalent issues is protodeboronation , the cleavage of the C-B bond and its replacement with a C-H bond.[6] This is often promoted by the presence of water or strong bases. To minimize this, consider the following:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.

  • Employ Boronic Esters: Pinacol or MIDA esters are generally more stable towards hydrolysis than their corresponding boronic acids.[6]

  • Optimize the Base: A weaker base or a fluoride source (e.g., CsF or KF) can sometimes suppress protodeboronation.

Q3: What are the black particles forming in my reaction mixture?

The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[5] This occurs when the active, soluble Pd(0) catalyst aggregates into inactive, insoluble palladium particles. This can be caused by:

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

  • Insufficient Ligand: The ligand plays a crucial role in stabilizing the Pd(0) center. An inadequate ligand-to-palladium ratio can leave the metal center exposed and prone to aggregation.[5]

  • Oxygen Contamination: The active Pd(0) species is sensitive to oxygen and can be oxidized to inactive Pd(II).[5][7]

To prevent the formation of palladium black, ensure your reaction is conducted under a strictly inert atmosphere, use an appropriate ligand-to-metal ratio (typically 1:1 to 2:1), and avoid unnecessarily high reaction temperatures.

Q4: How do I choose the right ligand for my pyridine coupling reaction?

Ligand selection is critical for a successful outcome. For pyridine substrates, bulky and electron-rich phosphine ligands are often the key to success. These ligands serve two primary purposes:

  • Steric Shielding: The bulkiness of the ligand helps to prevent the pyridine nitrogen from coordinating to the palladium center, thus mitigating catalyst inhibition.[5]

  • Promoting Reductive Elimination: The electron-donating nature of the ligand increases the electron density on the palladium, which facilitates the final, product-forming reductive elimination step of the catalytic cycle.

Commonly employed and highly effective ligands for pyridine couplings include biarylphosphines such as XPhos, SPhos, and RuPhos .[5][6] N-heterocyclic carbenes (NHCs) can also be effective alternatives.[7]

Section 2: Troubleshooting Guides

This section provides systematic approaches to diagnosing and resolving common problems encountered during palladium-catalyzed pyridine coupling reactions.

Guide 1: Low to No Product Yield

Low or no yield is the most common issue. A systematic approach is crucial to identify the root cause.

Troubleshooting Workflow for Low Yield

start Low/No Yield Observed check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_atmosphere 2. Ensure Inert Atmosphere check_reagents->check_atmosphere Reagents OK sub_reagents Check for degradation of boronic acids. Use fresh, pure starting materials. check_reagents->sub_reagents optimize_catalyst 3. Optimize Catalyst System check_atmosphere->optimize_catalyst Atmosphere Inert sub_atmosphere Thoroughly degas solvents. Use Schlenk techniques or a glovebox. check_atmosphere->sub_atmosphere optimize_conditions 4. Adjust Reaction Conditions optimize_catalyst->optimize_conditions No Improvement success Improved Yield optimize_catalyst->success Yield Improves sub_catalyst Screen different ligands (e.g., XPhos, SPhos). Consider a palladium precatalyst. Increase catalyst loading incrementally. optimize_catalyst->sub_catalyst analyze_byproducts 5. Analyze for Side Products optimize_conditions->analyze_byproducts Still Low Yield optimize_conditions->success Yield Improves sub_conditions Screen different bases (e.g., K3PO4, Cs2CO3). Screen solvents (e.g., Toluene, Dioxane, t-Amyl alcohol). Vary the reaction temperature. optimize_conditions->sub_conditions analyze_byproducts->optimize_catalyst Identify Side Reactions sub_byproducts Look for protodeboronation, homocoupling, or dehalogenation products. analyze_byproducts->sub_byproducts

References

Technical Support Center: (3-Amino-5-bromopyridin-2-yl)methanol Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Amino-5-bromopyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to support your experimental work.

Introduction

This compound is a substituted pyridine derivative with functional groups that, while essential for its synthetic utility, also render it susceptible to various degradation pathways. The presence of an amino group, a bromine atom, and a primary alcohol on a pyridine ring creates a molecule with multiple potential sites for oxidative, photolytic, and hydrolytic degradation. Understanding these liabilities is crucial for accurate experimental design, stable formulation development, and reliable analytical method validation.

This guide provides practical, in-depth insights into the potential degradation mechanisms, supported by established chemical principles and data from analogous compounds.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Q1: I am observing unexpected peaks during HPLC analysis of my sample. What are the likely causes and how can I investigate them?

A1: The appearance of new, unexpected peaks in your HPLC chromatogram is a common indicator of sample degradation or the presence of impurities. The chemical structure of this compound suggests several possibilities.

Initial Assessment:

  • Peak Characteristics: Note the retention time, peak shape, and UV-Vis spectrum (if using a DAD/PDA detector) of the new peaks. This information can provide clues about the polarity and chromophores of the degradants.

  • Sample History: Review the storage conditions and handling of the sample. Was it exposed to light, elevated temperatures, or reactive chemicals?

Potential Causes and Investigation Workflow:

  • Oxidative Degradation: The aminopyridine moiety is susceptible to oxidation.[1] The primary amino group can be oxidized to nitroso (-NO), nitro (-NO2), or N-oxide derivatives.[2] The methanol group can also be oxidized to the corresponding aldehyde or carboxylic acid.

    • Troubleshooting Step: To test for oxidative degradation, intentionally stress a small amount of your sample with a mild oxidizing agent like hydrogen peroxide (H2O2) and analyze it by HPLC.[2] A proportional increase in the intensity of the unknown peaks would suggest they are oxidation products.

  • Photodegradation: Brominated aromatic compounds are often sensitive to light.[3][4] Exposure to UV or even ambient light can cause cleavage of the carbon-bromine bond, leading to debrominated impurities. The pyridine ring itself can also undergo photolytic degradation.[5]

    • Troubleshooting Step: Protect your samples from light by using amber vials or wrapping them in aluminum foil. To confirm photosensitivity, expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and monitor the formation of degradation products over time.

  • Impurity from Synthesis: The unexpected peaks could be residual starting materials or byproducts from the synthesis of this compound.

    • Troubleshooting Step: If possible, obtain and analyze the key starting materials and known intermediates of the synthetic route. This will help you identify any carry-over impurities.

Workflow for Investigating Unexpected HPLC Peaks:

G start Unexpected Peak(s) in HPLC check_history Review Sample History (Storage, Handling) start->check_history stress_tests Perform Forced Degradation Studies check_history->stress_tests oxidative Oxidative Stress (e.g., H2O2) stress_tests->oxidative photolytic Photolytic Stress (UV/Vis Light) stress_tests->photolytic thermal Thermal Stress (Elevated Temperature) stress_tests->thermal hydrolytic Hydrolytic Stress (Acid/Base) stress_tests->hydrolytic analyze Analyze Stressed Samples by HPLC-MS oxidative->analyze photolytic->analyze thermal->analyze hydrolytic->analyze compare Compare Degradation Profile with Original Sample analyze->compare identify Identify Degradants compare->identify remediate Implement Corrective Actions (e.g., Change Storage, Optimize Synthesis) identify->remediate

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Q2: My this compound sample has developed a yellow or brownish color upon storage. Is this a sign of degradation?

A2: Yes, a change in color, particularly the development of a yellow or brown hue, is a strong visual indicator of chemical degradation. For aminopyridine compounds, this is often associated with oxidation.

Likely Cause: Oxidation

The formation of colored species from aromatic amines is frequently due to the formation of oxidized and subsequently polymerized products. The initial oxidation of the amino group can lead to the formation of nitroso or nitro compounds, which are often colored. These reactive intermediates can then undergo further reactions, including polymerization, to form more complex, highly colored structures.

Recommended Actions:

  • Confirm Degradation: Analyze the discolored sample by HPLC to confirm the presence of degradation products and a decrease in the purity of the main compound.

  • Re-evaluate Storage Conditions: This is a critical step. Ensure your material is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at a low temperature.

  • Use of Antioxidants: For solutions, the inclusion of antioxidants may be considered, but their compatibility with your downstream applications must be verified.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on the chemical liabilities of the molecule, the following storage conditions are recommended to minimize degradation:

ConditionRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)Protects against oxidative degradation of the amino group.[1][2]
Light In an amber, tightly sealed vialProtects against photodegradation due to the brominated aromatic ring.[3][4]
Moisture Store in a desiccated environmentMinimizes potential hydrolysis, although this is a lower risk for the parent compound itself.
Q2: What are the primary degradation pathways I should be aware of?

A2: The primary degradation pathways for this compound are predicted to be oxidation and photodegradation.

Predicted Degradation Pathways:

G cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound N_oxide N-Oxide Derivative parent->N_oxide [O] on Pyridine N nitro 3-Nitro Derivative parent->nitro [O] on NH2 aldehyde Aldehyde Derivative parent->aldehyde [O] on CH2OH debrominated Debrominated Analog parent->debrominated hv (Light) acid Carboxylic Acid Derivative aldehyde->acid [O]

Caption: Predicted primary degradation pathways.

  • Oxidation: The electron-rich amino group and the pyridine nitrogen are susceptible to oxidation, potentially forming N-oxides or nitro derivatives.[2] The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

  • Photodegradation: The C-Br bond is a known photosensitive site in aromatic compounds and can undergo homolytic cleavage upon exposure to light, resulting in a debrominated species.[3]

Q3: How do I perform a forced degradation study for this compound?

A3: A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6][7] Here is a general protocol:

Objective: To achieve 5-20% degradation of the parent compound to ensure the formation of primary degradants without destroying the molecule completely.[7]

Experimental Protocol for Forced Degradation:

  • Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the solutions to the following conditions in parallel. Include a control sample stored under normal conditions.

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, heat at 60 °C for 24-48hTo test stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH, heat at 60 °C for 24-48hTo test stability in basic conditions.[5]
Oxidation 3% H2O2, room temperature for 24hTo induce oxidative degradation.[2]
Thermal Heat solution at 60 °C for 48h (in dark)To assess thermal stability.
Photolytic Expose to light source providing UV/Vis output (ICH Q1B)To induce photodegradation.[5]
  • Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • If necessary, neutralize the acid and base samples.

    • Analyze all samples by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation in each condition.

    • Characterize the major degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns.

    • This information will help establish the degradation profile and pathways for your molecule.

References

Technical Support Center: Enhancing the Solubility of Pyyridine Intermediates in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals encountering solubility challenges with pyridine intermediates. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues in your organic synthesis workflows. Our approach is rooted in fundamental chemical principles to not only solve immediate problems but also to empower you with the knowledge to proactively manage solubility in future experiments.

I. Understanding the Challenge: Why Do Pyridine Intermediates Exhibit Poor Solubility?

Pyridine and its derivatives are a cornerstone in medicinal chemistry and materials science.[1][2] However, their unique electronic structure, while beneficial for reactivity, can often lead to solubility issues in common organic solvents. The presence of the nitrogen heteroatom introduces polarity and the potential for hydrogen bonding, which can result in strong crystal lattice energies that are difficult to overcome.[3] Furthermore, the aromatic nature of the pyridine ring can lead to π-π stacking interactions, further contributing to low solubility.

The solubility of a pyridine intermediate is a delicate balance of several factors, including:

  • The nature of the substituent groups: Electron-donating or withdrawing groups, their position on the ring, and their size can significantly impact the polarity, hydrogen bonding capability, and overall crystal packing of the molecule.[3][4][5]

  • The properties of the organic solvent: "Like dissolves like" is a fundamental principle.[6] The polarity, hydrogen bonding capacity, and dielectric constant of the solvent play a crucial role in its ability to solvate the pyridine intermediate.

  • Temperature: The effect of temperature on solubility is dependent on the thermodynamics of the dissolution process. For many organic compounds, solubility increases with temperature.[7]

This guide will walk you through a systematic approach to diagnosing and resolving these solubility challenges.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding the solubility of pyridine intermediates.

Q1: My pyridine intermediate precipitates out of the reaction mixture upon cooling. What can I do?

A1: This is a classic sign of temperature-dependent solubility.[8] The compound is likely sufficiently soluble at the reaction temperature but becomes insoluble as the mixture cools.

  • Short-term solution: Maintain a higher temperature during your workup process. This might involve using a heated filtration setup or minimizing the cooling time before proceeding to the next step.

  • Long-term solution: Consider a different solvent or a co-solvent system that offers better solubility at lower temperatures.[8] A detailed protocol for selecting a co-solvent system is provided in Section IV.

Q2: My reaction is sluggish or incomplete, even though the starting materials seem to have dissolved. Could this be a solubility issue?

A2: Yes, it's highly likely. Visual dissolution can be misleading. The concentration of the dissolved pyridine intermediate might be too low to sustain an efficient reaction rate.

  • Troubleshooting Step 1: Increase Solvent Volume. The simplest approach is to increase the amount of solvent. However, this may not always be practical due to reaction vessel size or downstream processing constraints.

  • Troubleshooting Step 2: Enhance Solubility. If increasing the solvent volume is not an option, you will need to employ techniques to enhance the solubility of your intermediate. This could involve using a co-solvent, changing the temperature, or employing sonication.[8]

Q3: I am trying to perform a reaction with a substituted aminopyridine in a non-polar solvent like toluene, but it just won't dissolve. What are my options?

A3: Aminopyridines, due to the presence of the amino group, are generally more polar and have strong hydrogen bonding capabilities, making them poorly soluble in non-polar solvents.[5]

  • Option 1: Switch to a More Polar Solvent. Consider using a more polar aprotic solvent such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[9]

  • Option 2: Use a Co-solvent. A small amount of a polar co-solvent can sometimes be sufficient to disrupt the crystal lattice and solvate the aminopyridine.

  • Option 3: Salt Formation. Convert the aminopyridine to its hydrochloride salt, which may have better solubility in certain protic solvents or can be used in biphasic reactions with a phase-transfer catalyst.[10]

Q4: How do I choose the right solvent to begin with to avoid solubility problems?

A4: Solvent selection is a critical first step. A systematic approach is recommended:

  • Analyze your pyridine intermediate's structure: Identify the key functional groups and predict its overall polarity.

  • Consult solubility prediction tools: While not always perfect, computational tools can provide a good starting point.

  • Perform small-scale solubility tests: Before committing to a large-scale reaction, test the solubility of your intermediate in a few different solvents representing a range of polarities.

A comparative table of common organic solvents is provided below to aid in your selection process.

III. Troubleshooting Guide: A Systematic Approach to Solving Solubility Issues

When faced with a solubility problem, a logical, step-by-step approach is the most effective way to find a solution.

Workflow for Troubleshooting Poor Solubility

A Problem: Poor Solubility Observed (e.g., precipitation, incomplete reaction) B Step 1: Initial Assessment A->B C Is the reaction temperature-sensitive? B->C D Is the solvent polarity appropriate? B->D E Step 2: Simple Interventions C->E No G Optimize Temperature C->G Yes D->E Yes I Introduce a Co-solvent D->I No F Increase Solvent Volume E->F E->G H Step 3: Advanced Techniques F->H If unsuccessful M Successful Dissolution & Reaction F->M If successful G->H If unsuccessful G->M If successful H->I J Utilize Sonication H->J K Consider Salt Formation H->K L Step 4: Re-evaluate & Optimize I->L J->L K->L L->M

Caption: A systematic workflow for diagnosing and resolving solubility issues.

IV. Detailed Experimental Protocols

Here we provide detailed, step-by-step methodologies for the most effective solubility enhancement techniques.

Protocol 1: Co-solvent System Selection

The use of a co-solvent can dramatically improve solubility by altering the overall polarity of the solvent system.[8]

Objective: To identify an effective co-solvent mixture for a poorly soluble pyridine intermediate.

Materials:

  • Poorly soluble pyridine intermediate

  • Primary reaction solvent

  • A selection of miscible co-solvents with varying polarities (e.g., ethanol, methanol, THF, DMF, DMSO)

  • Small vials or test tubes

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

Procedure:

  • Initial Dissolution Attempt: In a vial, attempt to dissolve a small, known amount of your pyridine intermediate in a measured volume of the primary reaction solvent.

  • Co-solvent Addition: If the intermediate does not fully dissolve, begin adding a co-solvent dropwise while vigorously stirring or vortexing.

  • Observation: Continue adding the co-solvent until the solid is completely dissolved.

  • Record the Ratio: Carefully note the final volume ratio of the primary solvent to the co-solvent. This ratio should be used for your larger-scale reaction.

  • Test Reaction Compatibility: It is crucial to ensure that the chosen co-solvent does not interfere with your reaction chemistry. Run a small-scale test reaction in the determined co-solvent system.

Protocol 2: Salt Formation (Hydrochloride Salt)

For basic pyridine intermediates, conversion to a hydrochloride salt can significantly improve solubility in polar protic solvents.[10]

Objective: To prepare the hydrochloride salt of a basic pyridine intermediate.

Materials:

  • Basic pyridine intermediate

  • Anhydrous organic solvent in which the free base is soluble but the HCl salt is not (e.g., diethyl ether, dichloromethane)[10]

  • Hydrogen chloride solution in an organic solvent (e.g., 2 M HCl in diethyl ether) or anhydrous HCl gas

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the Free Base: Dissolve the basic pyridine intermediate in the chosen anhydrous organic solvent in a reaction flask.

  • Acid Addition: Slowly add a stoichiometric amount of the hydrogen chloride solution to the stirred solution of the free base. If using HCl gas, bubble it through the solution.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution.[4][10] Continue stirring for a short period to ensure complete precipitation.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing and Drying: Wash the salt with a small amount of the cold anhydrous solvent to remove any unreacted starting material. Dry the salt under vacuum.

  • Solubility Testing: Test the solubility of the resulting hydrochloride salt in your desired reaction solvent.

Protocol 3: Sonication-Assisted Dissolution

Sonication utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which can break down solid agglomerates and enhance dissolution.[8][11]

Objective: To rapidly dissolve a poorly soluble pyridine intermediate using sonication.

Materials:

  • Poorly soluble pyridine intermediate

  • Chosen organic solvent

  • Reaction vessel (e.g., flask, vial)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Preparation: Add the pyridine intermediate and the solvent to the reaction vessel.

  • Sonication:

    • Ultrasonic Bath: Place the vessel in the ultrasonic bath, ensuring the water level is sufficient to cover the sample. Turn on the bath.

    • Probe Sonicator: Insert the tip of the probe sonicator into the solution, being careful not to touch the sides of the vessel. Turn on the sonicator at a low to medium power setting.

  • Monitoring: Visually monitor the dissolution of the solid. Sonication can be performed in short bursts to prevent excessive heating of the solvent.

  • Completion: Continue sonication until the solid is fully dissolved or no further dissolution is observed. For industrial applications, high-power ultrasound can be integrated into production lines.[11]

V. Data Presentation: Solvent Properties and Their Impact

The choice of solvent is paramount in controlling the solubility of your pyridine intermediate. The following table provides key physicochemical properties of common organic solvents to guide your selection process.

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantPolarity Index
n-HexaneC₆H₁₄690.6551.90.1
TolueneC₇H₈1110.8672.42.4
Diethyl EtherC₄H₁₀O350.7134.32.8
DichloromethaneCH₂Cl₂401.3269.13.1
Tetrahydrofuran (THF)C₄H₈O660.8897.54.0
Ethyl AcetateC₄H₈O₂770.9026.04.4
AcetoneC₃H₆O560.79120.75.1
AcetonitrileC₂H₃N820.78637.55.8
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94436.76.4
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.10046.77.2
MethanolCH₄O650.79232.75.1
EthanolC₂H₆O780.78924.54.3
WaterH₂O1001.00080.110.2

VI. Visualization of Key Concepts

To further clarify the principles discussed, the following diagrams illustrate the factors influencing solubility and the mechanism of co-solvency.

Factors Affecting Solubility of Pyridine Intermediates

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of Pyridine Intermediate Substituent Effects Substituent Effects Substituent Effects->Solubility Crystal Lattice Energy Crystal Lattice Energy Crystal Lattice Energy->Solubility Polarity Polarity Polarity->Solubility Solvent Polarity Solvent Polarity Solvent Polarity->Solubility Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Solubility Dielectric Constant Dielectric Constant Dielectric Constant->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility (for gases)

Caption: Interplay of factors governing the solubility of pyridine intermediates.

Mechanism of Co-solvency

A Poorly Soluble Pyridine Intermediate in Primary Solvent B Addition of Co-solvent A->B C Disruption of Solute-Solute Interactions (Crystal Lattice) B->C D Modification of Overall Solvent Polarity B->D E Enhanced Solute-Solvent Interactions C->E D->E F Increased Solubility (Homogeneous Solution) E->F

Caption: How a co-solvent enhances the solubility of a compound.

VII. Conclusion

Successfully navigating the solubility challenges of pyridine intermediates is crucial for efficient and reproducible organic synthesis. By understanding the underlying principles and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can overcome these hurdles and advance their projects. For further assistance or to discuss specific applications, please do not hesitate to contact our team of application scientists.

VIII. References

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Starting Materials. --INVALID-LINK--

  • Howard, W. L. (1955). Preparation of anhydrous pyridine hydrochloride. Journal of Chemical Education, 32(1), 39.

  • ChemicalBook. (2023). 2-Chloro-5-(chloromethyl)pyridine. --INVALID-LINK--

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. --INVALID-LINK--

  • Frank, J. (2021). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds? ResearchGate. --INVALID-LINK--

  • Solubility of Things. (n.d.). 2-Pyridinecarboxaldehyde. --INVALID-LINK--

  • Jining Huaqiang Technology Co., Ltd. (2014). Method for cleanly preparing high-purity pyridine hydrochloride. Google Patents. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. --INVALID-LINK--

  • Solubility of Things. (n.d.). 2-(chloromethyl)pyridine;hydrochloride. --INVALID-LINK--

  • Khandebharad, A. U., et al. (2020). Solvent in Solute System for the Synthesis of Highly Substituted Pyridine by Using Choline Hydroxide and Water. ResearchGate. --INVALID-LINK--

  • Zhang, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1533-1543.

  • CymitQuimica. (n.d.). CAS 4377-33-7: Picolyl chloride. --INVALID-LINK--

  • Chemistry LibreTexts. (2019). 7.7: Solubility. --INVALID-LINK--

  • Gielen, B., et al. (2017). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Chemical Society Reviews, 46(19), 5763-5787.

  • van den Bruinhorst, A., et al. (2015). Solvent design for trace removal of pyridines from aqueous streams using solvent impregnated resins. ResearchGate. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. --INVALID-LINK--

  • Sciencemadness.org. (2018). Pyridine from Pyridine hydrochloride. --INVALID-LINK--

  • SWI-Prolog. (n.d.). Render data using graphviz. --INVALID-LINK--

  • Hielscher Ultrasonics. (2013). Ultrasonication to Speed Up Dissolving Processes. YouTube. --INVALID-LINK--

  • Domini, C., et al. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Omega, 6(26), 16671-16684.

  • Sandoz AG. (2010). Method for salt preparation. Google Patents. --INVALID-LINK--

  • Study.com. (n.d.). Solubility Curve | Definition, Graph & Limits - Lesson. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Workup. --INVALID-LINK--

  • A. A. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 26(16), 4945.

  • Wikipedia. (n.d.). 2-Chloromethylpyridine. --INVALID-LINK--

  • Bergin, S. D., et al. (2010). Ultrasound-Assisted SWNTs Dispersion: Effects of Sonication Parameters and Solvent Properties. Arrow@TU Dublin. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. --INVALID-LINK--

  • BenchChem. (n.d.). How to remove pyridine from a reaction mixture. --INVALID-LINK--

  • ResearchGate. (n.d.). Solubility a of PEAs Solvent Polymer code NMP DMSO DMAc DMF Pyridine THF Acetone Chloroform. --INVALID-LINK--

  • Reddit. (2022). Pyridine as a solvent doesn't want to evaporate. --INVALID-LINK--

  • ChemicalBook. (2023). 3-Pyridinecarboxaldehyde. --INVALID-LINK--

  • Graphviz. (2022). DOT Language. --INVALID-LINK--

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 77. (2000). Pyridine. --INVALID-LINK--

  • Graphviz. (n.d.). Formats. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Polarity of Solvents. --INVALID-LINK--

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?--INVALID-LINK--

  • Kumar, A., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 23-45.

  • Khezeli, T., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Molecules, 29(5), 1044.

  • The Royal Society of Chemistry. (2012). Supporting Information. --INVALID-LINK--

  • Singh, A., & Kumar, A. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15939-15966.

  • Wikipedia. (n.d.). 4-Aminopyridine. --INVALID-LINK--

  • PubChem. (n.d.). 4-(Chloromethyl)pyridine. --INVALID-LINK--

  • D'Andola, M., et al. (2015). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane (TADDOL). CrystEngComm, 17(12), 2465-2472.

  • Perlovich, G. L., et al. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Pharmaceutics, 14(12), 2795.

  • Sigma-Aldrich. (n.d.). 4-Aminopyridine (A0152) - Product Information Sheet. --INVALID-LINK--

  • ResearchGate. (2020). Pyridine Ionic Liquid-Based Deep Eutectic Solvents Selectively Separating Toluene from Alkanes. --INVALID-LINK--

  • PubChem. (n.d.). 4-Pyridinecarboxaldehyde. --INVALID-LINK--

  • Slideshare. (n.d.). Factors Affecting Solubility. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Pyridinecarboxaldehyde 97%. --INVALID-LINK--

References

Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the column chromatography of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these often-tricky molecules. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and optimize your separations.

Introduction: The Challenge of Polar Heterocycles

Polar heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. However, their purification by column chromatography presents a unique set of challenges. Their polarity leads to strong interactions with polar stationary phases like silica gel, often resulting in poor separation, peak tailing, and even irreversible adsorption. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Separation or Overlapping Peaks

Q1: My polar heterocyclic compounds are co-eluting or showing poor separation on a silica gel column. What should I do?

A1: Poor separation is often a result of an inappropriate solvent system or suboptimal column conditions. Here’s a systematic approach to improving resolution:

  • Optimize the Mobile Phase: The first step is a thorough analysis of your solvent system using Thin Layer Chromatography (TLC).[1]

    • Adjusting Polarity: If your compounds have a low Retention Factor (Rf) on TLC, you need to increase the polarity of your mobile phase. Conversely, if the Rf is too high, decrease the polarity.[1] Aim for an Rf value between 0.25 and 0.35 for the target compound to ensure a good separation on the column.[2]

    • Solvent Selectivity: If simply adjusting the polarity of a two-solvent system (e.g., hexane/ethyl acetate) doesn't work, try a different solvent combination with different selectivity, such as dichloromethane/methanol.[1][3]

  • Consider Gradient Elution: For complex mixtures with a wide range of polarities, isocratic elution (using a constant solvent composition) may not be effective.[4][5] A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve resolution by sharpening peaks for later-eluting compounds.[6][7]

  • Column Parameters:

    • Column Length and Diameter: Increasing the column length can improve resolution.[8] A narrower column diameter for a given amount of stationary phase will also enhance separation.[9]

    • Particle Size: Using a stationary phase with smaller particle sizes increases the surface area for interaction and can lead to better separation, though it may increase backpressure.[8][10]

Issue 2: Peak Tailing

Q2: I'm observing significant peak tailing, especially for my nitrogen-containing basic heterocycle. What causes this and how can I fix it?

A2: Peak tailing is a common problem with polar, particularly basic, compounds on silica gel.[1] It's primarily caused by strong, non-ideal interactions between the analyte and the stationary phase.[11][12]

  • The Role of Silanol Groups: Silica gel has acidic silanol groups (Si-OH) on its surface.[13] Basic heterocyclic compounds can interact strongly with these acidic sites through hydrogen bonding or ionic interactions, leading to a slow and uneven elution, which manifests as a tailing peak.[11][12]

Solutions to Mitigate Peak Tailing:

  • Mobile Phase Modification:

    • Adding a Basic Modifier: To counteract the acidic nature of silica, add a small amount of a basic modifier to your mobile phase.[1] Common choices include:

      • Triethylamine (0.1-1%)[1]

      • Ammonia solution in methanol (e.g., 10% ammonia in methanol, used as 1-10% of the mobile phase)[3][14]

  • Alternative Stationary Phases:

    • Alumina: Using neutral or basic alumina as the stationary phase can be a good alternative for basic compounds.[1][14]

    • Reversed-Phase Chromatography: For highly polar compounds, consider switching to reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1]

    • End-Capped Columns: In reversed-phase HPLC, using an "end-capped" column, where residual silanol groups are deactivated, can significantly improve peak shape for polar analytes.[12][15]

Issue 3: Compound Not Eluting from the Column

Q3: My highly polar heterocyclic compound is stuck at the top of the silica gel column and won't elute, even with a very polar mobile phase. What's happening?

A3: This issue arises when the compound's polarity is too high for the chosen normal-phase system, leading to irreversible adsorption or the need for an impractically strong mobile phase.[1]

  • Cause 1: Insufficient Mobile Phase Polarity: Even 100% ethyl acetate or mixtures of dichloromethane and methanol may not be polar enough to elute very polar compounds.[3][16]

  • Cause 2: Irreversible Adsorption or Decomposition: The acidic nature of silica gel can sometimes lead to the decomposition or irreversible binding of sensitive compounds.[1][16]

Troubleshooting Strategies:

  • Drastically Increase Mobile Phase Polarity:

    • Try highly polar solvent systems like methanol/dichloromethane.[3] Be cautious, as using more than 10% methanol in the mobile phase can start to dissolve the silica gel.[3][14]

    • For very stubborn compounds, a mobile phase containing ammonia can be effective. A stock solution of 10% ammonia in methanol can be used as a component (1-10%) in dichloromethane.[16]

  • Switch to a Different Chromatographic Mode:

    • Reversed-Phase Chromatography: This is often the best solution for very polar compounds.[1] A C18 stationary phase with a highly aqueous mobile phase is a good starting point.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[17][18] It uses a polar stationary phase (like silica) with a mobile phase rich in a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[17]

Issue 4: Low Recovery of the Compound

Q4: After running my column, the total amount of recovered compound is very low. What are the possible reasons and solutions?

A4: Low recovery can be due to several factors, from irreversible adsorption to compound instability.[19]

  • Irreversible Adsorption: As mentioned, highly polar or reactive compounds can bind irreversibly to the active sites on the stationary phase.[1]

    • Solution: Test for compound stability on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[1] If instability is an issue, switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.[1]

  • Insufficient Elution: The mobile phase may not be strong enough to completely elute the compound from the column.[19]

    • Solution: Ensure you are using a sufficiently polar mobile phase or a gradient that ends with a strong solvent to wash the column completely.

  • Sample Volatility or Degradation: Some heterocyclic compounds can be volatile or unstable, leading to loss during solvent evaporation.[20]

    • Solution: Use lower boiling point solvents for your mobile phase to facilitate easier removal under milder conditions.[2] If the compound is light or heat-sensitive, take appropriate precautions during the workup.[20]

  • Column Overloading: Loading too much sample onto the column can lead to poor separation and apparent loss of material in mixed fractions.[1]

    • Solution: A general rule of thumb is to load 1-5% of the stationary phase mass.[1]

Data and Protocols

Table 1: Common Stationary Phases for Polar Heterocycle Chromatography
Stationary PhasePolarityBest Suited ForKey Considerations
Silica Gel (SiO2) Polar, AcidicGeneral purpose, good for a wide range of polarities.[9][21]Can cause tailing with basic compounds due to acidic silanol groups.[1] May cause degradation of acid-sensitive compounds.[16]
Alumina (Al2O3) Polar (available in acidic, neutral, and basic forms)Basic compounds (using neutral or basic alumina).[1][9] Good for separations where silica is not suitable.[22]Activity can vary depending on water content.
Reversed-Phase (e.g., C18) Non-polarHighly polar and ionizable compounds that are poorly retained in normal phase.[1][23]Requires a polar mobile phase (e.g., water, methanol, acetonitrile).[17]
HILIC PolarVery polar, hydrophilic compounds.[17][18]Uses a high percentage of organic solvent with a small amount of aqueous mobile phase.[17]
Table 2: Eluotropic Series of Solvents for Normal Phase Chromatography

This table lists common solvents in order of increasing polarity and elution strength on polar adsorbents like silica and alumina.[9][24]

SolventRelative Polarity
Hexane / Petroleum EtherVery Low
TolueneLow
DichloromethaneLow-Medium
Diethyl EtherMedium
Ethyl AcetateMedium-High
AcetoneHigh
2-PropanolHigh
EthanolHigh
MethanolVery High
WaterVery High
Acetic AcidVery High
Protocol: Preparing a Slurry for Column Packing

A well-packed column is crucial for good separation. The slurry method is generally preferred.[25]

  • Choose the least polar solvent you plan to use for the separation.

  • In a beaker, add the chosen solvent.

  • Slowly add the stationary phase (e.g., silica gel) to the solvent while stirring to create a homogenous slurry. The consistency should be pourable.

  • Quickly pour the slurry into the column using a funnel.

  • Gently tap the column to encourage even packing and dislodge any air bubbles.

  • Allow the stationary phase to settle, and then drain the excess solvent until the solvent level is just above the top of the stationary phase. Do not let the column run dry.[9]

Visualizing the Troubleshooting Process

Diagram 1: Decision Tree for Chromatographic Method Selection

This diagram helps in selecting the appropriate chromatographic technique based on the compound's properties.

MethodSelection Compound Crude Polar Heterocyclic Compound TLC Run TLC in Hexane/EtOAc Compound->TLC Rf_Check Rf > 0.1? TLC->Rf_Check Polarity_Check Streaking or Rf = 0? Rf_Check->Polarity_Check No NP_Chrom Normal Phase Chromatography Rf_Check->NP_Chrom Yes RP_Chrom Reversed-Phase Chromatography Polarity_Check->RP_Chrom Rf = 0 Modifier Normal Phase with Basic Modifier (e.g., TEA) Polarity_Check->Modifier Streaking HILIC Consider HILIC RP_Chrom->HILIC Still poor retention

Caption: A logical workflow for selecting a purification method.

Diagram 2: Troubleshooting Poor Separation

This flowchart outlines the steps to take when faced with co-eluting compounds.

PoorSeparation Start Poor Separation (Overlapping Peaks) Check_TLC Is ΔRf sufficient on TLC? Start->Check_TLC Optimize_Solvent Optimize Solvent System (Polarity & Selectivity) Check_TLC->Optimize_Solvent No Check_Loading Is Sample Load < 5% of Silica Mass? Check_TLC->Check_Loading Yes Consider_Gradient Switch to Gradient Elution Optimize_Solvent->Consider_Gradient Consider_Gradient->Check_Loading Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load No Column_Params Increase Column Length or Use Smaller Particles Check_Loading->Column_Params Yes Reduce_Load->Column_Params Success Improved Separation Column_Params->Success

Caption: A step-by-step guide to resolving overlapping peaks.

References

Technical Support Center: Preventing Hydrodehalogenation in Bromopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the undesired side reaction of hydrodehalogenation in palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. Our goal is to equip you with the knowledge to diagnose, mitigate, and prevent this common issue, thereby improving your reaction yields and simplifying product purification.

Troubleshooting Guide: Diagnosing and Solving Hydrodehalogenation

This section is structured to address specific problems you may be encountering in the lab. Each issue is followed by a detailed analysis of potential causes and a series of actionable solutions.

Issue 1: My primary byproduct is the debrominated pyridine. How can I minimize this?

The formation of a debrominated pyridine is a classic sign of hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[1] This side reaction competes with the desired cross-coupling and can significantly lower your yield.

Root Cause Analysis:

Hydrodehalogenation in palladium-catalyzed reactions is primarily caused by the formation of palladium-hydride (Pd-H) species.[2] These species can arise from several sources within your reaction mixture, including:

  • Bases: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can generate hydride species, especially at elevated temperatures.[2]

  • Solvents: Protic solvents like alcohols or even trace amounts of water can act as hydride donors.[2][3] Some aprotic solvents like DMF can also decompose to provide a hydride source.[1]

  • Reagents: Impurities in your reagents, for instance, borane species in boronic acids, can contribute to the formation of Pd-H.[2]

Solutions:

  • Optimize Your Base: Switch from strong alkoxide bases to milder inorganic bases. Weaker bases are less prone to generating hydride species that lead to hydrodehalogenation.[4]

    • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[5]

  • Select an Appropriate Solvent: Use anhydrous, aprotic solvents to minimize the presence of hydride sources.

    • Recommended Solvents: Toluene, 1,4-dioxane, or tetrahydrofuran (THF).[2][5] Ensure your solvents are thoroughly dried and degassed before use.

  • Ligand Selection is Crucial: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the hydrodehalogenation pathway.[1][2]

    • Recommended Ligands: Buchwald's biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are often highly effective.[2][6]

  • Maintain a Strictly Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4] Inadequate degassing can lead to catalyst deactivation and promote side reactions.

    • Protocol: Utilize freeze-pump-thaw cycles for thorough solvent degassing and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[7]

Issue 2: Hydrodehalogenation is particularly problematic with my 2-bromopyridine substrate. Are there specific considerations?

Yes, the position of the bromine atom on the pyridine ring significantly impacts its reactivity and susceptibility to side reactions. 2-bromopyridines are often more challenging than 3- or 4-bromopyridines.

Root Cause Analysis:

The nitrogen atom in the 2-position of the pyridine ring can act as a ligand, coordinating to the palladium catalyst. This coordination can inhibit the catalytic cycle, leading to sluggish reactions and an increased likelihood of side reactions like hydrodehalogenation.[4][6]

Solutions:

  • Employ Sterically Hindered Ligands: The use of bulky phosphine ligands is paramount for 2-bromopyridine substrates. These ligands create a steric shield around the palladium center, preventing coordination of the pyridine nitrogen.[6]

    • Ligand Choice: Ligands like XPhos, SPhos, or RuPhos are excellent starting points.[2]

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results and a more active catalytic system compared to generating the active Pd(0) species in situ.[4]

  • Temperature Optimization: Carefully control the reaction temperature. While higher temperatures can sometimes accelerate a sluggish reaction, excessive heat can also promote catalyst decomposition and increase the rate of hydrodehalogenation.[1][7] The optimal temperature should be determined empirically.[2]

Issue 3: I am still observing hydrodehalogenation despite optimizing my catalyst, base, and solvent. What else can I investigate?

If you have addressed the common culprits and are still facing issues, it's time to look at more subtle aspects of your reaction setup and reagents.

Root Cause Analysis:

  • Purity of Reagents: Trace impurities in your bromopyridine, coupling partner (e.g., boronic acid), or other reagents can poison the catalyst or act as a hydride source.[2][4]

  • Protodeboronation: For Suzuki reactions, the competing side reaction of protodeboronation (replacement of the boronic acid group with hydrogen) can be an issue, especially with unstable boronic acids.[7]

Solutions:

  • Verify Reagent Purity: Ensure all your reagents are of high purity. If necessary, repurify your starting materials.

  • Use More Stable Boron Reagents: In Suzuki couplings, consider replacing the boronic acid with a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt. These are generally more resistant to protodeboronation.[6][7]

  • Protecting Groups for N-H Containing Heterocycles: If your bromopyridine substrate also contains an N-H group (e.g., bromo-aminopyridine), deprotonation by the base can alter the electronic properties of the ring and influence side reactions.[5] In some cases, protecting the N-H group with a suitable protecting group (e.g., Boc) can suppress hydrodehalogenation.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?

The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium complex with bases, solvents, or water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to generate the hydrodehalogenated product (Ar-H) and regenerate the palladium catalyst.[5]

G Ar-Pd(II)-X Ar-Pd(II)-X Desired Product (Ar-Nu) Desired Product (Ar-Nu) Ar-Pd(II)-X->Desired Product (Ar-Nu) Reductive Elimination (Desired Pathway) Side Product (Ar-H) Side Product (Ar-H) Ar-Pd(II)-X->Side Product (Ar-H) Reaction with Pd-H (Hydrodehalogenation) Pd-H Source Pd-H Source Pd-H Source->Ar-Pd(II)-X Forms Pd-H species

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Q2: How does the choice of palladium precursor affect hydrodehalogenation?

While the ligand has a more direct impact, the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the rate of formation of the active Pd(0) catalyst. Using a pre-catalyst that readily forms the active species can sometimes lead to a more efficient desired reaction, thereby outcompeting the hydrodehalogenation pathway.[4]

Q3: Are there alternatives to palladium catalysts to avoid hydrodehalogenation?

While palladium is the most common catalyst for these reactions, other transition metals can be used. Nickel catalysts, for example, are known to be effective for cross-coupling reactions and may offer a different reactivity profile with respect to hydrodehalogenation.[9] Copper-catalyzed hydrodehalogenation has also been reported, though this is typically for reductive dehalogenation rather than cross-coupling.[10] For specific applications, exploring alternative metal catalysts like those based on iron or nickel could be a viable strategy.[11][12]

Q4: Can microwave irradiation help in preventing hydrodehalogenation?

Microwave-assisted heating can significantly reduce reaction times.[13] By rapidly heating the reaction to the desired temperature, it's possible to accelerate the desired cross-coupling reaction to a greater extent than the competing hydrodehalogenation, thus improving the product ratio. However, this is not a universal solution and requires careful optimization.

Summary of Key Parameters to Control Hydrodehalogenation

ParameterRecommendation to Minimize HydrodehalogenationRationale
Base Use weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[2][4]Avoids the formation of hydride species from stronger bases like NaOtBu.[2]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1][2]Accelerates the desired reductive elimination, outcompeting the hydrodehalogenation pathway.[2]
Solvent Use anhydrous, aprotic solvents (e.g., toluene, 1,4-dioxane).[2][5]Minimizes the presence of protic species that can act as hydride sources.[2]
Atmosphere Maintain a strictly inert (Ar or N₂) atmosphere.[4]Prevents oxidation and deactivation of the active Pd(0) catalyst.[4]
Temperature Empirically determine the optimal temperature.[2]Balances the need for sufficient reaction rate with the risk of increased side reactions at higher temperatures.[1][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine with Minimized Hydrodehalogenation

This protocol provides a robust starting point for minimizing hydrodehalogenation in the Suzuki-Miyaura coupling of bromopyridines.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equiv), finely ground

  • Anhydrous, degassed toluene or 1,4-dioxane (to make a 0.1-0.2 M solution)

Procedure:

  • Setup: In a glovebox or under a positive flow of argon, add the K₃PO₄, boronic acid, Pd₂(dba)₃, and SPhos to a flame-dried Schlenk tube or reaction vial equipped with a stir bar.

  • Reagent Addition: Add the bromopyridine to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][5]

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Add K3PO4, Boronic Acid, Pd2(dba)3, SPhos B Add Bromopyridine A->B C Add Anhydrous, Degassed Toluene B->C D Heat to 80-110 °C C->D E Monitor by TLC/LC-MS D->E F Cool, Dilute, Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: Workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Catalyst Inhibition by Pyridine Nitrogen in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of cross-coupling reactions involving pyridine-containing molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of catalyst inhibition by the pyridine nitrogen lone pair. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you overcome these hurdles and achieve successful couplings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the "2-pyridyl problem" and related challenges in transition-metal-catalyzed cross-coupling.

Q1: What is catalyst inhibition by pyridine nitrogen in cross-coupling reactions?

A: Catalyst inhibition, or poisoning, occurs when the lone pair of electrons on the pyridine nitrogen atom coordinates strongly to the metal center of the catalyst (typically palladium).[1][2] This coordination can block the active site, preventing the binding of one of the coupling partners and effectively halting or slowing down the catalytic cycle.[3] This is a prevalent issue in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, especially when using 2-substituted pyridines.[4][5]

Q2: Why is the 2-position of pyridine particularly problematic?

A: The proximity of the nitrogen atom to the reaction site in 2-halopyridines or 2-pyridylboron reagents creates a "chelating" effect. After the initial oxidative addition step, the pyridine nitrogen can readily bind to the palladium center, forming a stable, inactive palladacycle.[6] This stable complex can be reluctant to proceed to the subsequent transmetalation or reductive elimination steps, thereby poisoning the catalyst. This phenomenon is often referred to as the "2-pyridyl problem".[4][5]

Q3: My reaction with a 3- or 4-substituted pyridine is also failing. Is it the same problem?

A: While the chelation-assisted deactivation is most pronounced for 2-substituted pyridines, the Lewis basic nitrogen in 3- and 4-substituted pyridines can still coordinate to the palladium catalyst and inhibit its activity.[6] This can lead to the formation of stable but catalytically inactive dimeric nickel species in nickel-catalyzed couplings, for instance.[6] The overall electron-deficient nature of the pyridine ring can also slow down the crucial oxidative addition step compared to more electron-rich aryl halides.

Q4: What are the general strategies to overcome catalyst inhibition by pyridine?

A: There are four primary strategies:

  • Steric Hindrance: Employ bulky ligands that physically block the pyridine nitrogen from coordinating to the metal center.[7]

  • Electronic Modification: Use highly electron-donating ligands that make the metal center less Lewis acidic and thus less likely to bind the pyridine nitrogen.

  • Masking the Nitrogen: Temporarily modify the pyridine nitrogen to reduce its coordinating ability, for example, by converting it to a pyridine N-oxide.[7]

  • Additive-Assisted Attenuation: Introduce a Lewis acid that preferentially coordinates to the pyridine nitrogen, "masking" it from the catalyst.[4][8]

Part 2: Troubleshooting Guide for Pyridine Cross-Coupling Reactions

This guide provides solutions to specific experimental issues in a direct question-and-answer format.

Q5: I am observing low or no yield in my Suzuki-Miyaura coupling of a 2-chloropyridine. Where do I start troubleshooting?

A: Low or no yield with challenging substrates like 2-chloropyridines is a common starting point. A systematic approach is crucial. Begin by verifying the fundamentals before optimizing more complex parameters.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Troubleshooting workflow for low-yield pyridine couplings.

A detailed breakdown of the troubleshooting workflow:

  • Reagent Integrity: Pyridylboronic acids are notoriously unstable and prone to protodeboronation, especially in the presence of moisture.[9][10]

    • Action: Use freshly prepared or purchased boronic acid. Consider switching to a more stable boronic ester, such as a pinacol or MIDA ester.[9] Ensure your pyridyl halide is pure.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause catalyst deactivation and promote side reactions like boronic acid homocoupling.[1][11]

    • Action: Ensure your solvent is rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[7]

  • Catalyst System - The Critical Choice: This is the most important parameter for difficult couplings.

    • Ligand: Standard ligands like PPh₃ are often ineffective. You need ligands designed for challenging substrates.

      • Action: Switch to bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., XPhos, SPhos, RuPhos) are an excellent starting point.[9] N-heterocyclic carbene (NHC) ligands can also be highly effective.[1]

    • Palladium Source: In-situ reduction of Pd(II) sources like Pd(OAc)₂ can be inefficient and unreliable.[10][12]

      • Action: Use a Pd(0) source like Pd₂(dba)₃ or, preferably, a modern palladium precatalyst (e.g., XPhos Pd G3).[9] These precatalysts provide a more active and stable catalytic species, ensuring clean generation of the active LPd(0) complex.[11]

  • Base and Solvent: The base is not merely a proton scavenger; it actively participates in the catalytic cycle, and its solubility is key.[1]

    • Action: Screen different bases. While strong bases like NaOtBu are common in Buchwald-Hartwig aminations, weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often more effective for Suzuki couplings of pyridines.[9][13] Ensure the solvent is anhydrous.[9]

Q6: My reaction starts but then stalls completely after ~20% conversion. What does this indicate and how can I fix it?

A: A stalling reaction is a classic sign of catalyst deactivation, where the pyridine substrate progressively poisons the available catalyst.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} caption: Mechanism of catalyst poisoning by pyridine nitrogen.

Troubleshooting Steps:

  • Increase Catalyst Loading: This is the simplest, though least elegant, solution. A modest increase from 1-2 mol% to 3-5 mol% might provide enough active catalyst to push the reaction to completion.[7][9]

  • Employ a More Robust Ligand: Your current ligand may not be providing sufficient steric protection or may be degrading under the reaction conditions.

    • Action: Screen different classes of bulky ligands. If you are using a monophosphine ligand, try a different one from the Buchwald family. Consider trying an NHC ligand like IPr.[14]

  • Use Additives to Mitigate Poisoning:

    • Lewis Acids: Adding a co-catalyst that interacts with the pyridine nitrogen can protect the palladium center.

      • Action: Add a stoichiometric amount of a Lewis acid. Copper(I) salts (e.g., CuI, CuBr) have been shown to reversibly bind to the pyridine nitrogen, reducing its coordination to palladium and minimizing side reactions like protodeboronation.[4] Zinc(II) salts can also be effective.[15][16]

    • Phase-Transfer Catalysts: For reactions with poor solubility, additives like tetrabutylammonium bromide (TBAB) can sometimes stabilize the palladium catalyst and improve yields.[1]

Q7: My main side products are homocoupling of my boronic acid and protodeboronation of my starting material. How do I suppress these pathways?

A: These are two of the most common and frustrating side reactions in Suzuki-Miyaura couplings, especially with heteroaryl substrates.

Side Reaction Primary Cause Recommended Solutions Citations
Protodeboronation Hydrolysis of the C-B bond, often base-promoted. Pyridylboronic acids are highly susceptible.1. Use Boronic Esters: Switch from a boronic acid to a more stable pinacol or MIDA boronate ester. 2. Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. 3. Use a Weaker Base: If possible, a milder base like K₂CO₃ or K₃PO₄ might reduce the rate of protodeboronation.[4][9][10]
Homocoupling Oxidative coupling of two boronic acid molecules, often caused by the presence of oxygen.1. Rigorous Degassing: Improve your degassing procedure to eliminate all traces of oxygen. 2. Use a Pd(0) Source: Using a precatalyst or a direct Pd(0) source (e.g., Pd₂(dba)₃) can reduce homocoupling compared to in-situ reduction of Pd(II) salts which can sometimes promote it.[1][10][11]
Hydrodehalogenation Reduction of the aryl halide starting material.1. Anhydrous Conditions: Water can be a proton source for this pathway. 2. High-Purity Reagents: Ensure amine coupling partners (in Buchwald-Hartwig) are high purity, as some can contain impurities that act as hydrogen donors.[1]
Part 3: Experimental Protocol & Advanced Solutions

Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with an Arylboronic Acid

This protocol provides a robust starting point for a challenging coupling, incorporating best practices to mitigate inhibition.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • XPhos Pd G3 precatalyst (2 mol%)

  • XPhos ligand (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv., finely ground and dried)

  • Anhydrous, degassed Toluene (0.2 M)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, K₃PO₄, XPhos Pd G3 precatalyst, and additional XPhos ligand.

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[1]

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Advanced Solution: The Pyridine N-Oxide Strategy

For particularly stubborn substrates where even optimized catalyst systems fail, masking the pyridine nitrogen as an N-oxide is a powerful technique.[7]

  • Oxidation: Treat the starting pyridyl halide with an oxidizing agent like m-CPBA to form the corresponding pyridine N-oxide. This modification drastically reduces the nitrogen's ability to coordinate with the palladium catalyst.[7]

  • Cross-Coupling: Perform the cross-coupling reaction on the pyridine N-oxide substrate using standard or optimized conditions. Yields are often significantly higher.

  • Reduction: After successful coupling, reduce the N-oxide back to the pyridine using a reducing agent like PCl₃ or by catalytic hydrogenation.

This two-step sequence adds to the synthesis but can be highly effective for overcoming complete reaction failure.

References

Validation & Comparative

A Senior Application Scientist's Guide to Comparative Yield Analysis of Cross-Coupling Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Art and Science of Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic chemistry, enabling the construction of complex molecular architectures with unparalleled precision.[1] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of this methodology, which has become a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The power of these reactions lies in their ability to form C-C and C-N bonds with high efficiency and functional group tolerance.[1][3] However, for the researcher at the bench, the choice between a Suzuki, Heck, Sonogashira, Stille, or Buchwald-Hartwig reaction is not merely academic. It is a critical decision dictated by factors such as substrate scope, catalyst stability, reaction conditions, and, most importantly, yield.

This guide provides an in-depth comparative analysis of these principal cross-coupling methods. We will move beyond simple protocols to explore the causality behind experimental choices, offering insights grounded in mechanistic understanding and field-proven data. Our objective is to equip you, the researcher, with the knowledge to not only select the optimal cross-coupling strategy but also to troubleshoot and optimize your reactions for maximum yield and efficiency.

The Universal Engine: A Generalized Palladium Catalytic Cycle

At the heart of most cross-coupling reactions lies a catalytic cycle involving a palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[3] Understanding this fundamental pathway is the first step toward mastering these transformations. The canonical mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

The efficiency of each step is profoundly influenced by the choice of ligands, substrates, and additives, which in turn dictates the overall reaction yield.[4] For instance, bulky, electron-rich dialkylbiarylphosphine ligands, developed by the Buchwald group, were instrumental in enhancing the rates of oxidative addition and reductive elimination, enabling reactions with challenging substrates like aryl chlorides at room temperature.[3]

Generalized Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) R1-Pd(II)-X R1-Pd(II)(L_n)-X (Oxidative Adduct) Pd(0)L_n->R1-Pd(II)-X Oxidative Addition R1-Pd(II)-R2 R1-Pd(II)(L_n)-R2 R1-Pd(II)-X->R1-Pd(II)-R2 Transmetalation R1-Pd(II)-R2->Pd(0)L_n Reductive Elimination Product Product (R1-R2) R1-Pd(II)-R2->Product R1-X Organic Electrophile (R1-X) R1-X->R1-Pd(II)-X R2-M Organometallic Nucleophile (R2-M) R2-M->R1-Pd(II)-R2

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is arguably the most widely used cross-coupling method due to the mild reaction conditions, broad commercial availability of boronic acids, and the generation of non-toxic inorganic byproducts.[5][6]

Key Factors Influencing Yield
  • Catalyst and Ligand: While Pd(PPh₃)₄ is a classic choice, modern systems often use more active palladium(II) precatalysts with bulky, electron-rich phosphine ligands like SPhos or JohnPhos.[7] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis.[8]

  • Base: The base is critical. It activates the organoboron species to form a more nucleophilic boronate complex, facilitating transmetalation.[7] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly affect the reaction rate and yield, and its selection often depends on the specific substrates and solvent system.[7]

  • Solvent: A variety of solvents can be used, including DMF, dioxane, and THF/water mixtures.[7] Aqueous protocols are particularly attractive for their sustainability and can lead to excellent yields, sometimes with very low catalyst loadings.[9][10]

  • Substrate: While aryl iodides and bromides are highly reactive, innovations in ligand design have enabled the efficient coupling of more challenging and cost-effective aryl chlorides.[6]

Comparative Yield Data: Suzuki-Miyaura Coupling
Electrophile (R¹-X)Nucleophile (R²-B(OH)₂)Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
p-BromotoluenePhenylboronic acid0.01% PdCl₂Lₙ@β-CDK₃PO₄Water10096[9][10]
4-ChloroanisolePhenylboronic acid2% Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10098[3]
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid1% Pd(PPh₃)₄PPh₃K₂CO₃DMF9095[6]
Aryl ChlorideArylboronic Acid1.5% [PdCl(allyl)]₂cBRIDPK₂CO₃WaterRT~90[8]
High-Yield Experimental Protocol: Aqueous Suzuki-Miyaura Coupling

This protocol is adapted from a highly efficient method for Suzuki couplings in water, demonstrating excellent yields with low palladium loadings.[9][10]

  • Reagent Preparation: To a reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate heptahydrate (K₃PO₄·7H₂O, 1.5 mmol), and tetrabutylammonium bromide (TBAB, 1.5 mmol).

  • Catalyst Preparation (In Situ): In a separate vial, prepare the catalyst complex by mixing PdCl₂ and the Lₙ@β-CD ligand in water to achieve a final palladium loading of 0.01 mol%.

  • Reaction Setup: Add the aqueous catalyst solution to the reaction vessel containing the reagents, followed by 2 mL of water.

  • Reaction Execution: Seal the vessel and stir the mixture vigorously at 100 °C for 4 hours. The progress of the reaction can be monitored by TLC or GC/MS.

  • Workup and Purification: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl ether). The aqueous phase containing the catalyst can often be recycled and reused.[10] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Heck Reaction: Olefin Arylation and Vinylation

The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[2][11] It is a powerful tool for creating C(sp²)-C(sp²) bonds.

Key Factors Influencing Yield
  • Catalyst and Ligand: Phosphine-free systems, often using Pd(OAc)₂, are common. However, for challenging substrates, phosphine ligands like P(t-Bu)₃ can be crucial for achieving high yields.[12] Supported catalysts like Pd EnCat®40 are gaining traction as they are recoverable and reusable, contributing to greener protocols.[11][13]

  • Base: An inorganic or organic base (e.g., Et₃N, K₂CO₃) is required to neutralize the hydrogen halide (HX) formed during the catalytic cycle.

  • Solvent and Temperature: Polar aprotic solvents like DMF or NMP are typical, but greener alternatives like ethanol are being developed.[11][13] Microwave irradiation has emerged as a key technology, dramatically reducing reaction times and often improving yields.[11][13]

  • Substrate: Electron-deficient olefins and aryl iodides or bromides are the most reactive substrates. Terminal alkenes generally give higher yields and stereoselectivity for the trans product.[11] Internal olefins are more challenging substrates.[11][13]

Comparative Yield Data: Heck Reaction
Halide (R¹-X)AlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
IodobenzeneStyrene0.1% Pd(OAc)₂Et₃NDMF10097[2]
2-Bromonaphthalene(E)-1-phenylprop-1-ene5% Pd EnCat®40DIPEAEtOH140 (MW)51[11][13]
Aryl BromideAromatic/Aliphatic Olefin0.001% PalladacycleK₂CO₃NMP130Good[14]
Aryl ChlorideVinyl Ether2% Pd(dba)₂ / P(t-Bu)₃Cs₂CO₃Dioxane10090[12]
High-Yield Experimental Protocol: Microwave-Assisted Green Heck Reaction

This protocol is based on a green methodology developed for the synthesis of trisubstituted alkenes using microwave heating and ethanol as a solvent.[11][13]

  • Reaction Setup: In a 30 mL microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 g scale), the internal olefin (1.5-2.0 equiv.), N,N-diisopropylethylamine (DIPEA) as the base, and the supported catalyst Pd EnCat®40 (5 mol%).

  • Solvent Addition: Add ethanol (EtOH) to achieve a concentration of 0.32 M.

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for a 30-minute cycle. Monitor the reaction for completion.

  • Workup and Purification: Upon completion, cool the reaction mixture. The supported catalyst can be recovered by filtration. The filtrate is then concentrated, and the residue is purified using standard techniques like column chromatography to yield the trisubstituted alkene product.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is the most versatile method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[15] The classic protocol uses a dual-catalyst system of palladium and a copper(I) co-catalyst.[16][17]

Key Factors Influencing Yield
  • Catalyst System: The reaction typically involves a Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI).[18] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[16][17]

  • Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling) promoted by copper, copper-free protocols have been developed. These often require a different choice of palladium catalyst, ligand, and base.[19]

  • Base and Solvent: An amine base, such as triethylamine or diethylamine, is typically used, often serving as the solvent as well.[20] Its role is to deprotonate the terminal alkyne and neutralize the HX byproduct.[16][20]

  • Atmosphere: Reactions are typically run under an inert atmosphere (Nitrogen or Argon) because the Pd(0) catalyst is air-sensitive, and oxygen can promote undesirable homocoupling.[20]

Sonogashira Dual Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0)L₂ Pd(II)-X R-Pd(II)(L₂)-X Pd(0)->Pd(II)-X Oxidative Addition (R-X) Pd(II)-Alkyne R-Pd(II)(L₂)-C≡CR' Pd(II)-X->Pd(II)-Alkyne Transmetalation Pd(II)-Alkyne->Pd(0) Reductive Elimination Product Product (R-C≡CR') Pd(II)-Alkyne->Product Cu(I) Cu(I)X Cu-Alkyne Cu(I)-C≡CR' Cu(I)->Cu-Alkyne + R'C≡CH + Base Cu-Alkyne->Pd(II)-X Cu-Alkyne->Cu(I)

Caption: Dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.[16][17]

High-Yield Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

This protocol is a general procedure for the efficient coupling of aryl iodides with terminal alkynes.[17]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), copper(I) iodide (CuI, 1 mol%), and a base (e.g., triethylamine).

  • Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF. Stir the mixture at room temperature for 10-15 minutes. Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC/MS. Aryl iodides are often reactive enough to proceed at room temperature.[17]

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Stille Coupling: Versatility with Organotins

The Stille reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide. Its primary advantage is the air and moisture stability of the organotin reagents and the reaction's tolerance for a wide variety of functional groups.[21] The main drawback is the toxicity of the organotin compounds and byproducts.[22]

Key Factors Influencing Yield
  • Catalyst and Ligand: Pd(PPh₃)₄ is a very common and effective catalyst.[23] Phosphine-free systems, such as using Pd(OAc)₂ with a nitrogen-based ligand like Dabco, have also been developed to create more stable, inexpensive, and efficient catalytic systems.[24]

  • Additives: Additives like copper(I) salts (e.g., CuI, CuTC) can accelerate the transmetalation step, which is often rate-limiting, thereby increasing the reaction rate and yield.[23]

  • Solvent: Aprotic solvents such as THF, dioxane, or DMF are typically used.

  • Substrate: The rate of transfer of the organic group from tin is generally: alkyne > vinyl > aryl > allyl ≈ benzyl > alkyl. This predictable reactivity allows for selective couplings. While aryl iodides and bromides are common, protocols for less reactive aryl chlorides have also been developed.[25]

Comparative Yield Data: Stille Coupling
Halide (R¹-X)Organostannane (R²-SnBu₃)Catalyst (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
4-BromoanisolePhenyltributyltin3% Pd(OAc)₂DabcoDioxane10084[24]
1-Iodo-4-nitrobenzene(Tributylstannyl)furan0.0001% Pd(OAc)₂DabcoDioxane10098[24]
Vinyl IodideVinyl Stannane5% Pd(PPh₃)₄CuTCDMFRT41[23]
Aryl ChlorideAryl Stannane2% [(t-Bu)₂(P(OH))]₂PdCl₂-Water100Good to High[25]
High-Yield Experimental Protocol: Dabco-Promoted Stille Coupling

This protocol utilizes an efficient and phosphine-free catalytic system.[24]

  • Reaction Setup: Add the aryl halide (0.5 mmol), organotin reagent (0.55 mmol), Pd(OAc)₂ (3 mol%), and Dabco (6 mol%) to a sealed tube.

  • Base and Solvent: Add the indicated base (e.g., KF or Bu₄NF, 3 equiv.) and dioxane (5 mL).

  • Reaction Execution: Seal the tube and stir the mixture at 100 °C for the required time (monitor by TLC).

  • Workup and Purification: After cooling, filter the mixture to remove solids and evaporate the solvent. The resulting residue is purified by flash column chromatography (hexane or hexane/ethyl acetate) to afford the coupled product.

Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds, coupling amines with aryl halides or pseudohalides. It has found extensive application in the pharmaceutical industry, where nitrogen-containing aromatic compounds are ubiquitous.[26]

Key Factors Influencing Yield
  • Catalyst and Ligand: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They facilitate both the oxidative addition of the aryl halide and the final reductive elimination step to form the C-N bond.[3]

  • Base: A strong, non-nucleophilic base is required, with sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) and lithium hexamethyldisilazide (LHMDS) being the most common. The choice of base can be critical and substrate-dependent.

  • Solvent: Anhydrous aprotic solvents like toluene, dioxane, or THF are typically used.

  • Temperature and Method: While conventional heating is common, microwave-assisted protocols have proven highly effective, drastically reducing reaction times from many hours to minutes and often providing superior yields.[27][28]

Comparative Yield Data: Buchwald-Hartwig Amination
Aryl HalideAmineCatalyst/LigandBaseSolventMethodYield (%)Reference
1,4-DibromobenzenePhenoxazine (2 equiv.)Pd₂(dba)₃ / XPhosNaOt-BuTolueneMW, 150°C, 10 min95[27]
1,4-DibromobenzenePhenothiazine (2 equiv.)Pd₂(dba)₃ / XPhosNaOt-BuTolueneMW, 150°C, 10 min94[27][28]
1,4-DibromobenzeneAcridine (2 equiv.)Pd₂(dba)₃ / XPhosNaOt-BuTolueneMW, 150°C, 10 min83[27][28]
Aryl Bromide2-MethylpyrrolidinePd₂(dba)₃ / RuPhosLHMDSToluene100°C, 18 hHigh[29]
High-Yield Experimental Protocol: Microwave-Assisted Double Amination

This protocol is adapted from a rapid and high-yield synthesis of potential TADF compounds.[27][28]

  • Reaction Setup: In a microwave vial, combine the aryl dibromide (e.g., 1,4-dibromobenzene, 1 equiv.), the secondary amine (e.g., phenoxazine, 2.2 equiv.), and sodium tert-butoxide (NaOt-Bu, 2.5 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 10 mol%).

  • Solvent and Execution: Add anhydrous toluene. Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for 10-30 minutes.

  • Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter it through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography to obtain the di-aminated product.

Overall Comparative Analysis and Selection Guide

Choosing the right cross-coupling reaction is a multi-factorial decision. The following table provides a head-to-head comparison to guide your selection process.

FeatureSuzuki-MiyauraHeckSonogashiraStilleBuchwald-Hartwig
Bond Formed C(sp²)-C(sp²), C(sp²)-C(sp³)C(sp²)-C(sp²) (alkene)C(sp²)-C(sp)C-C (versatile)C(sp²)-N
Typical Yields Very Good to ExcellentGood to ExcellentVery Good to ExcellentGood to ExcellentGood to Excellent
Key Reagent OrganoboronAlkeneTerminal AlkyneOrganostannaneAmine/Amide
Toxicity Profile Low (boron byproducts are generally non-toxic)ModerateModerate (Copper co-catalyst)High (Organotin reagents and byproducts are toxic)Moderate
Functional Group Tolerance Very BroadBroadBroadVery BroadBroad (sensitive to acidic protons)
Primary Advantage Low toxicity, stable reagents, mild conditionsAtom economy (no organometallic reagent)Direct alkynylationHigh functional group tolerance, predictable reactivityPremier method for C-N bonds
Primary Disadvantage Potential for protodeborylationLimited to alkene synthesis, stereoselectivity can be an issueAlkyne homocoupling (Glaser)High toxicity of tin compoundsRequires strong base, sensitive to air/moisture

Workflow for Selecting a Cross-Coupling Method

Selection_Workflow start Define Target Bond q1 Desired Bond Type? start->q1 c_c C-C Bond q1->c_c C-C c_n C-N Bond q1->c_n C-N q2 Specific C-C Bond? c_c->q2 r_buchwald Use Buchwald-Hartwig c_n->r_buchwald alkyne Aryl-Alkyne (Csp²-Csp) q2->alkyne Aryl-Alkyne alkene Aryl-Alkene q2->alkene Aryl-Alkene biaryl Aryl-Aryl / Aryl-Alkyl q2->biaryl Biaryl / Other r_sonogashira Use Sonogashira alkyne->r_sonogashira r_heck Use Heck alkene->r_heck q3 Toxicity a major concern? biaryl->q3 r_suzuki Use Suzuki-Miyaura q3->r_suzuki Yes r_stille Use Stille (Handle with care) q3->r_stille No / Tolerable

Caption: Decision workflow for selecting an appropriate cross-coupling method.

References

A Researcher's Guide to (3-Amino-5-bromopyridin-2-yl)methanol: A Cost-Benefit Analysis for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Heterocyclic compounds, particularly substituted pyridines, form the scaffold of numerous therapeutic agents. This guide provides a comprehensive cost-benefit analysis of (3-Amino-5-bromopyridin-2-yl)methanol, a key intermediate for researchers, scientists, and drug development professionals. We will objectively compare its performance with commercially available alternatives, supported by experimental data and established principles of chemical reactivity.

Executive Summary

This compound is a valuable, albeit specialized, building block in synthetic chemistry, particularly for the construction of complex molecular architectures found in kinase inhibitors. Its primary benefit lies in the orthogonal reactivity of its three functional groups: the amino group, the bromo substituent, and the hydroxymethyl group. This allows for a diversity of chemical transformations. However, its cost and commercial availability can be significant drawbacks compared to more common isomers. The choice of this reagent over its alternatives hinges on a careful consideration of the specific synthetic strategy, the desired reactivity, and a thorough cost analysis. For many applications, particularly in early-stage discovery where cost and accessibility are critical, alternative aminobromopyridine derivatives may offer a more practical starting point.

Molecular Structure and Functional Group Analysis

This compound possesses a unique arrangement of functional groups that dictates its utility in organic synthesis.

Figure 1: Structure of this compound.

The key reactive sites are:

  • The Bromine Atom (C5): This is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

  • The Amino Group (C3): This nucleophilic group can be acylated, alkylated, or used to form fused heterocyclic systems. Its position meta to the bromine influences the electronic properties of the C-Br bond.

  • The Methanol Group (C2): This primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.

Performance and Reactivity in Key Synthetic Transformations

The utility of this compound is best demonstrated in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. The reactivity of the C-Br bond is influenced by the electronic effects of the other substituents on the pyridine ring.

The amino group at the 3-position is electron-donating through resonance, which can increase the electron density of the pyridine ring and potentially slow down the rate-determining oxidative addition step in the catalytic cycle compared to unsubstituted bromopyridines. However, the electron-withdrawing nature of the pyridine nitrogen itself generally makes the C-Br bond susceptible to oxidative addition.

The Suzuki-Miyaura Coupling: A Representative Application

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. A general workflow for the coupling of an aminobromopyridine with a boronic acid is presented below.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aminobromopyridine, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere (e.g., 80-100°C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool and Dilute with Organic Solvent E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Figure 2: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Cost-Benefit Analysis: A Comparison with Alternatives

The primary consideration for any researcher is whether the unique reactivity of this compound justifies its potential cost and lead time. Below is a comparative analysis with some of its commercially available isomers.

FeatureThis compound(2-Amino-5-bromopyridin-3-yl)methanol(3-Amino-6-bromopyridin-2-yl)methanol3-Amino-5-bromopyridine
CAS Number Not readily available335031-01-1[1][2]1380571-68-5[3][4]13535-01-8
Key Features Orthogonal amino, bromo, and methanol groups.Vicinal amino and methanol groups.Bromo group at the 6-position.Lacks the methanol group.
Potential Applications Multi-functional scaffold for complex syntheses.Precursor for fused heterocyclic systems.Useful for introducing substituents at the 6-position.Simpler building block for biaryl synthesis.
Commercial Availability Limited, often requires custom synthesis or inquiry.Available from several suppliers.Available from several suppliers.Widely available from major suppliers.
Estimated Cost High (Price on request)ModerateModerateLow
Reactivity (Predicted) Moderate in cross-coupling due to the meta-amino group.Similar to the target compound.Potentially more reactive in cross-coupling due to the bromo group's position.Generally good reactivity in cross-coupling.

Cost: As of early 2026, the price for aminobromopyridine derivatives can vary significantly. For instance, 3-Amino-5-bromopyridine can be purchased for around $124 for 10 grams. In contrast, this compound and its isomers are typically available in smaller quantities and at a higher price point, often requiring a quote from the supplier. This higher cost is likely due to a more complex synthesis and lower demand.

Benefit: The primary benefit of using this compound is the ability to perform sequential and site-selective modifications. For example, one could first perform a Suzuki coupling at the bromine position, then acylate the amino group, and finally oxidize the alcohol. This level of synthetic flexibility is not available with a simpler building block like 3-Amino-5-bromopyridine.

Case Study: Synthesis of Kinase Inhibitors

Aminobromopyridines are crucial intermediates in the synthesis of numerous kinase inhibitors. For example, the core of Pexidartinib, a CSF1R inhibitor, is constructed using a substituted aminopyridine. While the exact starting material for the commercial synthesis may vary, the use of aminobromopyridine building blocks is a common strategy. The choice of a specific isomer would depend on the desired final structure and the planned synthetic route. For instance, a continuous production method for pexidartinib has been developed using 2-chloro-5-chloromethylpyridine and 3-aminomethyl-6-(trifluoromethyl)pyridine, highlighting the modular nature of these syntheses[5].

Conclusion and Recommendations

This compound is a highly functionalized building block that offers significant synthetic versatility. Its unique arrangement of reactive sites allows for the construction of complex molecules that would be challenging to access with simpler precursors.

High-Benefit Scenarios:

  • Late-stage clinical development and process chemistry: When a specific, complex molecular architecture is required and the cost of the starting material is less of a concern than the overall efficiency and yield of the synthetic route.

  • Target-oriented synthesis: When the specific substitution pattern of the target molecule necessitates the use of this particular isomer.

Cost-Prohibitive Scenarios:

  • Early-stage drug discovery and library synthesis: In these phases, the high cost and limited availability of this compound are likely to be prohibitive. More readily available and cost-effective alternatives such as 3-Amino-5-bromopyridine or other isomers should be considered.

  • When the hydroxymethyl group is not essential: If the synthetic plan does not require the functionality of the methanol group, using the simpler and cheaper 3-Amino-5-bromopyridine is a more logical choice.

Ultimately, the decision to use this compound requires a careful cost-benefit analysis. Researchers must weigh the synthetic advantages it offers against its higher cost and more challenging procurement. For many applications, a more common and economical isomer will be the more prudent choice.

References

A Comparative Spectroscopic Guide to Pyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of pyridine and its methylated isomers—picolines, lutidines, and collidine—are fundamental. These structurally similar compounds often exhibit distinct chemical behaviors and biological activities, making their unambiguous differentiation critical. This guide provides an in-depth spectroscopic comparison, leveraging Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy to distinguish between these isomers. We will delve into the theoretical underpinnings of the observed spectral differences and provide practical, field-proven experimental protocols.

Structural Overview: The Basis of Spectroscopic Differentiation

Pyridine is an aromatic heterocyclic compound with a nitrogen atom replacing a methine group in a benzene ring. The isomers discussed here are formed by the substitution of one or more hydrogen atoms with methyl groups. The position and number of these electron-donating methyl groups alter the molecule's symmetry, electron density distribution, and steric environment, which in turn gives rise to unique spectroscopic fingerprints.

The Evolution of Efficiency: A Comparative Guide to Buchwald and Traditional Phosphine Ligands in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of molecule building, the palladium-catalyzed cross-coupling reaction is an indispensable tool. The success of these powerful transformations, which forge critical carbon-carbon and carbon-heteroatom bonds, is profoundly dictated by the choice of phosphine ligand. For decades, traditional phosphine ligands were the workhorses of the field. However, the turn of the 21st century witnessed the rise of a new class of ligands that would revolutionize the landscape: the bulky, electron-rich biaryl phosphines, pioneered by Professor Stephen L. Buchwald.

This guide provides an in-depth, objective comparison of the performance of Buchwald ligands against their traditional phosphine counterparts. We will delve into the mechanistic principles that underpin their enhanced reactivity, present supporting experimental data from peer-reviewed literature, and provide detailed protocols for their application.

The Mechanistic Imperative: Why Ligand Architecture Matters

The efficacy of a phosphine ligand in a palladium-catalyzed cross-coupling reaction is intimately linked to its steric and electronic properties.[1][2] These characteristics directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation (for C-C couplings) or amine coordination (for C-N couplings), and reductive elimination.

Traditional Phosphine Ligands , such as triphenylphosphine (PPh₃) and its derivatives, are characterized by their relatively modest steric bulk and tunable electronic properties. While effective for many transformations, they often struggle with challenging substrates, such as less reactive aryl chlorides or sterically hindered coupling partners.[3] This is primarily due to their propensity to form stable, bis-ligated palladium(0) complexes, which can hinder the crucial oxidative addition step.

Buchwald Ligands , in contrast, are a class of bulky, electron-rich dialkylbiaryl phosphines.[4][5] Their defining structural feature is a biaryl backbone, which creates a sterically demanding environment around the palladium center. This bulkiness promotes the formation of highly reactive, monoligated palladium(0) species, which are more susceptible to oxidative addition.[6][7] Furthermore, the electron-donating nature of these ligands enhances the electron density at the palladium center, which in turn facilitates the oxidative addition of even unactivated aryl chlorides and promotes the final reductive elimination step.[8]

Catalytic_Cycle_Comparison cluster_0 Traditional Ligands (e.g., PPh₃) cluster_1 Buchwald Ligands (e.g., XPhos) Pd(L)₂ Pd(L)₂ (Less Reactive) Ar-Pd(L)₂-X Ar-Pd(L)₂-X Pd(L)₂->Ar-Pd(L)₂-X Oxidative Addition (Slower) Ar-Pd(L)₂-Nu Ar-Pd(L)₂-Nu Ar-Pd(L)₂-X->Ar-Pd(L)₂-Nu Nucleophile Coordination Ar-Pd(L)₂-Nu->Pd(L)₂ Reductive Elimination (Slower) Ar-Nu Ar-Nu Ar-Pd(L)₂-Nu->Ar-Nu Product Pd(L) Pd(L) (Highly Reactive) Ar-Pd(L)-X Ar-Pd(L)-X Pd(L)->Ar-Pd(L)-X Oxidative Addition (Faster) Ar-Pd(L)-Nu Ar-Pd(L)-Nu Ar-Pd(L)-X->Ar-Pd(L)-Nu Nucleophile Coordination Ar-Pd(L)-Nu->Pd(L) Reductive Elimination (Faster) Ar-Nu_2 Ar-Nu_2 Ar-Pd(L)-Nu->Ar-Nu_2 Product

Figure 1: A simplified comparison of the catalytic cycles for traditional vs. Buchwald phosphine ligands.

Performance Benchmarking: A Data-Driven Comparison

The theoretical advantages of Buchwald ligands translate into tangible performance benefits in the laboratory. Below, we present comparative data for two of the most widely employed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Case Study 1: Buchwald-Hartwig Amination of Unactivated Aryl Chlorides

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical and materials chemistry.[9] For challenging substrates like unactivated aryl chlorides, the choice of ligand is paramount.

EntryAryl ChlorideLigandYield (%)
14-ChlorotolueneNIXANTPHOS98
24-ChlorotolueneXantphos25
34-ChloroanisoleNIXANTPHOS97
44-ChloroanisoleXantphos15
54-ChlorobiphenylNIXANTPHOS96
64-ChlorobiphenylXantphos33
72-ChlorotolueneNIXANTPHOS95
82-ChlorotolueneXantphos<5
Data sourced from Dalton Transactions, 2018, 47, 8690-8696 as presented in a comparative guide.[2]

The data unequivocally demonstrates the superior performance of the Buchwald-type ligand NIXANTPHOS over the more traditional Xantphos in the amination of a variety of unactivated aryl chlorides, delivering significantly higher yields under identical reaction conditions.[2]

Case Study 2: Suzuki-Miyaura Coupling of an Aryl Chloride

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The use of modern Buchwald ligands has dramatically expanded the scope of this reaction to include previously difficult substrates.

EntryLigandTemperature (°C)Time (h)Yield (%)
1XPhos1001898
2SPhosRT297
3RuPhos1001896
Reaction: 4-Chlorotoluene with Phenylboronic Acid. Data collated from benchmark studies.[2]

This comparison highlights the exceptional activity of Buchwald ligands like XPhos, SPhos, and RuPhos for the Suzuki-Miyaura coupling of a challenging aryl chloride.[2] Notably, SPhos facilitates the reaction with high efficiency at room temperature, a significant advantage in terms of energy consumption and functional group tolerance.[2]

Experimental Protocols: Putting Theory into Practice

To provide a practical context for the discussed ligands, we present detailed, step-by-step protocols for representative Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. These protocols are designed to be self-validating, with clear instructions for reagent handling and reaction setup.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

This procedure is adapted from established methodologies for the amination of unactivated aryl chlorides using a Buchwald-type ligand.[2]

Buchwald_Hartwig_Workflow start Start reagents Charge Schlenk tube with: - Aryl chloride (1.0 mmol) - Amine (1.2 mmol) - Base (e.g., NaOtBu, 1.4 mmol) - Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) - Phosphine ligand (0.02 mmol) start->reagents atmosphere Evacuate and backfill with inert gas (e.g., Argon) three times reagents->atmosphere solvent Add anhydrous solvent (e.g., Toluene, 5 mL) via syringe atmosphere->solvent reaction Heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring solvent->reaction monitoring Monitor reaction progress by TLC or GC-MS reaction->monitoring workup Cool to RT, quench with water, and extract with an organic solvent monitoring->workup purification Dry the organic layer, concentrate, and purify by column chromatography workup->purification end End purification->end

Figure 2: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • Preparation of Reaction Vessel: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 0.01 equiv), and the phosphine ligand (e.g., NIXANTPHOS, 0.02 mmol, 0.02 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Buchwald Ligand

This protocol outlines a general method for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid, leveraging the high reactivity of Buchwald ligands.[2][10]

Step-by-Step Methodology:

  • Reagent Preparation: In an inert atmosphere glovebox, charge an oven-dried Schlenk tube with the aryl chloride (1.0 mmol, 1.0 equiv), the boronic acid (1.5 mmol, 1.5 equiv), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 0.02 equiv), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 0.04 equiv).

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and place under a positive pressure of argon or nitrogen.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (which can be as low as room temperature for highly active systems like SPhos, or heated to 80-100 °C for less reactive substrates).

  • Monitoring and Work-up: Follow the reaction progress by TLC or GC-MS. Once complete, cool to room temperature and add water.

  • Extraction and Purification: Extract the mixture with an organic solvent, combine the organic layers, dry, and concentrate. Purify the residue by column chromatography.

Conclusion: A Paradigm Shift in Catalysis

The development of Buchwald phosphine ligands represents a paradigm shift in palladium-catalyzed cross-coupling. Their unique steric and electronic properties have enabled the coupling of previously unreactive substrates, broadened the scope of these transformations, and allowed for milder reaction conditions.[3][11] While traditional phosphine ligands still hold a place in the synthetic chemist's toolbox, the superior performance of Buchwald ligands in a wide range of applications, particularly with challenging substrates, is undeniable.[2] For researchers aiming to push the boundaries of molecular synthesis, a deep understanding and judicious application of these powerful ligands are essential for success.

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of substituted pyridines is paramount. These nitrogen-containing heterocycles are foundational scaffolds in a vast array of pharmaceuticals. However, the synthetic routes to these molecules often yield a mixture of isomers—be they positional isomers, diastereomers, or enantiomers. Since different isomers can exhibit dramatically different pharmacological and toxicological profiles, regulatory bodies and quality control standards mandate their accurate identification and quantification.[1][2]

This guide provides an in-depth comparison of modern analytical techniques for assessing the isomeric purity of substituted pyridines. We will move beyond simple procedural lists to explore the underlying principles and causal logic that drive method selection and optimization, ensuring the development of robust, reliable, and self-validating analytical protocols.

The Analytical Challenge: Differentiating the Near-Identical

Isomers possess the same molecular formula but differ in the arrangement of their atoms. This subtle distinction presents a significant analytical challenge. Positional isomers (e.g., 2-aminopyridine vs. 3-aminopyridine) have different physical properties, while stereoisomers (enantiomers and diastereomers) can be nearly identical in non-chiral environments, demanding specialized separation techniques. The choice of analytical methodology is therefore critically dependent on the type of isomerism .

Strategic Selection of Analytical Techniques

Choosing the right analytical tool is the first and most critical step. The decision process involves evaluating the nature of the isomers, the sample matrix, and the desired analytical outcome (e.g., quantification of a minor impurity vs. preparative isolation).

G start Isomeric Purity Analysis of Substituted Pyridine isomer_type What is the nature of the isomerism? start->isomer_type pos_dia Positional Isomers or Diastereomers isomer_type->pos_dia Different Physicochemical Properties enantiomers Enantiomers isomer_type->enantiomers Identical in Achiral Environment volatility Is the analyte volatile? pos_dia->volatility chiral_tech Chiral Separation Technique Required enantiomers->chiral_tech gc Gas Chromatography (GC) volatility->gc Yes hplc_sfc HPLC / SFC (Achiral Modes) volatility->hplc_sfc No / Thermally Labile chiral_hplc Chiral HPLC chiral_tech->chiral_hplc Established & Versatile chiral_sfc Chiral SFC chiral_tech->chiral_sfc 'Green' & High-Throughput chiral_ce Chiral CE chiral_tech->chiral_ce High Efficiency & Low Volume nmr NMR Spectroscopy (with Chiral Shift Reagents) chiral_tech->nmr Non-Separative Analysis

Caption: Decision tree for selecting an appropriate analytical technique.

Chromatographic Techniques: The Power of Separation

Chromatography is the cornerstone of isomeric purity analysis, physically separating isomers before detection. The choice between Gas, Liquid, or Supercritical Fluid Chromatography hinges on the analyte's properties and the specific separation required.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely adopted technique for the analysis of substituted pyridines, which are often non-volatile.[3] Its strength lies in the vast selection of stationary and mobile phases available.

  • Expertise & Causality: For positional isomers , separation is achieved by exploiting differences in polarity. A reversed-phase C18 column is a common starting point, where separation is driven by differential hydrophobic interactions between the isomers and the stationary phase.[3] For more hydrophilic pyridines, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, which combines multiple interaction mechanisms (e.g., ion-exchange and hydrophobic), can provide superior resolution.[4][5] The choice of mobile phase buffer and pH is critical; for basic pyridines, operating at a low pH ensures they are protonated and well-behaved chromatographically, minimizing peak tailing.

  • For Enantiomers: The direct separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective for a broad range of compounds, including many pyridine derivatives.[1] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies, leading to different retention times.[6]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC, particularly for chiral separations.[7] It uses compressed carbon dioxide (CO₂) as the primary mobile phase, significantly reducing organic solvent consumption.[7]

  • Expertise & Causality: SFC combines the high efficiency and speed of gas chromatography with the selectivity of liquid chromatography.[8] The low viscosity of supercritical CO₂ allows for higher flow rates and the use of longer columns without prohibitive backpressure, often resulting in faster and higher-resolution separations compared to HPLC.[8] For separating pyridine isomers, both achiral (e.g., 2-ethylpyridine) and chiral stationary phases are used.[9][10][11] The addition of a small amount of a polar co-solvent (modifier), typically an alcohol like methanol, is crucial for eluting polar analytes and tuning selectivity. SFC is particularly advantageous for preparative separations due to the ease of removing the CO₂ mobile phase during fraction collection.[12]

Gas Chromatography (GC)

GC is an ideal technique for analyzing volatile and thermally stable substituted pyridines.[13]

  • Expertise & Causality: Separation in GC is based on the compound's boiling point and its interaction with the stationary phase. For positional isomers like picolines (methylpyridines), a polar column such as one with a wax-based stationary phase (e.g., polyethylene glycol) is often used.[13] The polar interactions between the pyridine nitrogen and the stationary phase provide the selectivity needed to resolve isomers with very similar boiling points. Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of the separated isomers based on their mass spectra.[14][15]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent, making it an excellent choice for precious samples in early drug development.[16][17]

  • Expertise & Causality: In CE, charged analytes migrate through a capillary under the influence of an electric field. Their separation is based on differences in their charge-to-size ratio.[18] For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte (BGE).[17][19] The enantiomers form transient inclusion complexes with the cyclodextrin, creating diastereomeric species with different effective mobilities, thus enabling their separation.[17] The choice of cyclodextrin type and concentration, as well as the BGE pH, are critical parameters that must be optimized to achieve resolution.[19]

Comparative Performance of Chromatographic Techniques

FeatureHPLC (Chiral & Achiral)SFC (Chiral & Achiral)GCCapillary Electrophoresis (CE)
Principle Differential partitioning between liquid mobile phase and solid stationary phase.[5]Differential partitioning between supercritical fluid mobile phase and solid stationary phase.[7]Differential partitioning between gas mobile phase and liquid/solid stationary phase.[13]Differential migration of ions in an electric field.[18]
Best For Non-volatile positional isomers and enantiomers.[1]Chiral and achiral separations, preparative scale, "green" chemistry.[12]Volatile and thermally stable isomers.[13]Chiral separations with high efficiency and very low sample/solvent usage.[16][17]
Analysis Speed Moderate to SlowFastFastVery Fast
Resolution Very GoodExcellentExcellentSuperior
Solvent Usage HighLow to ModerateVery LowExtremely Low
MS Compatibility Good (requires volatile buffers).[4]Excellent (CO₂ is easily removed).ExcellentGood (requires specialized interfaces).
Key Advantage Versatility, wide range of established methods.[20]Speed, low solvent waste, orthogonality to RPLC.[7]High resolution for volatile compounds.Unmatched efficiency, minimal sample consumption.[16]
Limitation High solvent consumption and waste generation.Higher initial instrument cost, less suitable for very polar non-ionic compounds.Analyte must be volatile and thermally stable.Lower concentration sensitivity, can be less robust than HPLC.

Spectroscopic Techniques: Analysis Without Separation

While chromatography excels at separation, spectroscopic methods can sometimes be used for direct analysis or to provide structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be adapted for isomeric purity analysis.

  • Expertise & Causality: For positional isomers , the substitution pattern on the pyridine ring creates a unique electronic environment for each proton and carbon atom. This results in distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, allowing for unambiguous identification and quantification.[21] For enantiomers , which are indistinguishable in a standard NMR experiment, chiral analysis can be performed by adding a Chiral Shift Reagent (CSR) or a Chiral Solvating Agent (CSA). These agents interact with the enantiomers to form transient diastereomeric complexes, which have slightly different magnetic environments, causing the signals of the two enantiomers to resolve into separate peaks.[22] The integration of these separated peaks allows for the determination of the enantiomeric excess (ee).

Experimental Protocols: A Self-Validating Approach

A trustworthy analytical method must be robust and validated.[23][24] The following protocols are designed as self-validating systems by incorporating system suitability tests (SSTs) to ensure the system is performing correctly before sample analysis. Validation should be performed according to ICH Q2(R1) or USP <1225> guidelines.[24][25]

Protocol 1: Chiral SFC for Enantiomeric Purity

This protocol outlines a method for separating the enantiomers of a hypothetical substituted pyridine.

G cluster_prep Preparation cluster_analysis SFC Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep: - A: Supercritical CO2 - B: Methanol (Modifier) instrument Instrument Setup: - Chiral Column (e.g., CHIRALPAK AD-H) - Column Temp: 40 °C - BPR: 150 bar prep_mobile->instrument prep_sample Sample Prep: - Dissolve sample in Methanol - Filter (0.45 µm) sample_inject Sample Injection: - Run samples in sequence prep_sample->sample_inject prep_sst SST Solution Prep: - Prepare racemic mixture at target concentration sst_inject System Suitability Test: - Inject SST solution - Verify Resolution (Rs > 1.5) prep_sst->sst_inject instrument->sst_inject sst_inject->sample_inject Pass integrate Peak Integration sample_inject->integrate calculate Calculate % Impurity: - Area_impurity / (Area_main + Area_impurity) * 100 integrate->calculate report Generate Report calculate->report

References

A Senior Application Scientist's Guide: Boronic Acids vs. Boronic Esters in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1][2] The choice of the organoboron nucleophile is a critical parameter that dictates the efficiency, reproducibility, and practicality of the synthesis. This guide provides an in-depth, objective comparison between the two most common classes of these reagents: boronic acids and their corresponding boronate esters. The discussion is grounded in mechanistic principles and supported by experimental data to empower chemists to make informed decisions for their specific synthetic challenges.

The Central Paradigm: A Trade-Off Between Reactivity and Stability

The fundamental difference between boronic acids and their ester derivatives is a classic chemical trade-off between kinetic reactivity and shelf-life stability.[3][4][5]

  • Boronic Acids (R-B(OH)₂): These are generally the more reactive species in Suzuki-Miyaura couplings, often leading to faster reaction times.[3][5][6] This heightened reactivity is attributed to the Lewis acidity of the vacant p-orbital on the boron atom, which is crucial for the transmetalation step of the catalytic cycle.[3][7] However, this reactivity comes at a significant cost: boronic acids are notoriously susceptible to decomposition pathways, including oxidation and protodeboronation, especially under aqueous basic conditions or during purification and storage.[3][6] This instability can negatively impact reaction yields and reproducibility.[3]

  • Boronate Esters (e.g., Pinacol Esters, R-B(pin)): In contrast, boronate esters offer substantially greater stability.[3][4] They are frequently robust, crystalline solids that are easier to handle, purify by standard column chromatography, and store for extended periods without degradation.[3][4][8] This stability makes them the reagents of choice for multi-step syntheses, high-throughput screening, and when working with intrinsically unstable organoboron motifs (e.g., certain heteroaryl or vinyl derivatives).[4][9] The trade-off for this stability is often a lower reaction rate compared to the parent boronic acid.[3]

Head-to-Head Comparison: A Deeper Dive

FeatureBoronic AcidsBoronate Esters (Pinacol as representative)Causality and Field Insights
Reactivity Generally higher, leading to faster reactions.[3][6]Generally lower, may require longer reaction times or higher temperatures.The B-C bond in boronic acids is more polarized, and the Lewis acidic center is more accessible for coordination with the palladium complex during transmetalation.[7]
Stability & Handling Prone to decomposition (oxidation, protodeboronation).[3][6] Often requires storage under inert atmosphere at low temperatures.[5]High stability; often bench-stable solids that are easy to handle and weigh.[3][4][10]The protecting diol group (e.g., pinacol) sterically shields the boron center and reduces its Lewis acidity, thus inhibiting decomposition pathways.[8]
Purification Can be challenging; often requires recrystallization or derivatization.[11] Unstable on silica gel.[12]Readily purified by standard silica gel chromatography.[3][5]The non-polar nature and stability of pinacol esters make them well-behaved on silica gel, whereas the polar and acidic nature of boronic acids can lead to streaking and decomposition.
Byproducts Forms boric acid (B(OH)₃), which is water-soluble and easily removed.Forms the corresponding diol (e.g., pinacol), which is organic-soluble and must be removed during workup/purification.While pinacol is generally easy to remove, it can sometimes complicate purification of non-polar products.
Cost Often less expensive per gram for common, stable structures.[4]Typically a higher initial purchase price.[4]The cost of a failed reaction or wasted starting material due to boronic acid instability often outweighs the higher initial cost of a stable ester, especially on a larger scale.[4]
The Evolving Mechanistic Picture

The traditional view held that boronate esters must first hydrolyze in situ to the corresponding boronic acid under the basic aqueous conditions of the reaction before transmetalation can occur. While this pathway is certainly operative, a more nuanced understanding has emerged.

Seminal work by Denmark and others has provided compelling kinetic, structural, and computational evidence that boronate esters can and do transmetalate directly without prior hydrolysis.[9][13][14] In fact, the rate of this direct transmetalation is highly dependent on the nature of the ester's diol backbone. Studies have shown that certain electron-rich esters, like those derived from ethylene glycol, can transfer their aryl group to palladium significantly faster than the parent boronic acid.[9][15] This occurs because the electron density of the oxygen atoms in the ester influences both the nucleophilicity of the migrating group and the ability to form key pre-transmetalation intermediates.[9][13]

Suzuki_Cycle pd0 Pd(0)L₂ pdiil R¹-Pd(II)-X L₂ pd0->pdiil Oxidative Addition pdiil_b R¹-Pd(II)-OR" L₂ pdiil->pdiil_b Ligand Exchange (Base, e.g., OH⁻) pdiil_c R¹-Pd(II)-R² L₂ pdiil_b->pdiil_c Transmetalation pdiil_c->pd0 Reductive Elimination product R¹-R² pdiil_c->product sub R¹-X (Aryl/Vinyl Halide) sub->pdiil boron R²-B(Y)₂ + Base (Boronic Acid/Ester) boron->pdiil_b Decision_Tree start Choosing a Boron Reagent for Suzuki Coupling q1 Is the R-B(OH)₂ moiety known to be unstable (e.g., 2-pyridyl, vinyl)? start->q1 q2 Is this for a multi-step synthesis or requires long-term storage? q1->q2 No ester Use Boronate Ester (Pinacol, MIDA, etc.) q1->ester Yes q3 Is the reaction on a large scale where reproducibility is critical? q2->q3 No q2->ester Yes acid Use Boronic Acid q3->acid No (Consider for speed/ cost-effectiveness) q3->ester Yes

References

Safety Operating Guide

Personal protective equipment for handling (3-Amino-5-bromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: (3-Amino-5-bromopyridin-2-yl)methanol

A Senior Application Scientist's Protocol for Safe Laboratory Operations

This guide provides essential safety, handling, and disposal protocols for this compound. As a Senior Application Scientist, my objective is to synthesize established safety data with practical, field-proven insights to ensure your work is not only innovative but also fundamentally safe. The following procedures are designed to create a self-validating system of safety, grounding every action in a clear understanding of the material's hazard profile.

While a specific Safety Data Sheet (SDS) for this compound is not prominently available, a comprehensive hazard assessment can be constructed from the consistent data reported for its close structural analogs. This guide is based on a consolidated analysis of these related compounds to ensure a cautious and protective approach.

Hazard Identification and Risk Mitigation

Understanding the potential hazards is the foundational step in any safety protocol. Based on data from structurally similar brominated pyridine derivatives, a clear pattern of hazards emerges.[1][2][3][4]

Consolidated Hazard Profile

The primary risks associated with handling compounds in this chemical class are irritation to the skin, eyes, and respiratory system.[3][5][6] The following table summarizes the pertinent GHS Hazard Statements.

Hazard ClassificationGHS CodeDescriptionPrimary Sources
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2][3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][3][4]
Acute Toxicity, Oral (for some analogs)H302Harmful if swallowed.[1][3][4]

These classifications mandate a stringent approach to exposure control. The causality is clear: the chemical properties of this compound class can provoke an inflammatory response upon contact with epithelial tissues. Therefore, preventing direct contact and inhalation is not merely a recommendation but a critical control point.

Risk Mitigation Workflow

The logical flow from identifying a hazard to implementing control measures is crucial for building a trustworthy safety system. The primary directive is to minimize risk by establishing barriers between the researcher and the chemical agent.

cluster_0 Risk Assessment cluster_1 Control Hierarchy cluster_2 Outcome Hazard Hazard Identification (Skin, Eye, Respiratory Irritant) Exposure Potential Exposure Routes (Inhalation, Dermal, Ocular) Hazard->Exposure leads to Eng Engineering Controls (Fume Hood) Exposure->Eng mitigated by Admin Administrative Controls (SOPs, Training) Eng->Admin SafeOp Safe Laboratory Operation Eng->SafeOp ensures PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE

Caption: Risk assessment and mitigation workflow.

Personal Protective Equipment (PPE) Protocol

Engineering controls, such as a certified chemical fume hood, are the primary defense.[1][6] PPE serves as the essential final barrier. The selection of appropriate PPE is non-negotiable.

Mandatory PPE Ensemble
PPE CategorySpecificationRationale and Standard
Eye/Face Protection Safety goggles with side-shields.Protects against splashes and airborne particulates. Must be ANSI Z87.1 compliant (US) or EN 166 compliant (EU).[1][2]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against dermal absorption and irritation. Inspect gloves for integrity before each use.[2][4]
Body Protection Full-length laboratory coat.Protects skin and personal clothing from contamination. Should be worn fully buttoned.[1][2]
Respiratory Protection NIOSH-approved N95 or P2 filter respirator.Required when handling the solid outside of a fume hood or when dust generation is likely.[4][5]
PPE Donning and Doffing Workflow

The sequence of putting on and removing PPE is a critical procedure to prevent cross-contamination. This workflow must be followed meticulously.

cluster_don Donning Sequence (Clean Area) cluster_doff Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Standard PPE donning and doffing sequence.

Operational and Disposal Plan

Safe handling extends beyond PPE to include the specific procedures for manipulating the chemical and disposing of the resulting waste streams.

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation: Ensure a certified chemical fume hood is operational. Clear the workspace of all non-essential items. Ensure an eyewash station and safety shower are accessible.[1]

  • Weighing: Conduct all weighing operations within the fume hood to contain any dust. Use a tared weigh boat or glassine paper.

  • Transfer: Use a spatula to transfer the solid. Avoid generating dust by handling the material gently.[5]

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Cap the container immediately after addition.

  • Post-Handling: After use, decontaminate the spatula and work surface. Dispose of any contaminated weigh boats or paper as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2][5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

IncidentFirst Aid / Spill Response Protocol
Skin Contact Immediately remove contaminated clothing.[2] Rinse the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][6]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Call a poison center or doctor if you feel unwell.[2]
Small Spill Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like diatomite or a universal binder. Sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[2][5] Do not allow the product to enter drains.[2][5]
Waste Disposal Plan

All waste streams containing this compound must be treated as hazardous waste.

  • Segregation: Keep all waste (unused product, contaminated PPE, absorbent materials) separate from other laboratory waste.[5]

  • Containerization: Use a dedicated, properly labeled, and sealed hazardous waste container.[2][5]

  • Labeling: The label must clearly identify the contents as "Hazardous Waste: this compound" and include the relevant hazard pictograms.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. All disposal must comply with local, state, and federal regulations.[4] Never dispose of this chemical down the drain.[2]

By adhering to this comprehensive guide, you establish a robust framework for safety and operational excellence when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-5-bromopyridin-2-yl)methanol
Reactant of Route 2
(3-Amino-5-bromopyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.